molecular formula C6Cr2O12 B1241539 Chromium oxalate CAS No. 30737-19-0

Chromium oxalate

Cat. No.: B1241539
CAS No.: 30737-19-0
M. Wt: 368.05 g/mol
InChI Key: UBFMILMLANTYEU-UHFFFAOYSA-H
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Description

Chromium oxalate is an inorganic compound valued in research and industrial applications for its coordination chemistry and functional properties. It is provided as a high-purity solid for research and development use only. Its primary research applications exploit its role as a precursor in electrodeposition, where it facilitates the formation of chromium metal coatings from Cr(III) electrolytes, offering an alternative to traditional Cr(VI) processes . In materials science, it serves as a critical precursor for the synthesis of pigments and complex coordination compounds . The compound's utility as a molecular building block is well-established, as the oxalate ligand effectively bridges metal centers to form supramolecular architectures and heteropolynuclear systems studied for their magnetic and catalytic properties . This compound is commercially significant, with the global market driven by the plating, pigment, and catalyst industries . As a chemical supplier, we provide various grades, including high-purity forms (e.g., 0.98, 0.99), to meet stringent experimental requirements . This product is strictly for professional research purposes. It is not intended for diagnostic, therapeutic, or household use and must not be used as a consumer product.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30737-19-0

Molecular Formula

C6Cr2O12

Molecular Weight

368.05 g/mol

IUPAC Name

chromium(3+);oxalate

InChI

InChI=1S/3C2H2O4.2Cr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

UBFMILMLANTYEU-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3]

Other CAS No.

14676-93-8

Pictograms

Corrosive; Irritant

Synonyms

Acid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate

Origin of Product

United States

Foundational & Exploratory

Synthesis of Chromium(III) Oxalate Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of various chromium(III) oxalate complexes, with a focus on potassium tris(oxalato)chromate(III) and the geometric isomers of potassium diaquadioxalatochromate(III). Detailed experimental protocols, quantitative data, and process visualizations are presented to aid in the replication and further investigation of these coordination compounds.

Introduction to Chromium(III) Oxalate Complexes

Chromium(III) is a d³ transition metal ion that readily forms stable octahedral complexes. Oxalate (C₂O₄²⁻), a bidentate ligand, chelates to the chromium center through two oxygen atoms. This interaction can result in the formation of mono-, bis-, and tris-oxalato complexes. These compounds are of interest due to their photochemical properties and as precursors for the synthesis of other chromium-containing materials. The tris(oxalato)chromate(III) complex, in particular, is known for its striking color changes depending on the ambient light.

Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

The synthesis of potassium tris(oxalato)chromate(III) trihydrate involves the reduction of hexavalent chromium in potassium dichromate (K₂Cr₂O₇) by oxalic acid (H₂C₂O₄) in the presence of potassium oxalate (K₂C₂O₄). The chromium is reduced from the +6 to the +3 oxidation state.

Overall Reaction

The balanced chemical equation for the synthesis is:

K₂Cr₂O₇ + 7H₂C₂O₄ + 2K₂C₂O₄ → 2K₃[Cr(C₂O₄)₃]·3H₂O + 6CO₂ + H₂O[1]

Quantitative Data Summary
ReferenceReactant MassesReported Yield
Scribd[2]5.027 g H₂C₂O₄·2H₂O, 1.874 g K₂Cr₂O₇, K₂C₂O₄·H₂O (not specified)75.6%
Scribd[3]Not specified49.02%
Studylib[4]Not specified59.45%
Scribd[5]5.00 g H₂C₂O₄·2H₂O, K₂Cr₂O₇ (not specified), 2.10 g K₂C₂O₄·H₂O22.32%
Experimental Protocol

This protocol is a synthesized representation of methodologies found in the cited literature.[1][5][6][7]

Materials:

  • Potassium Dichromate (K₂Cr₂O₇)

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Potassium Oxalate Monohydrate (K₂C₂O₄·H₂O)

  • Ethanol (95%)

  • Distilled Water

  • Beakers

  • Heating Plate/Stirrer

  • Buchner Funnel and Filter Flask

  • Ice Bath

Procedure:

  • In a beaker, suspend approximately 10 g of oxalic acid dihydrate in 20 mL of water.

  • Slowly add 3.6 g of potassium dichromate to the oxalic acid suspension with constant stirring. A vigorous reaction will occur with the evolution of carbon dioxide, and the mixture will heat up.[7]

  • Once the initial reaction subsides (after about 15 minutes), dissolve 4.2 g of potassium oxalate monohydrate into the hot, dark green-black solution.[7]

  • Heat the solution to boiling for 10 minutes.[7]

  • Allow the solution to cool to room temperature.

  • With stirring, add approximately 10-20 mL of 95% ethanol to the cooled solution.

  • Further cool the mixture in an ice bath to induce crystallization. The solution should thicken with dark green to almost black crystals.[6][7]

  • Collect the crystals by suction filtration using a Buchner funnel.

  • Wash the crystals with two small portions of a 1:1 ethanol/water mixture, followed by a wash with pure ethanol to aid in drying.

  • Air dry the final product.

Synthesis Workflow

Synthesis_Trisoxalato cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation K2Cr2O7 Potassium Dichromate Mixing Mixing and Reaction (Vigorous, CO2 evolution) K2Cr2O7->Mixing H2C2O4 Oxalic Acid Dihydrate H2C2O4->Mixing K2C2O4 Potassium Oxalate Monohydrate K2C2O4->Mixing Heating Heating (Boiling) Mixing->Heating Cooling Cooling & Crystallization (Ethanol addition, Ice bath) Heating->Cooling Filtration Suction Filtration Cooling->Filtration Washing Washing (Ethanol/Water, Ethanol) Filtration->Washing Drying Air Drying Washing->Drying Product K3[Cr(C2O4)3]·3H2O (Dark Green Crystals) Drying->Product

Caption: Workflow for the synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate.

Synthesis of Diaquadioxalatochromate(III) Isomers

The diaquadioxalatochromate(III) ion, [Cr(C₂O₄)₂(H₂O)₂]⁻, exists as two geometric isomers: cis and trans. The synthesis of each isomer is highly dependent on the reaction conditions.[8]

Synthesis of cis-Potassium Diaquadioxalatochromate(III) Dihydrate (cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O)

The cis-isomer is typically favored under non-equilibrium, solid-state, or near solid-state conditions.[8]

This protocol is based on the "dry" synthesis method.[8][9]

Materials:

  • Potassium Dichromate (K₂Cr₂O₇), finely ground

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O), finely ground

  • Mortar and Pestle

  • Porcelain Dish

  • Watch Glass

  • Ethanol (95%)

Procedure:

  • Thoroughly grind together 2 g of potassium dichromate and 6 g of oxalic acid dihydrate in a dry mortar and pestle until a fine, intimately mixed powder is obtained.[9]

  • Transfer the powder to a porcelain dish that has been slightly wetted with a few drops of water.[9]

  • Cover the dish with a watch glass and allow the reaction to initiate. An exothermic reaction with the evolution of CO₂ will occur.

  • Let the mixture stand for about an hour to ensure the reaction goes to completion.[9]

  • Add approximately 30 mL of 95% ethanol and stir to precipitate the solid product.[9]

  • Collect the solid by filtration and wash with a small amount of 95% ethanol.

  • Air dry the product. The cis-isomer is typically a dark green or blue-gray solid.[10][11]

Synthesis of trans-Potassium Diaquadioxalatochromate(III) Trihydrate (trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)

The trans-isomer is generally prepared in a boiling aqueous solution, and its lower solubility allows for its preferential crystallization upon cooling.[8][10]

This protocol is derived from methods described for crystallization from an aqueous solution.[10][11][12]

Materials:

  • Potassium Dichromate (K₂Cr₂O₇)

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Beaker

  • Hot Plate

  • Ethanol

Procedure:

  • Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water in a beaker.[11]

  • In a separate container, dissolve 4 g of potassium dichromate in a small amount of water.

  • Slowly add the potassium dichromate solution in small portions to the hot oxalic acid solution. Cover the beaker with a watch glass to prevent splashing.[11]

  • Slowly evaporate the resulting solution to about half of its original volume, being careful not to boil it.[10][12]

  • Allow the solution to cool and evaporate further at room temperature. The trans-isomer will crystallize out as purple or dark green-gray crystals.[10][11]

  • Filter the crystals and wash them with cold water and then with ethanol.[11]

  • Air dry the product. It is important not to evaporate the solution to dryness to maximize the purity of the trans-isomer.[10][12]

Isomer Synthesis Pathways

Isomer_Synthesis cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis Reactants K2Cr2O7 + H2C2O4 Cis_Condition Solid-State Reaction (Minimal Water) Reactants->Cis_Condition Trans_Condition Aqueous Solution (Heating & Slow Evaporation) Reactants->Trans_Condition Cis_Product cis-K[Cr(C2O4)2(H2O)2] Cis_Condition->Cis_Product Trans_Product trans-K[Cr(C2O4)2(H2O)2] Trans_Condition->Trans_Product

Caption: Logical relationship for the synthesis of cis and trans isomers.

Characterization of Chromium(III) Oxalate Complexes

The synthesized complexes can be characterized by a variety of analytical techniques to confirm their identity and purity.

  • UV-Vis Spectroscopy: Both cis and trans isomers of the diaquadioxalatochromate(III) complex exhibit two maximum absorption wavelengths at approximately 415 nm and 560 nm.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the oxalate ligands to the chromium center.

  • Ammonia Test for Isomer Purity: A simple chemical test can distinguish between the cis and trans isomers. When a drop of dilute ammonia is added to a few crystals on filter paper, the cis-isomer dissolves to form a dark green stain, while the trans-isomer remains as a light brown, undissolved solid.[11]

Conclusion

The synthesis of chromium(III) oxalate complexes is a well-established area of inorganic chemistry, offering excellent examples of coordination chemistry principles, including redox reactions, chelation, and geometric isomerism. The procedures outlined in this guide provide a solid foundation for the preparation of potassium tris(oxalato)chromate(III) and the selective synthesis of the cis and trans isomers of potassium diaquadioxalatochromate(III). Careful control of reaction conditions is paramount to achieving the desired product in good yield and purity. These compounds serve as valuable starting materials and subjects of study for researchers in various fields of chemistry and materials science.

References

An In-depth Technical Guide to the Crystal Structure of Chromium Oxalate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various chromium oxalate hydrates. The information presented is intended to serve as a valuable resource for researchers and professionals involved in materials science, inorganic chemistry, and drug development, where the precise structure of metal complexes is of paramount importance. This document details the synthesis, crystallographic data, and key structural features of notable chromium(II) and chromium(III) oxalate hydrates.

Chromium(II) Oxalate Hydrates

Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

Chromium(II) oxalate dihydrate is a light green crystalline solid. Its structure is believed to be a linear polymer, similar to other divalent metal oxalate dihydrates like those of magnesium and iron. In this proposed structure, the chromium(II) ions are octahedrally coordinated.

Experimental Protocols:

Synthesis of Chromium(II) Oxalate Dihydrate:

A method for the synthesis of chromium(II) oxalate dihydrate has been described by Nikumbh et al.[1] The synthesis involves the reaction of chromium(II) sulfate pentahydrate with a mixture of sodium oxalate and oxalic acid in a degassed aqueous solution. This process yields a light green crystalline product. The reaction should be carried out in an inert atmosphere to prevent the oxidation of the chromium(II) ion.

dot

Caption: Experimental workflow for the synthesis of Chromium(II) Oxalate Dihydrate.

Data Presentation:

Due to the lack of single-crystal X-ray diffraction data, a detailed table of crystallographic parameters cannot be provided. However, some key physicochemical properties are summarized below.

PropertyValue
Chemical Formula CrC₂O₄·2H₂O
Molar Mass 176.04 g/mol
Appearance Light green crystalline powder
Magnetic Moment 4.65 B.M.[1]
Chromium(II) Oxalate Monohydrate (CrC₂O₄·H₂O)

Information regarding the single-crystal structure of chromium(II) oxalate monohydrate is also scarce in the literature. It is described as a yellow-green powder.

Data Presentation:

PropertyValue
Chemical Formula CrC₂O₄·H₂O
Molar Mass 158.02 g/mol
Appearance Yellow-green powder
Density 2.468 g/cm³

Chromium(III) Oxalate Hydrates

In contrast to chromium(II) oxalates, a variety of chromium(III) oxalate hydrate complexes have been synthesized and characterized in detail using single-crystal X-ray diffraction. These complexes often feature the tris(oxalato)chromate(III) anion, [Cr(C₂O₄)₃]³⁻, or the diaquadioxalatochromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻.

Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

This complex is a well-characterized example of a chromium(III) oxalate hydrate. It forms dark, dichroic crystals that appear nearly black by reflected light but are deep green or purple by transmitted light.

Experimental Protocols:

Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate:

A common laboratory procedure involves the reaction of potassium dichromate with oxalic acid and potassium oxalate.

  • Dissolve oxalic acid dihydrate and potassium oxalate monohydrate in water.

  • Slowly add a saturated aqueous solution of potassium dichromate to the oxalate solution with constant stirring.

  • The reaction is exothermic and will produce a dark green solution.

  • Concentrate the solution by heating and then allow it to cool slowly for crystallization.

  • Collect the dark green crystals by filtration, wash with a small amount of cold water, then with ethanol, and air dry.

dot

Caption: Experimental workflow for the synthesis of K₃[Cr(C₂O₄)₃]·3H₂O.

Data Presentation:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.714(1)
b (Å) 19.687(4)
c (Å) 10.361(2)
β (°) 108.06(3)
Volume (ų) 1496.5
Z 4
BondLength (Å)
Cr-O (average) 1.969
AngleValue (°)
O-Cr-O (chelate) ~83
trans-Potassium Diaquadioxalatochromate(III) Trihydrate (trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)

This complex is a trans-isomer where the two water molecules are in axial positions of the octahedral coordination sphere around the chromium(III) ion.

Experimental Protocols:

Synthesis of trans-Potassium Diaquadioxalatochromate(III) Trihydrate:

The synthesis is based on the method originally described by Werner (1914). A solution containing an equilibrium mixture of cis- and trans-isomers is prepared. The lower solubility of the trans-isomer allows for its preferential crystallization.

  • Prepare a solution containing the diaquadioxalatochromate(III) ion, typically from the reaction of potassium dichromate and oxalic acid.

  • Slowly evaporate the solution at room temperature.

  • The less soluble purple crystals of the trans-isomer will precipitate first.

  • Collect the crystals by filtration and wash with ethanol.

dot

Caption: Experimental workflow for the synthesis of trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O.

Data Presentation:

ParameterValue
Crystal System Monoclinic
Space Group P2/c
a (Å) 7.85
b (Å) 5.72
c (Å) 13.88
β (°) 109.5
Volume (ų) 588.6
Z 2
(3,5-dimethylpyrazole) Cis-diaquadioxalatochromate(III) Trihydrate ((C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)

This compound is an example of a chromium(III) oxalate hydrate with an organic cation. The chromium ion is in a slightly distorted octahedral environment, coordinated by two oxalate anions and two water molecules in a cis configuration.

Experimental Protocols:

Synthesis of (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O: [2]

  • Dissolve chromium(III) nitrate nonahydrate in water.

  • To this solution, add an aqueous solution of oxalic acid dihydrate and 3,5-dimethylpyrazole.

  • Stir the resulting solution continuously at 323 K.

  • Allow the solution to slowly evaporate at room temperature.

  • Violet single crystals suitable for X-ray diffraction will form after several weeks.

dot

Caption: Experimental workflow for the synthesis of (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O.

Data Presentation:

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 14.577(3)
b (Å) 12.986(3)
c (Å) 8.840(2)
β (°) 107.59(3)
Volume (ų) 1595.3(6)
Z 4
BondLength (Å)
Cr-O(water) 1.979(2) - 1.983(2)
Cr-O(oxalate) 1.956(2) - 1.966(2)
AngleValue (°)
O(water)-Cr-O(water) 90.13(9)
O(oxalate)-Cr-O(oxalate) 83.33(8)

Conclusion

This guide has summarized the available structural information for several key this compound hydrates. While detailed single-crystal data for chromium(II) oxalate hydrates remain elusive, the crystal structures of numerous chromium(III) oxalate complexes have been well-established. The provided experimental protocols and crystallographic data offer a solid foundation for researchers working with these compounds. The diversity in coordination environments and the ability to form complex structures with various cations highlight the rich chemistry of chromium oxalates. Further research, particularly aimed at obtaining single crystals of the simpler chromium(II) hydrates, would be invaluable to complete the structural landscape of this class of compounds.

References

physical and chemical properties of chromium(II) oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) oxalate (CrC₂O₄) is an inorganic compound notable for its role as a potent reducing agent and its thermal decomposition characteristics.[1] As a member of the chromous salt family, it is recognized for its relative stability compared to other chromium(II) compounds, particularly in its hydrated forms.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and visual representations of key processes and relationships to support research and development activities. The compound exists in anhydrous form as well as hydrated forms, most commonly as the dihydrate (CrC₂O₄·2H₂O) and monohydrate (CrC₂O₄·H₂O).[3][4][5][6]

Physical Properties

Chromium(II) oxalate is typically a yellow-green powder or light green crystalline solid.[1][3][7] The majority of its documented properties pertain to its hydrated forms, which are more stable and commonly encountered.

Quantitative Physical Data

The key physical properties of anhydrous and hydrated chromium(II) oxalate are summarized below.

PropertyAnhydrous Chromium(II) OxalateChromium(II) Oxalate MonohydrateChromium(II) Oxalate Dihydrate
Molecular Formula CrC₂O₄[3]C₂H₂CrO₅[4]C₂H₆CrO₆[5]
Molar Mass 140.02 g/mol [3]158.03 g/mol [4][8]178.06 g/mol [5]
Appearance -Yellow-Green Powder[1][6]Light Green Crystalline Product[3]
Density 2.461 g/cm³[3]2.468 g/cm³[1][4]-
Solubility

The solubility of chromium(II) oxalate is a critical parameter for its application and synthesis.

  • It is generally considered insoluble or sparingly soluble in cold water and alcohol.[1][4][9]

  • Solubility increases in hot water and dilute acids.[1]

  • One source reports a high solubility of 126 g/100 mL at 0 °C, which appears anomalous compared to other reports and should be treated with caution.[3]

Chemical Properties

The chemistry of chromium(II) oxalate is dominated by the reducing nature of the Cr²⁺ ion and its thermal decomposition behavior.

Quantitative Chemical Data
PropertyDescription
Magnetic Moment 4.65 B.M. (for the dihydrate), suggesting a high-spin octahedral coordination geometry without a Cr-Cr bond.[3]
Stability The hydrated form is considered the most stable of the chromous salts and is not significantly oxidized by moist air.[1][2] However, the divalent chromium ion is generally unstable and prone to oxidation to the more stable trivalent state.[1]
Reactivity Acts as an active reducing agent.[1] In acidic aqueous solutions, chromium(II) has been shown to reduce the oxalate ion to glycolate.[3]
Thermal Decomposition

The thermal decomposition of chromium(II) oxalate is a multi-stage process.

  • Dehydration: The dihydrate form loses its water of crystallization to become anhydrous CrC₂O₄ when heated above 140 °C in an inert atmosphere.[3]

  • Decomposition to Oxides: Upon further heating above 320 °C, the anhydrous compound decomposes into a mixture of chromium oxides.[3]

  • Atmosphere Dependence: The decomposition pathway is simpler in an inert atmosphere like nitrogen, which can yield either the metal or a lower oxide.[10] In air, the process is more complex and typically results in the formation of higher oxides.[10]

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis and characterization of chromium(II) oxalate.

Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

This protocol is adapted from the method described by Nikumbh et al.[3]

Materials:

  • Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Oxalic acid (H₂C₂O₄)

  • Degassed deionized water

Procedure:

  • Prepare a degassed aqueous solution by boiling deionized water and then cooling it under an inert atmosphere (e.g., nitrogen or argon).

  • In the degassed water, dissolve chromium(II) sulfate pentahydrate.

  • In a separate container, prepare a solution of sodium oxalate and oxalic acid in degassed water.

  • Slowly add the oxalate solution to the chromium(II) sulfate solution with constant stirring under an inert atmosphere to prevent oxidation of the Cr(II) ion.

  • A light green crystalline product, chromium(II) oxalate dihydrate, will precipitate.

  • Filter the precipitate, wash it with degassed water, and dry it under vacuum.

Characterization by Thermogravimetric Analysis (TGA)

This general protocol is based on standard methods for analyzing the thermal decomposition of metal oxalates.[10]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

  • High-purity nitrogen and/or air for purge gas

Procedure:

  • Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of chromium(II) oxalate dihydrate into a tared TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the desired atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert environment.

  • Heat the sample from ambient temperature to approximately 600 °C at a controlled rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures of dehydration (loss of H₂O) and decomposition (loss of CO and CO₂ to form chromium oxides).

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow, thermal decomposition pathway, and the logical relationships between the properties and analysis of chromium(II) oxalate.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_product Final Product r1 CrSO₄·5H₂O in degassed H₂O mix Mix solutions under inert atmosphere r1->mix r2 Na₂C₂O₄ + H₂C₂O₄ in degassed H₂O r2->mix precipitate Precipitation of CrC₂O₄·2H₂O mix->precipitate filter_wash Filter and Wash with degassed H₂O precipitate->filter_wash dry Dry under vacuum filter_wash->dry product Pure CrC₂O₄·2H₂O (Light Green Crystals) dry->product Thermal_Decomposition_Pathway start CrC₂O₄·2H₂O (Dihydrate) anhydrous CrC₂O₄ (Anhydrous) start->anhydrous Heat > 140°C -2H₂O (Inert Atmosphere) end_product Mixture of Chromium Oxides (e.g., Cr₂O₃) anhydrous->end_product Heat > 320°C -CO, -CO₂ Logical_Relationships cluster_properties Properties cluster_methods Methods cluster_char_tech Characterization Techniques substance Cr(II) Oxalate phys Physical (Appearance, Density) substance->phys chem Chemical (Reducing Agent, Stability) substance->chem thermal Thermal (Decomposition) substance->thermal synth Synthesis substance->synth char Characterization substance->char tga TGA thermal->tga analyzed by synth->substance char->tga pxrd PXRD char->pxrd ir IR Spectroscopy char->ir

References

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Chromium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-containing compounds are of significant interest across various fields, including catalysis, materials science, and pharmaceuticals. Understanding their thermal stability and decomposition pathways is crucial for the synthesis of chromium-based materials and for predicting the behavior of chromium-containing drugs or excipients under thermal stress. Chromium oxalate, existing in various forms such as simple chromium(II) oxalate and more complex chromium(III) oxalato salts, serves as a key precursor for the formation of chromium oxides and mixed-metal oxides. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of common this compound compounds, detailing the experimental protocols used for their characterization, presenting quantitative data, and visualizing the decomposition pathways.

Core Concepts in Thermal Decomposition of Metal Oxalates

The thermal decomposition of metal oxalates is a complex process that typically proceeds through several stages, the nature of which is highly dependent on the metal's oxidation state, the presence of coordinated or lattice water, and the composition of the surrounding atmosphere (inert or oxidative). Generally, the decomposition involves:

  • Dehydration: The initial stage for hydrated salts, where water molecules are removed. This can occur in one or multiple steps, corresponding to the loss of lattice water and then coordinated water.

  • Decomposition of the Anhydrous Oxalate: Following dehydration, the oxalate ligand decomposes. In an inert atmosphere, this often leads to the formation of metal oxides or even the pure metal, with the evolution of carbon monoxide (CO) and carbon dioxide (CO₂). In an oxidizing atmosphere, the metal oxide is the typical final product, and any evolved CO is often oxidized to CO₂.

The specific temperatures for these stages and the nature of the intermediate and final products are unique to each this compound compound.

Thermal Decomposition of Key this compound Compounds

This section details the thermal decomposition mechanisms for three common forms of this compound: Chromium(II) Oxalate Dihydrate, Potassium Tris(oxalato)chromate(III) Trihydrate, and Ammonium Tris(oxalato)chromate(III).

Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

Chromium(II) oxalate dihydrate is a simple this compound salt. Its thermal decomposition is a multi-step process.

Decomposition Pathway:

The thermal decomposition of CrC₂O₄·2H₂O in an inert atmosphere proceeds as follows:

  • Dehydration: The two water molecules are lost to form anhydrous chromium(II) oxalate.

  • Decomposition: The anhydrous oxalate then decomposes to form chromium oxides.

In an inert atmosphere, heating above 140°C leads to the loss of water, forming anhydrous CrC₂O₄.[1] Further heating above 320°C results in a mixture of chromium oxides.[1]

Quantitative Data:

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Experimental Mass Loss (%)Evolved ProductsSolid Residue
Dehydration> 14020.46Not specifiedH₂OCrC₂O₄
Decomposition> 32051.13 (to Cr₂O₃)Not specifiedCO, CO₂Mixture of chromium oxides

Visualized Decomposition Pathway:

G Decomposition of CrC₂O₄·2H₂O (Inert Atmosphere) cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Decomposition CrC2O4·2H2O CrC2O4·2H2O CrC2O4 CrC2O4 CrC2O4·2H2O->CrC2O4 > 140°C H2O H2O CrC2O4->H2O Cr_oxides Chromium Oxides CrC2O4->Cr_oxides > 320°C CO CO Cr_oxides->CO CO2 CO2 Cr_oxides->CO2

Decomposition of CrC₂O₄·2H₂O.
Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

This complex salt exhibits a more intricate decomposition pattern due to the presence of the counter-ion (potassium).

Decomposition Pathway:

The decomposition in a nitrogen atmosphere occurs in distinct stages:

  • Dehydration: The three molecules of water of crystallization are lost.

  • Decomposition: The anhydrous complex decomposes to form a mixture of chromium oxide and potassium oxalate.

  • Further Decomposition: At higher temperatures, the potassium oxalate decomposes.

Quantitative Data:

The TG/DSC curves for K₃[Cr(C₂O₄)₃]·3H₂O in a nitrogen atmosphere have been determined at various heating rates (2, 5, 10, and 15 °C/min).[2]

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Evolved ProductsSolid Residue
Dehydration~110-15011.08H₂OK₃[Cr(C₂O₄)₃]
Oxalate Decomposition~400-50028.73CO, CO₂Cr₂O₃, K₂C₂O₄
K₂C₂O₄ Decomposition>5009.03COK₂CO₃

Visualized Decomposition Pathway:

G Decomposition of K₃[Cr(C₂O₄)₃]·3H₂O (Nitrogen Atmosphere) cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Oxalate Decomposition cluster_2 Stage 3: K₂C₂O₄ Decomposition K3[Cr(C2O4)3]·3H2O K3[Cr(C2O4)3]·3H2O K3[Cr(C2O4)3] K3[Cr(C2O4)3] K3[Cr(C2O4)3]·3H2O->K3[Cr(C2O4)3] ~110-150°C H2O H2O K3[Cr(C2O4)3]->H2O Cr2O3_K2C2O4 Cr₂O₃ + K₂C₂O₄ K3[Cr(C2O4)3]->Cr2O3_K2C2O4 ~400-500°C CO_CO2 CO + CO₂ Cr2O3_K2C2O4->CO_CO2 Cr2O3_K2CO3 Cr₂O₃ + K₂CO₃ Cr2O3_K2C2O4->Cr2O3_K2CO3 >500°C CO CO Cr2O3_K2CO3->CO

Decomposition of K₃[Cr(C₂O₄)₃]·3H₂O.
Ammonium Tris(oxalato)chromate(III) ((NH₄)₃[Cr(C₂O₄)₃])

The presence of the ammonium counter-ion introduces additional decomposition steps involving the release of ammonia.

Decomposition Pathway:

The thermal decomposition of (NH₄)₃[Cr(C₂O₄)₃] in air is a complex, multi-stage process. The decomposition temperatures and behavior are dependent on whether the complex is in bulk form or supported on a material like TiO₂. For the bulk material, the decomposition to CrO₁.₉₂ is complete around 380°C, while for the supported complex, it occurs below 340°C.[2]

Quantitative Data (Bulk Material in Air):

Decomposition StageTemperature Range (°C)Evolved ProductsSolid Residue
Multi-step Decomposition< 380NH₃, H₂O, CO, CO₂Intermediate chromium compounds
Final Product Formation~400-CrO₁.₉₂

Visualized Decomposition Pathway:

G Decomposition of (NH₄)₃[Cr(C₂O₄)₃] (Air Atmosphere) (NH4)3[Cr(C2O4)3] (NH4)3[Cr(C2O4)3] Intermediates Intermediate Chromium Compounds (NH4)3[Cr(C2O4)3]->Intermediates < 380°C CrO1.92 CrO1.92 Intermediates->CrO1.92 ~400°C Gaseous_Products NH₃, H₂O, CO, CO₂ Intermediates->Gaseous_Products

Decomposition of (NH₄)₃[Cr(C₂O₄)₃].

Experimental Protocols

Detailed characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections provide generalized, detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol describes a simultaneous TGA/DSC analysis to measure mass loss and heat flow as a function of temperature.

Instrumentation:

  • A simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

  • Microbalance with a sensitivity of at least 0.1 µg.

  • Programmable furnace with a stable temperature control.

  • Gas flow controllers for inert (e.g., nitrogen, argon) and/or reactive (e.g., air) atmospheres.

  • Alumina or platinum crucibles.

Procedure:

  • Instrument Calibration:

    • Perform temperature calibration using certified reference materials with known melting points (e.g., indium, zinc, aluminum).

    • Perform heat flow calibration using a standard material with a known enthalpy of fusion (e.g., indium).

    • Calibrate the balance according to the manufacturer's instructions.

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat transfer. If necessary, gently grind the sample in an agate mortar.

    • Accurately weigh 5-10 mg of the sample into a clean, tared crucible.

  • Experimental Setup:

    • Place the sample crucible and an empty reference crucible (of the same material and mass) onto the sensor.

    • Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure a stable atmosphere.

    • Set the temperature program. A typical program would be to heat from room temperature to 1000°C at a constant heating rate of 10°C/min.

  • Data Acquisition:

    • Start the temperature program and record the sample mass, temperature, and heat flow as a function of time.

  • Data Analysis:

    • Plot the mass loss (%) and heat flow (mW/mg) against temperature (°C).

    • Determine the onset and peak temperatures for each decomposition step from the derivative of the TGA curve (DTG) and the DSC curve.

    • Calculate the percentage mass loss for each step and compare it with the theoretical values for the proposed decomposition reactions.

Visualized Experimental Workflow:

G TGA/DSC Experimental Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate Instrument (Temp, Heat Flow, Mass) Prepare_Sample Prepare Homogeneous Powder Sample (5-10 mg) Calibrate->Prepare_Sample Weigh_Sample Weigh Sample into Tared Crucible Prepare_Sample->Weigh_Sample Load_Sample Load Sample and Reference Crucibles Purge Purge with Gas (e.g., N₂ at 50 mL/min) Load_Sample->Purge Heat Heat at Constant Rate (e.g., 10°C/min to 1000°C) Purge->Heat Record_Data Record Mass, Temp, and Heat Flow Plot_Data Plot Mass Loss (%) and Heat Flow (mW/mg) vs. Temp (°C) Record_Data->Plot_Data Analyze_Steps Determine Temperatures and Mass Loss for Each Step Plot_Data->Analyze_Steps Compare Compare with Theoretical Values Analyze_Steps->Compare

TGA/DSC Experimental Workflow.
X-ray Diffraction (XRD) for Product Identification

XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample holder (e.g., zero-background silicon wafer or standard powder holder).

  • High-temperature attachment (optional, for in-situ studies).

Procedure:

  • Sample Preparation:

    • To identify intermediate products, heat the this compound sample in a furnace under a controlled atmosphere to a temperature corresponding to the end of a specific TGA step and then cool it down.

    • Gently grind the solid residue into a fine powder to ensure random orientation of the crystallites.[3]

    • Mount the powder onto the sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters. A typical scan would be over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Process the raw data to obtain a diffractogram (intensity vs. 2θ).

    • Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard patterns from a database (e.g., the ICDD Powder Diffraction File).

Visualized Experimental Workflow:

G XRD Experimental Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Heat_Sample Heat Sample to Target Temperature (from TGA) Cool_Sample Cool to Room Temp Heat_Sample->Cool_Sample Grind_Residue Grind Residue to Fine Powder Cool_Sample->Grind_Residue Mount_Sample Mount Powder on Sample Holder Grind_Residue->Mount_Sample Collect_Pattern Collect Diffraction Pattern (e.g., 2θ = 10-80°) Process_Data Process Raw Data to Obtain Diffractogram Collect_Pattern->Process_Data Identify_Phases Compare with Database to Identify Crystalline Phases Process_Data->Identify_Phases

XRD Experimental Workflow.

Conclusion

The thermal decomposition of this compound is a multifaceted process that is highly sensitive to the specific compound and the experimental conditions. This guide has outlined the decomposition pathways for several key this compound species, providing quantitative data and detailed experimental protocols for their analysis. By employing techniques such as TGA, DSC, and XRD, researchers can gain a thorough understanding of the thermal behavior of these compounds, which is essential for the controlled synthesis of chromium-based materials and for ensuring the stability of chromium-containing products in various applications. The provided workflows and visualized decomposition pathways serve as a valuable resource for designing and interpreting experiments in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Chromium Oxalate

This technical guide provides a comprehensive overview of the solubility of various this compound species in different solvents. It is designed to be a valuable resource for professionals in research, science, and drug development who work with chromium compounds. This document details quantitative solubility data, experimental protocols for synthesis and solubility determination, and visual representations of key processes and relationships.

Overview of this compound and its Species

Chromium can form oxalate compounds in different oxidation states, primarily chromium(II) and chromium(III). The solubility characteristics of these compounds differ significantly and are influenced by factors such as the solvent, temperature, pH, and the presence of other coordinating ligands. Trivalent chromium compounds are generally insoluble in water, with some exceptions[1][2]. The divalent state, chromium(II) or chromous, is relatively unstable and is readily oxidized to the more stable trivalent state[1].

Quantitative Solubility Data

The solubility of this compound is highly dependent on its oxidation state and whether it is a simple salt or a coordination complex. The available quantitative data is summarized below.

CompoundFormulaSolventTemperature (°C)SolubilitySource(s)
Chromium(II) OxalateCrC₂O₄Water0126 g / 100 mL[3][4]
Water (cold)-Practically insoluble[5]
Water-Highly insoluble[4]
Alcohol-Negligible / Practically insoluble[3][5]
Hot Water-Soluble[5]
Dilute Acids-Soluble[5]
Chromium(II) Oxalate MonohydrateCrC₂O₄·H₂OWater-Sparingly soluble[6]
Chromium(III) Compounds (general)Cr(III)Water-Generally insoluble[1][2]
Potassium Tris(oxalato)chromate(III) TrihydrateK₃[Cr(C₂O₄)₃]·3H₂OWater-Soluble[7]

Note on Discrepancies: There are significant contradictions in the reported solubility of chromium(II) oxalate in water. While some sources report a very high solubility of 126 g/100 mL at 0 °C[3][4], others describe it as "highly insoluble," "practically insoluble," or "sparingly soluble"[4][5][6]. This discrepancy may be due to the instability of the chromium(II) state, which can be readily oxidized, or potential complex formation in solution. Researchers should exercise caution and verify the solubility under their specific experimental conditions.

Factors Influencing Solubility

The solubility of chromium, particularly Cr(III), can be significantly altered by environmental factors.

  • pH: The pH of the solution is a critical factor, consistent with the known pH-dependent solubility and complexation behavior of chromium species[8].

  • Presence of Organic Acids: The presence of low molecular weight organic acids, including oxalic acid, can increase the solubility of Cr(III)[8][9]. Studies have shown that the higher the concentration of oxalate in a solution, the higher the solubility of chromium[8]. This is attributed to the formation of soluble chromium-oxalate complexes.

Experimental Protocols

Detailed methodologies for the synthesis of various this compound species and for the determination of solubility are crucial for reproducible research.

Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

This protocol is adapted from the method described by Nikumbh et al.[3].

Materials:

  • Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Oxalic acid (H₂C₂O₄)

  • Degassed water

Procedure:

  • Prepare a degassed aqueous solution containing a mixture of sodium oxalate and oxalic acid.

  • In a separate vessel, dissolve chromium(II) sulfate pentahydrate in degassed water.

  • Slowly add the chromium(II) sulfate solution to the oxalate solution under an inert atmosphere to prevent oxidation of Cr(II).

  • A light green crystalline product of chromium(II) oxalate dihydrate will precipitate.

  • Filter the precipitate, wash with degassed water, and dry under vacuum.

Synthesis of cis- and trans-Potassium Diaquadioxalatochromate(III) Trihydrate (K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)

This protocol describes the synthesis of the geometric isomers of a chromium(III) oxalate complex[10][11][12].

Synthesis of the trans- Isomer:

  • Prepare a solution of potassium dichromate (K₂Cr₂O₇) in water.

  • Prepare a separate solution of oxalic acid (H₂C₂O₄) in water.

  • Slowly add the potassium dichromate solution to the oxalic acid solution while stirring.

  • Evaporate the resulting solution to about half its original volume, without boiling.

  • Allow the solution to stand at room temperature for 2-3 days.

  • The less soluble trans-isomer will crystallize out as purple crystals.

  • Filter the crystals, wash with ethanol, and air dry.

Synthesis of the cis- Isomer:

  • Finely grind a mixture of solid potassium dichromate and oxalic acid in a mortar.

  • Transfer the powder to a porcelain capsule and add a few drops of water to the center of the mixture to initiate the reaction. The reaction is vigorous and produces steam and CO₂.

  • Once the reaction subsides, a syrupy liquid remains.

  • Pour absolute ethanol over the mixture to induce crystallization of the cis-isomer.

  • Filter the resulting blue-gray crystals, wash with ethanol, and air dry.

Experimental Determination of Cr(III) Solubility in the Presence of Oxalate

This generalized protocol is based on the methodology for studying the effect of organic acids on Cr(III) solubility[8].

Materials:

  • A stock solution of a Cr(III) salt (e.g., Cr(NO₃)₃·9H₂O).

  • Solutions of oxalic acid at various concentrations.

  • Nitric acid (HNO₃) and sodium hydroxide (NaOH) solutions for pH adjustment.

  • Analytical equipment for measuring chromium concentration (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

Procedure:

  • Prepare a series of test solutions containing a known initial concentration of Cr(III).

  • To each solution, add oxalic acid to achieve a range of desired oxalate concentrations.

  • Adjust the pH of each solution to a specific value using HNO₃ or NaOH. A range of pH values (e.g., 3 to 12) should be tested.

  • Allow the solutions to equilibrate for a set period (e.g., 24 hours) with constant agitation.

  • Separate the solid and liquid phases by filtration or centrifugation.

  • Measure the concentration of chromium in the liquid phase (filtrate).

  • Plot the measured soluble chromium concentration as a function of pH for each oxalate concentration to generate solubility curves.

Visualizations

Diagrams created using Graphviz DOT language to illustrate key workflows and relationships.

Synthesis_Workflow cluster_trans Synthesis of trans-Isomer cluster_cis Synthesis of cis-Isomer reagent reagent process process product product intermediate intermediate K2Cr2O7_sol K₂Cr₂O₇ Solution mix_trans Mix Solutions K2Cr2O7_sol->mix_trans H2C2O4_sol H₂C₂O₄ Solution H2C2O4_sol->mix_trans evap Evaporate to half volume mix_trans->evap crystallize_trans Crystallize (2-3 days) evap->crystallize_trans trans_product trans-Isomer (Purple Crystals) crystallize_trans->trans_product K2Cr2O7_solid Solid K₂Cr₂O₇ grind Grind Together K2Cr2O7_solid->grind H2C2O4_solid Solid H₂C₂O₄ H2C2O4_solid->grind react Add H₂O (Vigorous Reaction) grind->react syrup Syrupy Liquid react->syrup add_etoh Add Ethanol syrup->add_etoh cis_product cis-Isomer (Blue-Gray Crystals) add_etoh->cis_product

Caption: Experimental workflow for the synthesis of cis- and trans-K[Cr(C₂O₄)₂(H₂O)₂].

Solubility_Factors center_node center_node factor_node factor_node effect_node effect_node Cr_sol Cr(III) Oxalate Solubility Complexation Formation of Soluble [Cr(C₂O₄)ₓ]ⁿ⁻ Complexes Cr_sol->Complexation increases Precipitation Precipitation of Insoluble Species (e.g., Cr(OH)₃) Cr_sol->Precipitation decreases pH Solution pH pH->Cr_sol Oxalate_conc Oxalate Concentration Oxalate_conc->Cr_sol Temp Temperature Temp->Cr_sol Solvent Solvent Type Solvent->Cr_sol

Caption: Factors influencing the solubility of Chromium(III) oxalate.

References

magnetic properties of bimetallic chromium oxalate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Magnetic Properties of Bimetallic Chromium Oxalate Compounds

Introduction

Bimetallic oxalate-bridged compounds represent a significant class of materials in the field of molecular magnetism. The oxalate ligand (ox²⁻ or C₂O₄²⁻), due to its ability to act as a bis-bidentate bridging ligand, is an effective mediator of magnetic exchange interactions between paramagnetic metal centers.[1][2] When chromium(III), a d³ metal ion, is combined with other divalent transition metals (M²⁺), the resulting heterometallic networks exhibit a diverse range of magnetic phenomena, including long-range ferromagnetic and antiferromagnetic ordering.[3][4]

These materials are typically assembled into one-dimensional (1D) chains, two-dimensional (2D) honeycomb layers, or three-dimensional (3D) networks.[3][5][6] The dimensionality and the specific nature of the divalent metal ion are crucial in determining the bulk magnetic properties of the compound. This guide provides a comprehensive overview of the synthesis, structure, and magnetic properties of these materials, aimed at researchers and scientists in chemistry and materials science.

Magnetic Exchange Mechanism in Cr(III)-M(II) Oxalate Systems

The magnetic coupling between a Cr(III) ion (S=3/2) and a neighboring M(II) ion through an oxalate bridge is governed by the principles of superexchange. The nature of this interaction—whether it is ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel)—depends on the symmetry and overlap of the magnetic orbitals of the interacting metal ions.

For a Cr(III) ion in an octahedral environment, the three unpaired electrons reside in the t₂g orbitals (dxy, dxz, dyz). The magnetic interaction with a neighboring M(II) ion is dictated by the overlap between these Cr(III) t₂g orbitals and the magnetic orbitals of the M(II) ion, mediated by the p-orbitals of the oxalate bridge. A key factor is the principle of orbital orthogonality: if the magnetic orbitals of the two different metal centers are orthogonal (zero overlap), a ferromagnetic interaction is generally observed. Conversely, a significant overlap between magnetic orbitals typically leads to antiferromagnetic coupling.

In many Cr(III)-M(II) systems, the interaction involves the half-filled t₂g orbitals of Cr(III) and the magnetic orbitals of the M(II) ion (e.g., t₂g and eg for Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺). The strict orthogonality between the Cr(III) t₂g orbitals and the M(II) eg orbitals through the oxalate bridge leads to a ferromagnetic exchange contribution. The interaction between the t₂g orbitals of both centers can be weakly antiferromagnetic. The overall magnetic behavior is a balance of these competing interactions. For Cr(III)-Mn(II) and Cr(III)-Ni(II) systems, the ferromagnetic contribution often dominates, leading to overall ferromagnetic coupling.[7][8]

G cluster_FM Ferromagnetic Coupling (e.g., Cr-Mn) cluster_AFM Antiferromagnetic Coupling (e.g., Cr-Fe) Cr_FM Cr(III) (t₂g³) Ox_FM Oxalate Bridge Cr_FM->Ox_FM t₂g(Cr) M_FM M(II) (e.g., Mn, t₂g³eg²) Ox_FM->M_FM eg(M) label_FM Orthogonal Orbitals (t₂g ⟂ eg) Leads to Ferromagnetic Exchange (J > 0) Cr_AFM Cr(III) (t₂g³) Ox_AFM Oxalate Bridge Cr_AFM->Ox_AFM t₂g(Cr) M_AFM M(II) (e.g., Fe, t₂g⁴eg²) Ox_AFM->M_AFM t₂g(M) label_AFM Non-orthogonal Orbitals (t₂g || t₂g) Leads to Antiferromagnetic Exchange (J < 0)

Figure 1: Simplified orbital interaction pathways for magnetic exchange in bimetallic chromium oxalates.

Experimental Protocols

Synthesis of Bimetallic this compound Compounds

A common and effective strategy for synthesizing these materials involves the use of a pre-formed building block, typically the tris(oxalato)chromate(III) anion, [Cr(ox)₃]³⁻.[9] This complex is then reacted with a salt of the desired divalent metal ion in an aqueous solution. The choice of cation (often a large organic cation like tetrabutylammonium or tetraphenylphosphonium) can act as a template, influencing the dimensionality and crystal structure of the final product.[3][4]

Detailed Methodology: Synthesis of a 2D Honeycomb Network (e.g., [N(n-C₄H₉)₄][MnIICrIII(ox)₃])

  • Preparation of the Chromium Precursor (K₃[Cr(ox)₃]·3H₂O): This precursor is synthesized according to established literature procedures.[9] Typically, this involves the reduction of potassium dichromate (K₂Cr₂O₇) by oxalic acid (H₂C₂O₄).

  • Assembly of the Bimetallic Network:

    • An aqueous solution of K₃[Cr(ox)₃]·3H₂O is prepared.

    • A separate aqueous solution containing equimolar amounts of manganese(II) chloride (MnCl₂) and tetra(n-butyl)ammonium bromide (N(n-C₄H₉)₄Br) is prepared.

    • The manganese/tetra(n-butyl)ammonium solution is added slowly to the stirring solution of the chromium precursor.

    • A green microcrystalline precipitate forms immediately.

    • The mixture is stirred for several hours at room temperature to ensure complete reaction.

  • Isolation and Purification:

    • The solid product is collected by vacuum filtration.

    • It is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.

    • The final product is dried in a desiccator over silica gel.

G start Starting Materials (K₂Cr₂O₇, H₂C₂O₄, M(II) Salt, Template Cation) precursor Step 1: Synthesize K₃[Cr(ox)₃]·3H₂O Precursor start->precursor dissolve Step 2: Prepare Aqueous Solutions of Precursor and M(II) Salt + Cation precursor->dissolve mix Step 3: Mix Solutions (Slow addition with stirring) dissolve->mix precipitate Step 4: Precipitation of Bimetallic Compound mix->precipitate stir Step 5: Stir Mixture (e.g., 2-4 hours at RT) precipitate->stir filter Step 6: Isolate Product (Vacuum Filtration) stir->filter wash Step 7: Wash Product (Water, Ethanol, Ether) filter->wash dry Step 8: Dry Product (Desiccator) wash->dry final Final Product: [Cation][M(II)Cr(III)(ox)₃] dry->final

Figure 2: General experimental workflow for the synthesis of bimetallic this compound compounds.

Magnetic Susceptibility Measurements

The magnetic properties of these compounds are primarily investigated by measuring the magnetic susceptibility (χ) as a function of temperature (T) and applied magnetic field (H).

Detailed Methodology: SQUID Magnetometry

  • Sample Preparation: A precisely weighed polycrystalline sample (typically 5-15 mg) is loaded into a gelatin capsule or a similar sample holder. The sample is immobilized within the holder to prevent movement during measurement.

  • Data Collection: The measurement is performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

    • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Susceptibility: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is increased (ZFC curve). The sample is then cooled again in the presence of the same field, and the moment is measured during the cooling process (FC curve). Divergence between ZFC and FC curves below a certain temperature indicates the onset of magnetic ordering.

    • Temperature Dependence of Molar Susceptibility (χₘ): Data is typically collected from 2 K to 300 K. The molar magnetic susceptibility (χₘ) is calculated from the measured moment. The product χₘT is often plotted against T to analyze the nature of the magnetic exchange. For ferromagnetic coupling, χₘT increases as temperature decreases, while for antiferromagnetic coupling, it decreases.

    • Field Dependence of Magnetization (M vs. H): Isothermal magnetization measurements are performed at a low temperature (e.g., 2 K) by sweeping the applied magnetic field from a large positive value to a large negative value and back. The resulting hysteresis loop is characteristic of a magnetically ordered state (e.g., a ferromagnet).

  • Data Analysis: The high-temperature (paramagnetic) region of the susceptibility data is often fitted to the Curie-Weiss law, χₘ = C/(T - θ), to extract the Curie constant (C) and the Weiss constant (θ). A positive θ value indicates dominant ferromagnetic interactions, while a negative θ suggests dominant antiferromagnetic interactions.[4]

G prep Sample Preparation (Weighing, Encapsulation) load Load Sample into SQUID Magnetometer prep->load measurement Measurement Protocol load->measurement zfc_fc ZFC/FC Scans (vs. Temperature) measurement->zfc_fc Identify Tc chi_t χ vs. T Scan (2K to 300K) measurement->chi_t Determine J m_h M vs. H Scan (Isothermal Hysteresis) measurement->m_h Confirm Ordering analysis Data Analysis zfc_fc->analysis chi_t->analysis m_h->analysis curie Curie-Weiss Fit (Extract θ, C) analysis->curie hysteresis Analyze Hysteresis Loop (Coercivity, Remanence) analysis->hysteresis ordering Determine Ordering Temperature (Tc) analysis->ordering result Characterized Magnetic Properties curie->result hysteresis->result ordering->result

Figure 3: Workflow for the magnetic characterization of bimetallic this compound compounds.

Quantitative Magnetic Data

The are highly dependent on the choice of the second metal (MII). The following tables summarize key magnetic parameters for several representative series of compounds.

Table 1: Magnetic Properties of 2D [Cation][M(II)Cr(III)(ox)₃] Compounds

Compound Formula M(II) Magnetic Behavior Tc (K) Weiss Constant (θ) (K) Ref.
[P(n-C₄H₉)₄][MnCr(ox)₃] Mn Ferromagnetic 12 +15.1 [4]
[N(n-C₃H₇)₄][MnCr(ox)₃] Mn Ferromagnetic 6 N/A [3][10]
{NH(prol)₃}[MnCr(ox)₃] Mn Ferromagnetic 5.5 N/A [11]
[P(n-C₄H₉)₄][FeCr(ox)₃] Fe Ferromagnetic 11 +13.5 [4]
{NH(prol)₃}[FeCr(ox)₃] Fe Ferromagnetic 9.0 N/A [11]
[P(n-C₄H₉)₄][CoCr(ox)₃] Co Ferromagnetic 10 +12.7 [4]
{NH(prol)₃}[CoCr(ox)₃] Co Ferromagnetic 10.0 N/A [11]
[P(n-C₄H₉)₄][NiCr(ox)₃] Ni Ferromagnetic 8 +12.0 [4]

| [P(n-C₄H₉)₄][CuCr(ox)₃] | Cu | Ferromagnetic | 7 | +11.0 |[4] |

Tc = Ferromagnetic Ordering Temperature N/A = Not Available in the cited reference

Table 2: Magnetic Properties of 1D and Dinuclear Cr(III)-M(II) Oxalate Compounds

Compound Formula M(II) Magnetic Behavior J (cm⁻¹) Structure Type Ref.
{[Cr(pyim)(ox)₂]₂Mn}n Mn Ferromagnetic N/A 1D Double Chain [1][7]
{[Cr(pyim)(ox)₂]₂Co(H₂O)₂} Co Ferromagnetic N/A Dinuclear [1][7]
[Mn(H₂O)₄Cr(ox)₃]₂²⁻ Mn Ferromagnetic +1.6 Dinuclear Anion [8]
[K(18-crown-6)][Mn(H₂O)₂Cr(ox)₃] Mn Ferromagnetic +2.23 1D Chain [6]

| [Fe(H₂O)₄Cr(ox)₃]₂²⁻ | Fe | Antiferromagnetic | -4.23 | Dinuclear Anion |[7] |

J = Exchange Coupling Constant. Positive J indicates ferromagnetic coupling, negative J indicates antiferromagnetic coupling (convention H = -2JΣSᵢSⱼ may vary between sources). pyim = 2-(2′-pyridyl)imidazole

Conclusion

Bimetallic chromium(III) oxalate compounds are a versatile and extensively studied class of molecular magnets. The oxalate bridge effectively mediates magnetic interactions, with the specific nature of the coupling—ferromagnetic or antiferromagnetic—being predictable based on the orbital configurations of the constituent metal ions. By carefully selecting the divalent metal M(II) and the templating cation, it is possible to tune the dimensionality of the resulting network and, consequently, its magnetic ordering temperature and overall magnetic response. The synthetic accessibility and tunable properties of these materials make them excellent model systems for studying fundamental magnetic phenomena and for the rational design of new molecule-based magnetic materials.

References

An In-depth Technical Guide to the Synthesis and Structure of Chromium Oxalate Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of chromium oxalate coordination polymers. These materials are of significant interest due to their diverse structural topologies and potential applications in fields such as materials science and catalysis. This document details established synthetic methodologies, presents key structural data in a comparative format, and outlines a general workflow for the preparation and analysis of these coordination polymers.

Introduction to this compound Coordination Polymers

This compound coordination polymers are a class of metal-organic frameworks (MOFs) wherein chromium ions are linked together by oxalate (C₂O₄²⁻) ligands. The oxalate anion, a versatile bidentate chelating ligand, can coordinate to chromium centers to form mononuclear complexes, such as the well-known tris(oxalato)chromate(III) anion, [Cr(C₂O₄)₃]³⁻.[1] These mononuclear units can then act as building blocks, connecting with other metal ions to form extended one-, two-, or three-dimensional polymeric networks.[2][3] The resulting structures can exhibit a range of interesting properties, including chirality and porosity, which are highly dependent on the synthetic conditions employed.

Synthetic Methodologies

The synthesis of this compound coordination polymers can be achieved through several methods, including precipitation/slow evaporation, and metathesis reactions. The choice of method and the reaction conditions, such as temperature and stoichiometry, play a crucial role in determining the final product's structure and purity.

Precipitation and Slow Evaporation

A common and straightforward method for synthesizing this compound complexes is through precipitation from an aqueous solution followed by slow evaporation to induce crystallization. This method is particularly effective for the preparation of potassium tris(oxalato)chromate(III) trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O), a key precursor for more complex structures.

Experimental Protocol: Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate [4][5]

  • Preparation of Reactant Solutions:

    • Dissolve 5.00 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 10 mL of deionized water in a conical flask.

    • In a separate beaker, prepare a saturated aqueous solution containing 4 g of potassium dichromate (K₂Cr₂O₇).[6]

  • Reaction:

    • Slowly add the potassium dichromate solution dropwise to the oxalic acid solution with constant stirring. The reaction is exothermic and will warm up, producing bubbles.[4]

    • After the initial vigorous reaction subsides (approximately 15 minutes), dissolve 2.10 g of potassium oxalate monohydrate (K₂C₂O₄·H₂O) into the dark blue-black mixture.[4]

  • Crystallization:

    • Heat the resulting solution to evaporate it to about one-fifth of its original volume.[6]

    • Allow the concentrated solution to cool slowly to room temperature. Dark green, shiny crystals of potassium tris(oxalato)chromate(III) trihydrate will form.[4][5]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a 1:1 ethanol/water mixture, followed by pure ethanol to remove any soluble impurities.[5]

    • Dry the product in air.

Metathesis Reaction in Solution

Metathesis reactions involving the exchange of ions in solution can be employed to generate heterometallic this compound coordination polymers. This approach utilizes a pre-synthesized this compound complex as a metalloligand.

Experimental Protocol: Synthesis of a Chiral 3D Potassium/Strontium/Chromium Oxalato-Bridged Coordination Polymer [3][7]

  • Preparation of Reactant Solutions:

    • Dissolve 0.98 g (2 mmol) of K₃[Cr(C₂O₄)₃]·3H₂O in 50 mL of deionized water.

    • Separately, dissolve 0.80 g (3 mmol) of SrCl₂·6H₂O in 30 mL of deionized water.

  • Reaction:

    • Add the strontium chloride solution in small portions to the potassium tris(oxalato)chromate(III) solution with continuous stirring.

    • Heat the resulting violet mixture at 333 K (60 °C) for one hour.

  • Crystallization and Isolation:

    • Filter the warm mixture to remove any precipitate.

    • Allow the filtrate to stand at room temperature for slow evaporation.

    • After several weeks, violet needle-like crystals suitable for X-ray diffraction are formed.

    • Isolate the crystals by filtration and air-dry them.

Structural Characterization

The structural elucidation of this compound coordination polymers relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the most definitive method. Spectroscopic and thermal analysis techniques provide complementary information about the composition and stability of the material.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides precise information on bond lengths, bond angles, unit cell parameters, and the overall three-dimensional arrangement of atoms in the crystal lattice.[8] This data is crucial for understanding the coordination environment of the chromium centers and the bridging mode of the oxalate ligands.

Table 1: Crystallographic Data for Selected this compound Coordination Polymers

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
{[(H₂O)₂K(μ-H₂O)Sr]@[Cr(C₂O₄)₃]}ₙC₆H₆CrKO₁₄SrOrthorhombicFdd214.110(4)36.074(11)11.034(3)90[3]
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂OC₆H₁₀Ag₂Ba₀.₅CrO₁₇MonoclinicC2/c18.179(3)14.743(2)12.278(2)113.821(3)[2]
(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂OC₉H₁₉CrN₂O₁₃MonoclinicP2₁/n----[9]

Table 2: Selected Bond Lengths and Angles for the [Cr(C₂O₄)₃]³⁻ Anion

CompoundCr-O Bond Lengths (Å)O-Cr-O Bond Angles (°)Ref.
{[(H₂O)₂K(μ-H₂O)Sr]@[Cr(C₂O₄)₃]}ₙ1.971(3) - 1.983(6)82.18(14) - 172.34(14)[3]
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O--[2]
(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O--[9]

Note: Detailed bond length and angle data for all compounds were not available in the provided search results.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the coordination polymer. Characteristic bands for the oxalate ligand are typically observed in the regions of 1700 cm⁻¹ (asymmetric C=O stretch), 1380 cm⁻¹ (symmetric C=O stretch), and 801 cm⁻¹ (O-C=O bending).[9]

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of chromium(III) complexes typically shows two main absorption bands in the visible region, corresponding to the d-d electronic transitions of the Cr³⁺ ion in an octahedral coordination environment.[9]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the coordination polymers and to identify the temperatures at which the loss of solvent molecules and the decomposition of the organic ligands occur. For example, the TGA of {[(H₂O)₂K(μ-H₂O)Sr]@[Cr(C₂O₄)₃]}ₙ shows that the compound is stable up to approximately 80°C, after which it undergoes a two-step weight loss process corresponding to the loss of water molecules and subsequent decomposition.[3][7]

Experimental and Logical Workflow

The synthesis and characterization of this compound coordination polymers follow a systematic workflow. This process begins with the selection of appropriate starting materials and a synthetic method, followed by the reaction and crystallization steps. The resulting solid product is then subjected to a series of characterization techniques to determine its structure, composition, and properties.

G General Workflow for Synthesis and Characterization of this compound Coordination Polymers cluster_characterization Characterization Reactants Select Starting Materials (e.g., Cr(III)/Cr(VI) salt, Oxalic Acid/Oxalate Salt) Method Choose Synthetic Method (Precipitation, Metathesis, Hydrothermal, etc.) Reactants->Method Reaction Perform Reaction (Control Temp, pH, Stoichiometry) Method->Reaction Crystallization Induce Crystallization (Slow Evaporation, Cooling) Reaction->Crystallization Isolation Isolate and Purify Product (Filtration, Washing, Drying) Crystallization->Isolation XRD Single-Crystal XRD (Determine Crystal Structure, Bond Lengths/Angles) Isolation->XRD Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Isolation->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Isolation->Thermal Analysis Data Analysis and Structural Elucidation XRD->Analysis Spectroscopy->Analysis Thermal->Analysis

Synthesis and Characterization Workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound coordination polymers. The presented experimental protocols for precipitation/slow evaporation and metathesis reactions offer reproducible methods for obtaining both simple this compound salts and more complex heterometallic polymers. The tabulated crystallographic data highlights the structural diversity of these compounds. The general workflow provides a clear roadmap for researchers entering this field. Further research into solvothermal and hydrothermal methods for pure this compound systems, as well as systematic studies on the influence of pH and temperature, will undoubtedly lead to the discovery of new structures with novel properties.

References

Chromous Oxalate: A Technical Overview of its Molecular Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromous oxalate, also known as chromium(II) oxalate, is an inorganic compound with the molecular formula CrC2O4. It typically exists as a dihydrate, CrC2O4·2H2O, and is recognized for being one of the more stable salts of divalent chromium, a cation known for its potent reducing properties and susceptibility to oxidation. This technical guide provides a comprehensive examination of the molecular formula, structure, and physicochemical properties of chromous oxalate. Detailed experimental protocols for its synthesis and characterization are presented, and quantitative data are summarized for clarity. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the properties and applications of chromium(II) compounds.

Molecular Formula and Physicochemical Properties

Chromous oxalate is an inorganic salt consisting of a chromium(II) cation (Cr2+) and an oxalate anion (C2O42-). The anhydrous form has the molecular formula CrC2O4, while it is more commonly encountered as a hydrate, particularly the dihydrate (CrC2O4·2H2O) and the monohydrate (CrC2O4·H2O).[1]

The key physicochemical properties of chromous oxalate are summarized in the table below.

PropertyValueReference(s)
Molecular Formula CrC2O4 (anhydrous)[2][3]
CrC2O4·H2O (monohydrate)
CrC2O4·2H2O (dihydrate)[3]
Molar Mass 140.02 g/mol (anhydrous)[1]
158.03 g/mol (monohydrate)
176.04 g/mol (dihydrate)
Appearance Yellow-green crystalline powder[1]
Density 2.468 g/cm³ (monohydrate)[1]
Solubility Practically insoluble in cold water and alcohol; Soluble in hot water and dilute acids.[1]
Magnetic Moment 4.65 B.M. (for the dihydrate)[1]

Molecular and Crystal Structure

The measured magnetic moment of 4.65 B.M. for the dihydrate suggests a high-spin d4 electron configuration for the Cr2+ ion and indicates the absence of a direct Cr-Cr bond.[1] This is consistent with an octahedral coordination geometry around the chromium ion.

The structure of chromous oxalate dihydrate is believed to be a linear polymeric chain, similar to other first-row transition metal(II) oxalate dihydrates (e.g., FeC2O4·2H2O). In this proposed structure, the oxalate anions act as bridging ligands, coordinating to two different chromium centers. The remaining two coordination sites on each octahedral chromium ion are occupied by water molecules.

Experimental Protocols

Synthesis of Chromous Oxalate Dihydrate

The synthesis of chromous oxalate requires an inert atmosphere due to the rapid oxidation of the chromous (Cr2+) ion to the more stable chromic (Cr3+) state in the presence of air. The following protocol is a composite method based on literature reports.[1]

Materials:

  • Chromium(II) sulfate pentahydrate (CrSO4·5H2O)

  • Sodium oxalate (Na2C2O4)

  • Oxalic acid (H2C2O4)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • All solutions must be prepared using water that has been thoroughly degassed by boiling and cooling under an inert gas stream or by sparging with an inert gas for at least 30 minutes.

  • In a Schlenk flask under a positive pressure of inert gas, prepare a solution of chromium(II) sulfate pentahydrate in degassed water.

  • In a separate Schlenk flask, prepare a solution containing an equimolar mixture of sodium oxalate and oxalic acid in degassed water.

  • Slowly add the oxalate solution to the chromium(II) sulfate solution with continuous stirring.

  • A light green crystalline precipitate of chromous oxalate dihydrate will form.

  • Allow the reaction to stir for 1 hour to ensure complete precipitation.

  • Isolate the product by filtration under inert atmosphere using a Schlenk filter funnel.

  • Wash the precipitate with several portions of degassed water, followed by ethanol and then ether to facilitate drying.

  • Dry the product under vacuum.

Thermal Decomposition

The dihydrate of chromous oxalate loses its water of hydration to form the anhydrous compound when heated above 140 °C in an inert atmosphere.[1] Further heating above 320 °C results in the decomposition of the oxalate to a mixture of chromium oxides.[1]

Experimental and Logical Workflows

The synthesis and characterization of chromous oxalate follow a logical workflow to ensure the purity and desired properties of the final product.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Preparation of Degassed Solutions s2 Reaction of Cr(II) Sulfate with Oxalate Solution s1->s2 s3 Precipitation of CrC2O4·2H2O s2->s3 s4 Isolation and Washing s3->s4 s5 Drying under Vacuum s4->s5 c1 Powder X-ray Diffraction (PXRD) s5->c1 Characterize Product c2 Infrared Spectroscopy (IR) s5->c2 Characterize Product c3 Thermogravimetric Analysis (TGA) s5->c3 Characterize Product c4 Elemental Analysis s5->c4 Characterize Product

Caption: Experimental workflow for the synthesis and characterization of chromous oxalate.

Conclusion

Chromous oxalate is a significant compound of divalent chromium, offering relative stability in an otherwise easily oxidizable oxidation state. While a definitive crystal structure remains to be elucidated by single-crystal X-ray diffraction, its properties and inferred polymeric structure provide a basis for its study and application. The synthetic protocols outlined, when performed under strictly anaerobic conditions, can yield a high-purity product suitable for further research. This guide serves as a foundational resource for professionals requiring detailed technical information on chromous oxalate.

References

Initial Characterization of Novel Chromium Oxalate Salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the essential methodologies for the synthesis and initial characterization of novel chromium oxalate coordination complexes. It is designed to equip researchers with the foundational knowledge required to explore these compounds, from initial synthesis to detailed structural and physicochemical analysis.

Introduction

Chromium(III) complexes have garnered significant interest due to their diverse coordination chemistry, fascinating magnetic properties, and potential applications in catalysis, materials science, and medicine.[1][2][3] The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of acting as a chelating agent or a bridging unit, leading to the formation of mononuclear, polynuclear, and supramolecular structures.[2][3][4] The resulting this compound salts often exhibit intricate three-dimensional networks stabilized by hydrogen bonding and π-π stacking interactions.[1][2][5] A thorough initial characterization is paramount to understanding the structure-property relationships that govern the functionality of these novel materials. This guide outlines the key experimental protocols and data interpretation necessary for this foundational analysis.

Synthesis and Experimental Protocols

The synthesis of this compound salts typically involves the reaction of a chromium(III) salt (e.g., CrCl₃·6H₂O) with an oxalate source in an aqueous or mixed-solvent system. The final product can be influenced by factors such as pH, temperature, and the presence of other coordinating ligands or counterions.

General Synthesis Workflow

The process for synthesizing and characterizing novel this compound salts follows a logical progression from starting materials to detailed analysis. This workflow ensures that comprehensive data is collected for a thorough understanding of the new compound.

G General Experimental Workflow for this compound Salts A Starting Materials (Cr(III) Salt, Oxalic Acid/Oxalate Salt) B Synthesis (e.g., Slow Evaporation, Hydrothermal) A->B Reaction Setup C Isolation & Purification (Filtration, Washing, Drying) B->C Product Formation D Single Crystal Growth C->D For Single Crystal Studies E Structural Characterization (SC-XRD, PXRD) C->E For Bulk Powder F Spectroscopic Analysis (FTIR, UV-Vis) C->F G Physicochemical Analysis (TGA/DSC, Magnetic Susceptibility) C->G D->E H Data Analysis & Reporting E->H F->H G->H

Caption: General experimental workflow from synthesis to characterization.

Protocol: Synthesis by Slow Evaporation

This is a common method for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve stoichiometric amounts of a chromium(III) salt (e.g., CrCl₃·6H₂O) and an oxalate source (e.g., oxalic acid or an alkali metal oxalate) in deionized water or a suitable solvent mixture.

  • pH Adjustment: If necessary, adjust the pH of the solution to control the protonation state of the oxalate ligand and influence the final crystal structure.

  • Evaporation: Loosely cover the container (e.g., with perforated paraffin film) and allow the solvent to evaporate slowly at room temperature.

  • Crystal Collection: Harvest the resulting crystals by filtration, wash them with a small amount of cold solvent (e.g., ethanol) to remove surface impurities, and dry them in a desiccator.[5]

Protocol: Hydrothermal Synthesis

This method is employed for compounds that may not readily crystallize at ambient temperatures or to explore different crystalline phases.

  • Precursor Mixture: Combine the chromium(III) salt and oxalate ligand in a Teflon-lined stainless steel autoclave.

  • Sealing: Add the solvent (typically water) and seal the autoclave.

  • Heating: Place the autoclave in an oven and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Product Recovery: Collect the crystalline product by filtration, wash with water and ethanol, and air dry.[1]

Characterization Techniques and Protocols

A multi-technique approach is essential for the unambiguous characterization of novel this compound salts.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing.

  • Protocol:

    • A suitable single crystal is selected and mounted on a goniometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

    • The crystal structure is solved and refined using specialized software packages to yield the final crystallographic information.[1][2][3]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk synthesized material and to verify that the bulk sample corresponds to the structure determined by SC-XRD.[2][5]

  • Protocol:

    • A finely ground sample of the crystalline powder is placed on a sample holder.

    • The sample is scanned over a range of 2θ angles using a powder diffractometer.

    • The resulting diffraction pattern is compared to the pattern simulated from the single-crystal data.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present, particularly the oxalate ligand. The positions of the carboxylate stretching bands can provide insights into its coordination mode (e.g., bidentate chelation).[1][2]

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the d-d electronic transitions of the Cr(III) ion. The position and intensity of absorption bands are characteristic of the octahedral coordination environment around the chromium center.[2][3]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compounds and identify decomposition pathways.[1][2][3]

  • Protocol:

    • A small, accurately weighed sample is placed in a crucible (e.g., alumina).

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., N₂ or air).

    • Weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature. The data reveals the loss of solvent molecules and the decomposition of the ligands.

Data Presentation: Structural and Physicochemical Properties

Quantitative data from characterization studies should be presented clearly for comparison and analysis.

Table 1: Representative Crystallographic Data for Chromium(III) Oxalate Salts
Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂OMonoclinicC2/c10.836(1)7.541(1)16.349(3)93.52(1)[3]
(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂OMonoclinicP2₁/n11.298(2)14.048(5)14.240(5)108.19(2)[1]
--INVALID-LINK--·(bipy)₀.₅·H₂OTriclinicP-1----[1]

Data presented is illustrative of typical values found in the literature.

Table 2: Selected Physicochemical Properties
PropertyValue / ObservationTechniqueRef.
Thermal StabilityStable up to 134°C, followed by dehydration and decomposition steps.TGA[1]
Magnetic PropertiesWeak antiferromagnetic interactions observed at low temperatures (T < 14 K).Magnetic Susceptibility[1]
Cr-O Bond Lengths (Oxalate)Typically range from 1.95 Å to 2.00 Å.SC-XRD[2][5]
Cr-O Bond Lengths (Aqua)Typically range from 1.98 Å to 2.05 Å.SC-XRD[2][3]
Coordination GeometryDistorted octahedral environment around the Cr(III) center.SC-XRD[2][3][5]

Structure-Property Relationships and Potential Applications

The detailed characterization of this compound salts allows for the establishment of crucial relationships between their molecular structure and their macroscopic properties.

G Structure-Property Relationships in Cr(III) Oxalate Salts cluster_0 Structural Features cluster_1 Resulting Properties & Applications A Coordination Geometry (e.g., Octahedral) D Magnetic Properties (Ferro-/Antiferromagnetic) A->D F Biological Activity (e.g., Antimicrobial) A->F Influences reactivity B Oxalate Coordination Mode (Chelating vs. Bridging) B->D Mediates magnetic coupling E Thermal Stability B->E C Supramolecular Interactions (H-Bonding, π-π Stacking) C->E Stabilizes crystal lattice C->F Affects solubility & transport

Caption: Relationship between structure and resulting properties.

Antimicrobial Activity

Chromium(III) complexes, including those with oxalate ligands, have been investigated for their antimicrobial properties.[6] While the precise mechanisms are still under investigation, it is believed that Cr(III) can interact with cellular components of microbes.

The potential mechanism involves the Cr(III) ion interfering with cellular processes after being transported into the microbial cell. This can lead to the inhibition of essential enzymes or disruption of cellular membranes, ultimately resulting in cell death.

G Hypothesized Antimicrobial Mechanism of Cr(III) Complexes Cr_complex Cr(III)-Oxalate Complex Membrane Microbial Cell Membrane Cr_complex->Membrane Initial Contact Transport Cellular Uptake / Transport Membrane->Transport Interaction Interaction with Intracellular Targets (DNA, Proteins, Enzymes) Transport->Interaction Release of Cr(III) ion Disruption Disruption of Cellular Function Interaction->Disruption Death Cell Death Disruption->Death

Caption: A potential mechanism for Cr(III) complex antimicrobial action.

Conclusion

The initial characterization of novel this compound salts is a systematic process that combines targeted synthesis with a suite of analytical techniques. Through careful application of X-ray diffraction, spectroscopy, and thermal analysis, a detailed understanding of these compounds' structure, stability, and physicochemical properties can be achieved. This foundational knowledge is critical for researchers in materials science and is particularly relevant for drug development professionals exploring the therapeutic potential of metal-based compounds. The intricate structures and tunable properties of this compound complexes ensure they will remain a fertile ground for scientific discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Potassium Tris(oxalato)chromate(III)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium tris(oxalato)chromate(III) trihydrate, K₃[Cr(C₂O₄)₃]·3H₂O, is a coordination compound featuring an octahedral chromium(III) center coordinated to three bidentate oxalate ligands.[1] This complex is notable for its vibrant green crystals and is a common subject in inorganic chemistry laboratory courses for introducing principles of coordination chemistry, synthesis, and analysis. The synthesis involves the reduction of chromium(VI) in potassium dichromate by oxalic acid, which also serves as the ligand source. The resulting chromium(III) ion then complexes with the oxalate ions.

This document provides a detailed protocol for the synthesis of potassium tris(oxalato)chromate(III) trihydrate, compiled from various established methods. It is intended for researchers, scientists, and professionals in drug development who may use such complexes as precursors or in catalytic applications.

Reaction Scheme

The overall balanced chemical equation for the synthesis is:

K₂Cr₂O₇ + 7H₂C₂O₄ + 2K₂C₂O₄ → 2K₃[Cr(C₂O₄)₃]·3H₂O + 6CO₂ + H₂O[2]

In this reaction, the oxidation state of chromium is reduced from +6 in the dichromate ion to +3 in the final complex.[3]

Quantitative Data Summary

The following table summarizes the reactant quantities and yields from various reported procedures. This allows for easy comparison of different experimental scales and outcomes.

ParameterProtocol 1[3]Protocol 2[4]Protocol 3[5]Protocol 4[6]
Potassium Dichromate (K₂Cr₂O₇) -1.8740 g0.83 g4 g
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) 5.00 g5.0272 g2.5 g9 g
Potassium Oxalate Monohydrate (K₂C₂O₄·H₂O) 2.10 g-1 g4 g
Water Volume 10 mL-30 mLSaturated solution
Ethanol Volume (for washing/precipitation) 10 mL (95%)1:1 ethanol/waterCouple of times-
Acetone Volume (for washing) -13 mL--
Theoretical Yield 5.51 g6.20438 g--
Actual Yield 1.23 g3.6887 g--
Percentage Yield 22.32%59.45%--

Detailed Experimental Protocol

This protocol represents a synthesized procedure based on common elements from multiple sources.

Materials and Equipment:

  • Potassium dichromate (K₂Cr₂O₇)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Distilled water

  • Ethanol (95% or as specified)

  • Acetone

  • Beakers or conical flasks

  • Graduated cylinders

  • Heating plate

  • Stirring rod

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Watch glass or evaporating dish for drying

Procedure:

  • Preparation of the Oxalate Solution: In a beaker or conical flask, dissolve the specified amounts of oxalic acid dihydrate and potassium oxalate monohydrate in distilled water.[5] Stir the mixture to ensure complete dissolution, which should result in a clear, colorless solution.[5]

  • Reaction with Potassium Dichromate: Slowly, and in small portions, add the potassium dichromate to the oxalate solution while stirring continuously.[5] The addition of the orange potassium dichromate will cause the solution to turn dark and effervesce as carbon dioxide gas is evolved.[5] This reaction is exothermic and may become warm.[3]

  • Heating and Concentration: Gently heat the reaction mixture to boiling.[3][5] Reduce the volume of the solution by about one-third to concentrate the product.[5]

  • Crystallization: Allow the solution to cool to room temperature. To facilitate further crystallization, place the beaker in an ice bath for 15 to 30 minutes.[3] The product will precipitate as dark green, shiny crystals.[3][5]

  • Isolation and Washing of the Product: Collect the crystals by suction filtration using a Büchner funnel.[7] Wash the crystals sequentially with a 1:1 ethanol/water mixture, followed by pure ethanol, and finally acetone to aid in drying.[4][5]

  • Drying: Carefully transfer the filtered crystals to a pre-weighed watch glass or evaporating dish. Allow the product to air-dry or place it in a desiccator under vacuum.[7]

  • Yield Determination: Once completely dry, weigh the final product and calculate the percentage yield based on the limiting reactant (typically potassium dichromate).[4]

Safety Precautions:

  • Potassium dichromate is a strong oxidizing agent and is toxic and carcinogenic. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Oxalic acid is corrosive and toxic. Avoid skin contact and inhalation.

  • The reaction produces carbon dioxide gas, so ensure adequate ventilation.

  • Handle hot glassware with care.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of potassium tris(oxalato)chromate(III).

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_isolation Product Isolation cluster_final Final Product A Dissolve Oxalic Acid & Potassium Oxalate in Water B Add Potassium Dichromate A->B Exothermic Reaction C Heat to Concentrate B->C D Cool in Ice Bath C->D Crystallization E Suction Filtration D->E F Wash with Ethanol/Acetone E->F G Dry the Crystals F->G H Weigh and Calculate Yield G->H

Caption: Workflow for the synthesis of potassium tris(oxalato)chromate(III).

References

Application Notes and Protocols for the Synthesis of Chromium Oxide Nanoparticles Using a Chromium Oxalate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium oxide (Cr₂O₃) nanoparticles are of significant scientific and technological interest due to their exceptional properties, including high thermal stability, catalytic activity, and unique magnetic and optical characteristics. These attributes make them promising candidates for a wide range of applications, from catalysis and advanced materials to biomedical applications, including drug delivery and bio-imaging.

This document provides detailed application notes and experimental protocols for the synthesis of chromium oxide nanoparticles utilizing chromium oxalate as a precursor. The thermal decomposition of this compound offers a straightforward and effective method for producing Cr₂O₃ nanoparticles with controllable properties.

Principle and Mechanism

The synthesis of chromium oxide nanoparticles via a this compound precursor is typically achieved through solid-state thermal decomposition. The process involves two key stages:

  • Precursor Formation: A this compound precursor is formed, often in-situ, by reacting a chromium(III) salt (e.g., chromium(III) nitrate) with oxalic acid. This reaction yields a this compound complex.

  • Thermal Decomposition: The this compound precursor is then subjected to calcination at elevated temperatures. During this process, the oxalate ligands decompose, leading to the formation of chromium oxide, carbon dioxide, and carbon monoxide. The temperature of calcination is a critical parameter that influences the size, crystallinity, and morphology of the resulting Cr₂O₃ nanoparticles.

The overall chemical transformation can be summarized as follows:

2Cr₂(C₂O₄)₃(s) + 3O₂(g) → 2Cr₂O₃(s) + 12CO₂(g)

In the absence of sufficient oxygen, the decomposition can also produce carbon monoxide.

Experimental Protocols

This section details two primary protocols for the synthesis of chromium oxide nanoparticles using a this compound precursor approach.

Protocol 1: In-Situ Formation of this compound Precursor and Subsequent Thermal Decomposition[1][2]

This protocol describes the synthesis of Cr₂O₃ nanoparticles from a semi-solid precursor formed by the reaction of chromium(III) nitrate and oxalic acid.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Muffle furnace

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Precursor Synthesis:

    • Prepare a solution by dissolving 1 mmol of chromium(III) nitrate nonahydrate and 3 mmol of oxalic acid in 15 mL of distilled water in a beaker.

    • Stir the solution for 20 minutes to ensure complete dissolution.

    • Slowly add an aqueous solution of NaOH dropwise to the stirred solution until the pH reaches 12.

    • Heat the mixture to 80 °C while stirring.

    • Allow the mixture to cool to room temperature, resulting in a semi-solid product.

  • Thermal Decomposition:

    • Transfer the semi-solid precursor to a ceramic crucible.

    • Place the crucible in a muffle furnace.

    • Heat the precursor to the desired calcination temperature (e.g., 500 °C or 600 °C) and hold for 3 hours.

    • After calcination, allow the furnace to cool down to room temperature.

  • Product Recovery:

    • Wash the resulting Cr₂O₃ nanoparticles twice with distilled water.

    • Dry the washed nanoparticles in an oven at 80 °C for 24 hours.

    • The final product is a fine, green powder of chromium oxide nanoparticles.

Protocol 2: Thermal Decomposition of a Pre-synthesized this compound Complex

Materials:

  • Chromium(III) oxalate (Cr₂(C₂O₄)₃) powder

  • Muffle furnace

  • Ceramic crucible

  • Mortar and pestle

Procedure:

  • Precursor Preparation:

    • Synthesize chromium(III) oxalate separately or obtain it from a commercial source. A general method for synthesizing metal oxalates involves the precipitation reaction between a soluble metal salt (e.g., chromium(III) chloride) and an oxalate salt (e.g., ammonium oxalate) or oxalic acid in an aqueous solution. The resulting precipitate is then filtered, washed, and dried.

  • Thermal Decomposition:

    • Place a known amount of the dried chromium(III) oxalate powder into a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample to the desired calcination temperature (e.g., 500-600 °C) at a controlled ramp rate (e.g., 5-10 °C/min).

    • Maintain the calcination temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate precursor.

    • After the calcination period, allow the furnace to cool down to room temperature.

  • Product Collection:

    • The resulting product is chromium oxide (Cr₂O₃) nanoparticles in the form of a fine powder.

    • If necessary, gently grind the powder with a mortar and pestle to break up any agglomerates.

Data Presentation

The properties of the synthesized chromium oxide nanoparticles are highly dependent on the synthesis parameters, particularly the calcination temperature. The following tables summarize quantitative data from the characterization of Cr₂O₃ nanoparticles prepared via the this compound precursor method.

Table 1: Effect of Calcination Temperature on Nanoparticle Properties

Calcination Temperature (°C)Average Crystallite Size (nm)Morphology
500~35Non-homogeneous, nearly rectangular
600~42More uniform in size and shape

Table 2: Characterization Data of Synthesized Cr₂O₃ Nanoparticles

PropertyValueCharacterization TechniqueReference
Crystal StructureRhombohedral (Eskolaite)X-ray Diffraction (XRD)
Particle Size Range (TEM)10 - 100 nmTransmission Electron Microscopy (TEM)
UV-Vis Absorption Peak (500°C synthesis)~420 nmUV-Visible Spectroscopy
UV-Vis Absorption Peak (600°C synthesis)~390 nmUV-Visible Spectroscopy
Magnetic Behavior (500°C synthesis)ParamagneticVibrating Sample Magnetometer (VSM)
Magnetic Behavior (600°C synthesis)Weak FerromagneticVibrating Sample Magnetometer (VSM)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of chromium oxide nanoparticles from a this compound precursor.

G A Reactants (Chromium Salt + Oxalic Acid) B Precursor Formation (this compound) A->B Mixing & Precipitation C Thermal Decomposition (Calcination) B->C Heating D Cr₂O₃ Nanoparticles C->D E Washing & Drying D->E F Characterization E->F G Precursor This compound Precursor Cr₂(C₂O₄)₃ Intermediate Decomposition Intermediates Precursor->Intermediate Heat (Δ) Product Chromium Oxide Nanoparticles Cr₂O₃ Intermediate->Product Gases Gaseous Byproducts (CO₂, CO) Intermediate->Gases

Application Notes & Protocols: A Step-by-Step Guide to Growing Chromium Oxalate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of chromium oxalate single crystals, a critical process for research in materials science, coordination chemistry, and drug development. The methodologies outlined below are based on established crystallographic techniques and aim to provide a reproducible guide for obtaining high-quality single crystals.

Introduction

This compound complexes are of significant interest due to their diverse molecular structures and potential applications in catalysis, magnetism, and as precursors for novel materials. The growth of single crystals is essential for determining their three-dimensional structure through X-ray diffraction, which in turn elucidates structure-property relationships. This guide details two primary methods for growing this compound single crystals: Slow Evaporation and Gel Diffusion.

Method 1: Slow Evaporation Technique

The slow evaporation method is a widely used and effective technique for growing single crystals from a solution.[1][2] The principle relies on gradually increasing the concentration of the solute in a solvent until it reaches supersaturation, leading to the formation of well-ordered crystals.[2] This method is particularly suitable for compounds that are stable and moderately soluble at room temperature.[3]

Experimental Protocol: Synthesis of a Chromium(III) Oxalate Complex

This protocol is adapted from the synthesis of 3,5-dimethylpyrazole cis-diaquadioxalatochromate(III) trihydrate.[4]

  • Preparation of the Reaction Mixture:

    • In a 50 mL beaker, dissolve 1 mmol (400.15 mg) of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 10 mL of deionized water.

    • To this solution, add 2 mmol (252.2 mg) of oxalic acid dihydrate (H₂C₂O₄·2H₂O) and 1 mmol (96.13 mg) of 3,5-dimethylpyrazole under continuous stirring at 323 K.[4]

  • Crystallization:

    • Filter the resulting solution to remove any undissolved impurities.[3]

    • Transfer the clear solution to a clean crystallizing dish or beaker.

    • Cover the container with perforated parafilm or aluminum foil to allow for slow evaporation of the solvent.[1]

    • Place the container in a vibration-free and temperature-stable environment (e.g., a desiccator or a quiet corner of the lab).[5]

  • Crystal Harvesting:

    • Monitor the setup daily for the appearance of crystals. Violet prismatic single crystals are expected to form over a period of approximately three weeks.[4]

    • Once the crystals have reached a suitable size (e.g., 0.5 mm), carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of cold deionized water or ethanol to remove any residual solution.

    • Dry the crystals on a filter paper at room temperature.

Data Presentation
ParameterValueReference
Reactants
Chromium(III) nitrate nonahydrate1 mmol (400.15 mg)[4]
Oxalic acid dihydrate2 mmol (252.2 mg)[4]
3,5-dimethylpyrazole1 mmol (96.13 mg)[4]
Solvent
Deionized Water10 mL[4]
Conditions
Stirring Temperature323 K[4]
Crystallization Time~3 weeks[4]
Expected Yield~49%[4]
Crystal AppearanceViolet prismatic[4]

Experimental Workflow

slow_evaporation_workflow start Start dissolve Dissolve Reactants in Water at 323 K start->dissolve Begin Protocol stir Continuous Stirring dissolve->stir filter Filter Solution stir->filter crystallize Slow Evaporation (3 weeks, RT) filter->crystallize Transfer to Crystallizing Dish harvest Harvest Crystals crystallize->harvest wash Wash with Cold Water/Ethanol harvest->wash dry Air Dry Crystals wash->dry end End dry->end Single Crystals Obtained

Workflow for the Slow Evaporation Method.

Method 2: Gel Diffusion Technique

The gel diffusion method is an alternative technique that allows for the growth of high-quality single crystals by controlling the diffusion of reactants through a gel medium.[6][7] This method is advantageous as it minimizes convection and turbulence, providing a stable environment for crystal nucleation and growth at or near room temperature.[6][8]

Experimental Protocol: Single Diffusion Approach

This protocol describes a single diffusion technique where one reactant is incorporated into the gel, and the other diffuses into it.[8][9]

  • Gel Preparation:

    • Prepare a sodium metasilicate (Na₂SiO₃) solution with a specific gravity of 1.04 g/cm³.

    • In a test tube or U-tube, mix the sodium metasilicate solution with an aqueous solution of potassium oxalate (e.g., 0.5 M). The final pH of the mixture should be adjusted to a neutral range (e.g., 7.0) using a suitable acid (e.g., dilute oxalic acid) to initiate gelation.

    • Allow the gel to set for a few days in a vibration-free environment.

  • Reactant Diffusion and Crystallization:

    • Once the gel has set, carefully pour an aqueous solution of a chromium salt (e.g., 0.5 M chromium(III) chloride, CrCl₃) on top of the gel.[9]

    • Seal the test tube to prevent evaporation and contamination.

    • The chromium ions will slowly diffuse into the gel and react with the oxalate ions, leading to the formation of this compound crystals within the gel matrix.

  • Crystal Harvesting:

    • Nucleation and crystal growth can be observed over several days to weeks.[7]

    • Once the crystals have grown to the desired size, carefully excavate them from the gel.

    • Wash the crystals thoroughly with deionized water to remove any adhering gel particles.

    • Dry the crystals at room temperature.

Data Presentation
ParameterValue/RangeReference
Gel System
Gel MaterialSodium Metasilicate[7]
Gel Density~1.04 g/cm³[8]
pH for Gelation~7.0[8]
Reactants
Inner Reactant (in gel)Potassium Oxalate (e.g., 0.5 M)[10]
Outer Reactant (supernatant)Chromium(III) Chloride (e.g., 0.5 M)[9]
Conditions
TemperatureRoom Temperature[6]
Crystallization TimeDays to Weeks[7]

Experimental Workflow

gel_diffusion_workflow start Start prepare_gel Prepare Sodium Metasilicate Gel with Potassium Oxalate start->prepare_gel Begin Protocol set_gel Allow Gel to Set (several days) prepare_gel->set_gel add_reactant Add Aqueous CrCl₃ Solution set_gel->add_reactant Overlay Reactant diffusion Reactant Diffusion and Crystal Growth add_reactant->diffusion harvest Harvest Crystals from Gel diffusion->harvest wash Wash with Deionized Water harvest->wash dry Air Dry Crystals wash->dry end End dry->end Single Crystals Obtained

Workflow for the Gel Diffusion Method.

Concluding Remarks

The choice of crystal growth method depends on the specific properties of the this compound complex, such as its solubility and stability. For many chromium(III) oxalate complexes, the slow evaporation method is a straightforward and effective approach.[4] The gel diffusion method offers greater control over nucleation and can yield high-quality crystals for compounds that are sparingly soluble.[8][11] Researchers should consider optimizing parameters such as reactant concentrations, temperature, and pH to achieve the desired crystal size and quality.

References

Application Notes and Protocols for the Analytical Characterization of Chromium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromium oxalate complexes, such as potassium tris(oxalato)chromate(III), are significant coordination compounds with applications in various fields, including materials science and catalysis.[1] A thorough characterization of these complexes is crucial to ensure their purity, identity, and stability, which are critical parameters for their application, particularly in drug development and materials science. This document provides detailed protocols for the primary analytical techniques used to characterize this compound and its related complexes.

Key Analytical Techniques

A multi-technique approach is essential for the comprehensive characterization of this compound complexes. The primary methods include:

  • Thermal Analysis (TGA/DSC): To determine thermal stability, decomposition pathways, and the presence of solvent or water molecules.

  • Infrared (IR) Spectroscopy: To identify functional groups (specifically the oxalate ligand) and confirm the coordination to the chromium center.

  • UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions of the chromium ion and confirm its oxidation state and coordination environment.

  • Powder X-ray Diffraction (PXRD): To determine the crystalline nature and phase purity of the synthesized compound.

The following diagram illustrates a typical workflow for the characterization of a synthesized this compound complex.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Synthesis of Chromium Oxalate Complex purification Purification & Crystallization synthesis->purification TGA_DSC Thermal Analysis (TGA/DSC) purification->TGA_DSC FTIR Infrared Spectroscopy (FTIR) purification->FTIR UV_Vis UV-Visible Spectroscopy purification->UV_Vis PXRD Powder X-Ray Diffraction (PXRD) purification->PXRD data_analysis Structural & Purity Confirmation TGA_DSC->data_analysis FTIR->data_analysis UV_Vis->data_analysis PXRD->data_analysis

Caption: Overall workflow for this compound characterization.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is critical for determining the thermal stability and decomposition pattern of this compound complexes, which often exist as hydrates. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Quantitative Data Summary

The thermal decomposition of chromium(III) oxalate complexes typically occurs in distinct steps, including dehydration and ligand decomposition.[1][2]

Decomposition StepCompound ExampleTemperature Range (°C)Experimental Mass Loss (%)Calculated Mass Loss (%)Description of Process
1. Dehydration (Water of Crystallization)K₃[Cr(C₂O₄)₃]·3H₂O~110 - 120~11.011.07Release of three molecules of water of crystallization.[2][3]
2. Dehydration (Coordinated Water)(C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O156 - 1968.568.57Release of two coordinated water molecules.[1]
3. Decomposition of Anhydrous ComplexAnhydrous K₃[Cr(C₂O₄)₃]330 - 460~38.0VariesDecomposition of oxalate ligands to form K₂CO₃, Cr₂O₃, CO, and CO₂.[2]
4. Final Residue Formation(C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O250 - 38955.8354.94Total decomposition leading to a final residue of Cr₂O₃.[1]
Experimental Protocol for TGA/DSC

Principle: The sample is heated in a controlled atmosphere at a constant rate, and changes in mass (TGA) and heat flow (DSC) are continuously monitored.

Instrumentation: A simultaneous TGA/DSC thermal analyzer is recommended.

Sample Preparation:

  • Accurately weigh 5-10 mg of the finely ground this compound sample into a ceramic (e.g., alumina) or platinum crucible.

Experimental Parameters:

  • Temperature Program: Heat from ambient temperature (e.g., 30 °C) to 900 °C.[4]

  • Heating Rate: A linear heating rate of 10 °C/min is standard.[1][4]

  • Atmosphere: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidation.[4]

Data Analysis:

  • Plot the TGA curve (mass % vs. temperature) and the DTG curve (derivative of mass loss vs. temperature) to identify the distinct decomposition steps.

  • Plot the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events associated with mass loss.

  • Calculate the percentage mass loss for each step and compare it with the theoretical values to deduce the decomposition pathway.

The diagram below illustrates the expected thermal decomposition pathway for a hydrated chromium(III) oxalate complex.

G start Hydrated Complex (e.g., K₃[Cr(C₂O₄)₃]·3H₂O) intermediate1 Anhydrous Complex (K₃[Cr(C₂O₄)₃]) start->intermediate1 ~110-120 °C (Dehydration) gas1 H₂O (gas) start->gas1 intermediate2 Intermediate Mixture (e.g., K₂C₂O₄ + Cr₂(C₂O₄)₃) intermediate1->intermediate2 ~270 °C (Exothermic Rearrangement) final Final Residue (e.g., K₂CO₃ + Cr₂O₃) intermediate2->final ~330-460 °C (Decomposition) gas2 CO (gas) intermediate2->gas2 gas3 CO₂ (gas) intermediate2->gas3

Caption: Thermal decomposition pathway of a this compound complex.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence and coordination mode of the oxalate ligand. The vibrational frequencies of the C=O and C-O bonds in the oxalate anion are sensitive to its coordination with the chromium ion.

Quantitative Data Summary

The coordination of the oxalate ligand to the chromium center results in characteristic shifts in the vibrational bands compared to the free oxalate ion.

Wavenumber (cm⁻¹)AssignmentDescription
~3400 (broad)ν(O-H)Stretching vibration of water molecules (both coordinated and lattice).[5]
~1700νₐₛ(C=O)Asymmetric stretching of the carbonyl group in the bidentate oxalate ligand.[5] This is a key indicator of oxalate coordination.
~1380-1400νₛ(C=O) + ν(C-C)Symmetric stretching of the carbonyl group, often coupled with C-C stretching.[5]
~1270νₛ(C-O) + δ(O-C=O)Symmetric C-O stretching coupled with O-C=O bending.[6]
~800δ(O-C=O) + ν(Cr-O)Bending mode of the O-C=O group, often coupled with the Cr-O stretching vibration, confirming the metal-ligand bond.[5]
Experimental Protocol for FTIR

Principle: The sample absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

  • Thoroughly grind 1-2 mg of the dry this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Experimental Parameters:

  • Spectral Range: 4000 to 400 cm⁻¹.[4]

  • Resolution: 4 cm⁻¹.

  • Scans: Accumulate 16-32 scans to improve the signal-to-noise ratio.

  • Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

Data Analysis:

  • Record the spectrum and label the peaks corresponding to the characteristic vibrations of the oxalate ligand and water molecules.

  • Compare the observed frequencies with literature values for known metal oxalate complexes to confirm the coordination mode.[7][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the d-d electronic transitions within the chromium(III) ion, which is a d³ metal center. The position and intensity of the absorption bands are characteristic of the octahedral coordination environment provided by the oxalate ligands.

Quantitative Data Summary

For an octahedral Cr(III) complex like [Cr(C₂O₄)₃]³⁻, two main spin-allowed d-d transitions are typically observed in the visible region.

Compoundλₘₐₓ₁ (nm)λₘₐₓ₂ (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition Assignment
[Cr(C₂O₄)₃]³⁻ in aqueous solution~420~570Varies with concentration⁴A₂g → ⁴T₁g and ⁴A₂g → ⁴T₂g.[9][10]
(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O418567~60 (at 567 nm)⁴A₂g → ⁴T₁g(F) and ⁴A₂g → ⁴T₂g(F).[5]
Experimental Protocol for UV-Vis Spectroscopy

Principle: The sample absorbs light in the UV and visible regions, promoting electrons from lower energy d-orbitals to higher energy d-orbitals. The wavelength of maximum absorbance (λₘₐₓ) is related to the energy difference between these orbitals.[11]

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., deionized water) of a known concentration (e.g., 1-10 mM). The complex's color can be a guide; solutions are often green or violet-red depending on the light source.[12][13]

  • Transfer the solution to a 1 cm path length quartz cuvette.

  • Use the pure solvent as a reference blank.

Experimental Parameters:

  • Wavelength Range: Scan from 300 to 800 nm.

  • Scan Speed: Medium.

Data Analysis:

  • Record the absorption spectrum (Absorbance vs. Wavelength).

  • Identify the wavelengths of maximum absorbance (λₘₐₓ).

  • Compare the positions of the absorption bands with those reported for octahedral Cr(III) complexes to confirm the electronic structure.[14]

  • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εlc).[11]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystallinity and phase purity of the synthesized this compound powder. Each crystalline solid has a unique diffraction pattern that serves as a "fingerprint."

Experimental Protocol for PXRD

Principle: X-rays are diffracted by the crystal lattice of the sample, producing a diffraction pattern that is characteristic of the arrangement of atoms.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

  • Finely grind the dry this compound sample to a homogeneous powder using a mortar and pestle.

  • Mount the powder onto a sample holder, ensuring a flat, level surface.

Experimental Parameters:

  • Radiation Source: Cu Kα (λ = 1.5406 Å).

  • Voltage and Current: 40 kV and 40 mA.[4]

  • Scan Range (2θ): 10° to 80°.[4]

  • Scan Speed/Step Size: A slow scan speed (e.g., 2°/min) or small step size (e.g., 0.02°) is used to obtain a high-quality pattern.

Data Analysis:

  • Plot the diffraction intensity versus the diffraction angle (2θ).

  • The presence of sharp, well-defined peaks indicates that the material is crystalline.[15][16]

  • Compare the obtained diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity and phase purity of the compound. The absence of peaks from starting materials or other phases indicates a pure sample.[5]

References

Application Notes and Protocols: Chromium Oxalate as a Spin Label Broadening Agent in ESR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium tris(oxalato)chromate(III), commonly known as chromium oxalate, as a paramagnetic broadening agent in Electron Spin Resonance (ESR) spectroscopy. This document outlines its applications, advantages over other agents, and detailed protocols for its use in studying biological systems.

Introduction

ESR spectroscopy, in conjunction with site-directed spin labeling, is a powerful technique for investigating the structure, dynamics, and environment of macromolecules. In many biological studies, it is crucial to distinguish between spin labels in different environments, such as intracellular versus extracellular, or membrane-embedded versus aqueous-solvated. Paramagnetic broadening agents are employed to selectively eliminate the ESR signal from spin labels in the accessible, typically extracellular or aqueous, environment. This is achieved through spin-spin interactions, primarily Heisenberg exchange, which leads to a significant broadening of the ESR signal, rendering it undetectable.

This compound has emerged as a superior broadening agent for many biological applications due to its high efficiency and low toxicity compared to traditionally used agents like potassium ferricyanide and nickel complexes.[1] Its anionic nature and bulkiness generally prevent it from crossing cell membranes, making it an excellent tool for selectively studying the intracellular environment.[2][3]

Principle of Action

The broadening of the nitroxide spin label signal by this compound is primarily due to the Heisenberg spin exchange interaction. This is a short-range interaction that occurs upon collision between the paramagnetic this compound complex and the nitroxide spin label. The efficiency of this interaction is dependent on the collision frequency, which in turn is related to the concentration of the broadening agent and the accessibility of the spin label.

The highly effective broadening by this compound allows for the selective quenching of signals from spin labels in the aqueous phase, thereby enabling the clear observation of signals from spin labels located in protected environments such as the interior of cells or within the hydrophobic core of a membrane.

Applications

This compound is a versatile broadening agent with a range of applications in ESR spectroscopy, including:

  • Cellular Studies: Differentiating between intracellular and extracellular spin probes to study cellular uptake, intracellular viscosity, and redox status.[1][4]

  • Membrane Protein Structural Biology: Determining the accessibility of spin-labeled residues in membrane proteins to the aqueous phase, providing insights into protein topology and conformation.

  • Lipid Membrane Dynamics: Investigating the interaction of spin-labeled lipids with the aqueous environment.[5]

  • Thylakoid and Chloroplast Research: Studying the internal environment of thylakoids, where this compound has been shown to be less permeable and non-inhibitory to electron transport compared to ferricyanide.[2][3]

Advantages of this compound

This compound offers several key advantages over other commonly used broadening agents:

  • High Broadening Efficiency: It is significantly more effective at broadening nitroxyl spin probe ESR spectra than other agents. For instance, it has been reported to be two to three times more effective than potassium ferricyanide on a molar basis.[5][6]

  • Low Cellular Toxicity: Compared to agents like potassium ferricyanide and NiCl₂, this compound exhibits lower cytotoxicity, making it more suitable for studies involving living cells.[1]

  • Low Membrane Permeability: Its charge and size hinder its passage across biological membranes, ensuring selective broadening of the extracellular signal.[2][3]

  • Chemical Stability: It is not photoreduced by thylakoids, a significant advantage in studies of photosynthetic systems.[2][3]

Quantitative Data: Comparison of Broadening Agents

The following table summarizes the relative effectiveness and toxicity of this compound compared to other common paramagnetic broadening agents.

Broadening AgentRelative Broadening EfficiencyRelative Cytotoxicity (CHO cells)Notes
This compound High (2-3x more effective than K₃[Fe(CN)₆])[5]Low[1]Less permeable and not photoreduced in thylakoids.[2][3]
Potassium Ferricyanide (K₃[Fe(CN)₆])ModerateModerate to High[1]Commonly used but more toxic and can be photoreduced.
Nickel(II) Chloride (NiCl₂)ModerateHigh[1]Relatively toxic to cells.
Ni(EDTA)LowVery Low[1]Non-toxic at typical concentrations but less effective.
Ni(DTPA)LowVery Low[1]Non-toxic at typical concentrations but less effective.
Cu(DTPA)HighVery High[1]Highly effective but also highly toxic.

Relative broadening efficiency is a qualitative summary based on available literature. Cytotoxicity data is based on studies on Chinese Hamster Ovary (CHO) cells.[1]

Experimental Protocols

Stock Solution Preparation

Materials:

  • Potassium tris(oxalato)chromate(III) trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

  • Appropriate buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)

Protocol:

  • Calculate the required mass of potassium tris(oxalato)chromate(III) trihydrate to prepare a concentrated stock solution (e.g., 500 mM or 1 M) in the desired buffer.

  • Dissolve the calculated mass in the buffer. Gentle warming may be required to fully dissolve the salt.

  • Adjust the pH of the stock solution to the desired experimental pH (typically 7.0-7.5).

  • Filter the stock solution through a 0.22 µm filter to remove any particulate matter.

  • Store the stock solution at 4°C, protected from light.

General Protocol for ESR Measurement with this compound

Materials:

  • Spin-labeled sample (e.g., cells, proteins, liposomes)

  • This compound stock solution

  • ESR capillaries or flat cells

  • ESR spectrometer

Protocol:

  • Prepare the spin-labeled sample in the appropriate buffer.

  • Acquire a control ESR spectrum of the spin-labeled sample without the broadening agent.

  • To a new aliquot of the spin-labeled sample, add the this compound stock solution to achieve the desired final concentration. Typical final concentrations range from 30 mM to 100 mM.[1][4] The optimal concentration should be determined empirically for each system.

  • Gently mix the sample and transfer it to an ESR capillary or flat cell.

  • Acquire the ESR spectrum of the sample containing this compound using the same spectrometer settings as the control.

  • The resulting spectrum will primarily represent the spin labels that are inaccessible to the this compound (e.g., intracellular or membrane-protected).

Recommended ESR Spectrometer Settings

The following are general X-band ESR spectrometer settings that can be used as a starting point. These may need to be optimized for the specific sample and experiment.

ParameterTypical Value
Microwave Frequency~9.5 - 9.8 GHz
Microwave Power1 - 20 mW (non-saturating)
Modulation Frequency100 kHz
Modulation Amplitude0.5 - 1.5 G
Sweep Width80 - 100 G
Conversion Time20 - 164 ms
Time Constant20 - 164 ms
Number of Scans1 to accumulate sufficient signal-to-noise

Visualizations

G cluster_prep Sample Preparation cluster_esr ESR Measurement cluster_analysis Data Analysis prep_sample Prepare Spin-Labeled Biological Sample add_buffer Suspend in Appropriate Buffer prep_sample->add_buffer control_spec Acquire Control ESR Spectrum add_buffer->control_spec add_crox Add this compound (e.g., 50 mM final) exp_spec Acquire Experimental ESR Spectrum add_crox->exp_spec compare Compare Control and Experimental Spectra exp_spec->compare analyze Analyze Protected (e.g., Intracellular) Signal compare->analyze

Caption: Experimental workflow for using this compound in ESR spectroscopy.

G cluster_cell Biological System cluster_agents Components cluster_spectra Resulting ESR Spectra cell Extracellular Space Cell Membrane Intracellular Space spectrum_before Before CrOx: Signal from both intra- and extracellular spin labels spectrum_after After CrOx: Signal from only intracellular spin labels spin_label_out SL spin_label_in SL crox CrOx crox->spin_label_out Heisenberg Exchange

References

Application Notes and Protocols: Preparation of Chromium-Based Thin Films for Electrocatalytic Oxalate Production

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the synthesis and application of chromium-based thin films for electrocatalysis, with a specific focus on the production of oxalate from CO₂. The methodologies and data presented are primarily based on the successful application of chromium-gallium oxide thin films.

Introduction

The electrochemical conversion of carbon dioxide (CO₂) into value-added chemicals is a promising strategy for mitigating CO₂ emissions and producing chemical feedstocks. Oxalate, a dicarboxylate, is a valuable precursor for various industrial chemicals. Recent advancements have demonstrated that thin films containing chromium are effective electrocatalysts for the selective conversion of CO₂ to oxalate in aqueous media. These materials offer a pathway to efficient and stable electrocatalytic systems.

Experimental Protocols

Preparation of Cr-Ga Oxide Thin Film Electrocatalyst

This protocol details the synthesis of a chromium-gallium (Cr-Ga) oxide thin film on a glassy carbon substrate, a method adapted from established research.[1]

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), ≥99.99%

  • Gallium(III) nitrate hydrate (Ga(NO₃)₃·H₂O), 99.9%

  • Glassy carbon plates (e.g., 25 x 25 x 3 mm)

  • Deionized water

  • Hotplate

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.052 M aqueous solution of chromium(III) nitrate nonahydrate.

    • Prepare a 0.036 M aqueous solution of gallium(III) nitrate hydrate.

    • Mix the two solutions to achieve the desired stoichiometric ratio. A 3:1 Cr:Ga ratio has been shown to be effective.[1]

  • Substrate Preparation:

    • Cut the glassy carbon plates to the desired dimensions (e.g., in half lengthwise).[1]

  • Thin Film Deposition (Drop-Casting and Thermal Reduction):

    • Heat the glassy carbon substrates to approximately 120 °C on a hotplate.[1]

    • Drop-cast 0.1 mL of the prepared Cr-Ga nitrate solution onto the heated glassy carbon substrate.[1]

    • Allow the solvent to evaporate completely, leaving a thin film of the nitrate precursors.

    • The thermal reduction to form the mixed oxide film occurs during this heating process.

Characterization of the Thin Film

To ensure the successful synthesis of the desired Cr-Ga oxide thin film, several characterization techniques are recommended.

Techniques:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the Cr₂O₃ and Ga₂O₃ components in the film.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of chromium and gallium, confirming the presence of metal oxides.[1]

  • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): To observe the surface morphology of the thin film and confirm the stoichiometric ratio of the metals.[1]

Electrocatalytic Reduction of CO₂ to Oxalate

This protocol outlines the procedure for utilizing the prepared Cr-Ga oxide thin film as a working electrode for the electrochemical reduction of CO₂.

Materials and Equipment:

  • Prepared Cr-Ga oxide thin film on glassy carbon (Working Electrode)

  • Platinum mesh (Counter Electrode)

  • Ag/AgCl reference electrode

  • Electrochemical cell (H-cell or similar)

  • Potentiostat

  • 0.1 M Potassium chloride (KCl) electrolyte solution

  • Carbon dioxide (CO₂) gas

  • Calcium bromide (CaBr₂) solution (1 M) for oxalate quantification

  • Deionized water

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the electrochemical cell with the Cr-Ga oxide thin film as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl electrode as the reference.

    • Fill the cell with the 0.1 M KCl electrolyte.

    • Saturate the electrolyte with CO₂ by bubbling the gas through the solution for at least 30 minutes prior to and during the electrolysis.

  • Electrolysis:

    • Connect the electrodes to a potentiostat.

    • Apply a constant potential for the electrolysis. A potential of -1.48 V vs. Ag/AgCl has been shown to be effective for oxalate production.[1]

    • Run the electrolysis until a specific amount of charge has passed (e.g., 30-40 C).[1]

  • Product Quantification (Oxalate):

    • After electrolysis, collect a sample of the electrolyte.

    • Add a 1 M calcium bromide solution to the sample to precipitate the oxalate as calcium oxalate.[1]

    • The resulting precipitate can be quantified gravimetrically.

    • Confirmation of the product as calcium oxalate can be done using Infrared (IR) spectroscopy.[1]

Data Presentation

The performance of the Cr-Ga oxide thin film electrocatalyst for CO₂ reduction to oxalate is summarized in the tables below.

Table 1: Electrocatalytic Performance of Cr-Ga (3:1) Thin Film for CO₂ Reduction [1]

ParameterValueConditions
Operating Potential-1.48 V vs. Ag/AgCl0.1 M KCl (pH 4.1)
Overpotential for Oxalate690 mV
Max. Faradaic Efficiency (Oxalate)~59%
Current Density8–10 mA/cm²
Catalyst Lifetime>10 daysFaradaic efficiency ≥ 40%

Table 2: Faradaic Efficiencies of Carbon-Containing Products at -1.38 V vs. Ag/AgCl [1]

ProductFaradaic Efficiency (%)
Oxalate~55%
CO~15%
Formate<1%
Methanol<1%

Visualizations

The following diagrams illustrate the experimental workflow for the preparation and application of the chromium-based thin films.

experimental_workflow cluster_prep Precursor & Substrate Preparation cluster_dep Thin Film Deposition cluster_app Electrocatalysis & Analysis Cr(NO3)3_sol 0.052 M Cr(NO3)3 Solution Ga(NO3)3_sol 0.036 M Ga(NO3)3 Solution Mix_sol Mix Solutions (3:1 Cr:Ga) Ga(NO3)3_sol->Mix_sol Drop_cast Drop-Cast Precursor Solution Mix_sol->Drop_cast GC_sub Glassy Carbon Substrate Heat_sub Heat Substrate (~120 °C) GC_sub->Heat_sub Heat_sub->Drop_cast Evaporate Evaporate & Thermally Reduce Drop_cast->Evaporate CrGa_film Cr-Ga Oxide Thin Film Evaporate->CrGa_film Electrochem_cell Assemble Electrochemical Cell CrGa_film->Electrochem_cell Electrolysis Perform Electrolysis (-1.48 V vs. Ag/AgCl) Electrochem_cell->Electrolysis Product_quant Quantify Oxalate (Precipitation) Electrolysis->Product_quant logical_relationship start_node CO2 in Aqueous Electrolyte process_node Electrochemical Reduction (-1.48 V vs. Ag/AgCl, pH 4.1) start_node->process_node output_node Oxalate process_node->output_node catalyst_node Cr-Ga Oxide Thin Film Electrocatalyst catalyst_node->process_node

References

Application Notes and Protocols: Synthesis of CoCr2O4 Spinels Using Chromium Oxalate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cobalt chromite (CoCr2O4) spinels utilizing chromium oxalate-based precursors. The oxalate precursor route offers distinct advantages in achieving phase-pure, nanocrystalline spinel structures at lower temperatures compared to conventional solid-state methods.

Introduction

Cobalt chromite (CoCr2O4), a member of the spinel family, exhibits intriguing magnetic and catalytic properties, making it a material of significant interest in various fields, including catalysis, magnetic recording media, and as a pigment. The properties of CoCr2O4 are highly dependent on its crystal structure, particle size, and morphology. The oxalate precursor method is an effective wet chemical route for synthesizing high-purity, homogeneous, and nanosized CoCr2O4 powders. This method involves the thermal decomposition of a heterometallic oxalate complex containing both cobalt and chromium, which allows for atomic-level mixing of the metal cations, leading to the formation of the desired spinel phase at relatively low temperatures.

Advantages of the Oxalate Precursor Method

The use of oxalate precursors for the synthesis of CoCr2O4 spinels offers several key advantages over traditional ceramic methods:

  • Homogeneous mixing of cations: Co-precipitation of cobalt and chromium as an oxalate complex ensures a uniform distribution of the metal ions on an atomic scale.[1]

  • Lower synthesis temperatures: The intimate mixing of the precursor components facilitates the formation of the spinel phase at significantly lower calcination temperatures compared to solid-state reactions of individual oxides.[1]

  • Control over particle size and morphology: The decomposition of the oxalate precursor often yields fine, nano-sized particles with a narrow size distribution.

  • High purity of the final product: The volatile byproducts of oxalate decomposition (CO and CO2) are easily removed, leading to a high-purity final product.

  • Porous structures: The evolution of gases during decomposition can lead to the formation of porous structures, which is beneficial for catalytic applications.

AdvantagesOfOxalateMethod cluster_precursor Oxalate Precursor cluster_process Synthesis Process cluster_product Product Characteristics Precursor Co-Cr Oxalate Precursor Decomposition Low-Temperature Thermal Decomposition Precursor->Decomposition leads to Homogeneity High Cationic Homogeneity Decomposition->Homogeneity Purity High Purity Decomposition->Purity Nanocrystalline Nanocrystalline Structure Decomposition->Nanocrystalline Porosity Porous Morphology Decomposition->Porosity

Fig. 1: Advantages of the oxalate precursor method for CoCr2O4 synthesis.

Experimental Protocols

This section details the experimental procedures for the synthesis of CoCr2O4 spinels via the thermal decomposition of a cobalt-chromium oxalate precursor.

Materials Required
  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

  • Potassium tris(oxalato)chromate(III) trihydrate (K3[Cr(C2O4)3]·3H2O)

  • Methanol

  • Deionized water

  • Silver nitrate (AgNO3)

  • Tetrabutylphosphonium bromide ((C4H9)4PBr)

Protocol 1: Synthesis of a Mixed-Metal Oxalate Precursor

This protocol is adapted from the synthesis of related bimetallic oxalate complexes and provides a general framework for obtaining a cobalt-chromium oxalate precursor.[2]

  • Preparation of Silver Chrome Oxalate:

    • Dissolve 1 mmol of K3[Cr(C2O4)3] in 10 mL of deionized water.

    • In a separate beaker, dissolve 3 mmol of silver nitrate in 10 mL of deionized water.

    • Slowly add the silver nitrate solution dropwise to the potassium tris(oxalato)chromate(III) solution while stirring continuously for 1 hour.

    • A precipitate of silver chrome oxalate will form. Collect the precipitate by filtration, wash it thoroughly with deionized water, and dry it at room temperature.

  • Formation of the Co-Cr Oxalate Complex:

    • Dissolve the dried silver chrome oxalate in 10 mL of methanol.

    • In a separate beaker, dissolve 1 mmol of CoCl2·6H2O in 10 mL of methanol.

    • Add the cobalt(II) chloride solution to the methanolic solution of silver chrome oxalate. Silver chloride will precipitate.

    • Filter off the silver chloride precipitate to obtain a solution containing the [CoCr(ox)3]− complex.

  • Precipitation of the Precursor:

    • To the filtrate from the previous step, add 1 mmol of tetrabutylphosphonium bromide dissolved in methanol.

    • A precipitate of the mixed-metal oxalate precursor, [(C4H9)4P][CoCr(ox)3], will form.

    • Collect the precipitate by filtration, wash with methanol, and dry under vacuum.

Protocol 2: Thermal Decomposition of the Oxalate Precursor to CoCr2O4
  • Place the dried mixed-metal oxalate precursor powder in a ceramic crucible.

  • Heat the crucible in a furnace under a controlled atmosphere (e.g., air or an inert atmosphere like nitrogen).

  • The thermal decomposition is typically carried out at temperatures ranging from 400°C to 800°C for several hours. A specific protocol involves heating to 600°C for 3 hours.

  • The heating rate and final temperature will influence the crystallinity and particle size of the resulting CoCr2O4 spinel.

  • After calcination, allow the furnace to cool down to room temperature naturally.

  • The resulting black powder is the CoCr2O4 spinel.

ExperimentalWorkflow cluster_precursor_synthesis Precursor Synthesis cluster_spinel_synthesis Spinel Synthesis Start Start Materials: K3[Cr(C2O4)3] AgNO3 CoCl2·6H2O Step1 Precipitate Silver Chrome Oxalate Start->Step1 Step2 React with CoCl2 in Methanol Step1->Step2 Step3 Filter AgCl Step2->Step3 Step4 Precipitate Co-Cr Oxalate Precursor Step3->Step4 Precursor Mixed-Metal Oxalate Precursor Step4->Precursor Decomposition Thermal Decomposition (e.g., 600°C, 3h) Precursor->Decomposition Product CoCr2O4 Spinel Powder Decomposition->Product

Fig. 2: Experimental workflow for CoCr2O4 synthesis via the oxalate method.

Data Presentation

The properties of CoCr2O4 spinels are highly dependent on the synthesis method. The following table summarizes and compares the properties of CoCr2O4 synthesized via the oxalate method with other common synthesis techniques.

Synthesis MethodPrecursorsCalcination Temp. (°C)Crystallite Size (nm)Lattice Parameter (Å)Reference
Oxalate Method (NH4)4[CoCr2(C2O4)4(OH)4]·7H2O600~108.334
Sol-GelCo(NO3)2·6H2O, Cr(NO3)3·9H2O80017.91-[3]
CombustionCo(NO3)2·6H2O, Cr(NO3)3·9H2O, Glycine700-8.330
HydrothermalCo(CH3COO)2·4H2O, CrCl3·6H2O200>90-[4]
Co-precipitationCo(NO3)2·6H2O, Cr(NO3)3·9H2O, NaOH8008-408.332[4]
SonochemicalCo(CH3COO)2·4H2O, CrCl3·6H2O600--

Note: The data presented are compiled from various sources and may vary depending on the specific experimental conditions.

Characterization

The synthesized CoCr2O4 spinels can be characterized using a variety of techniques to determine their structural, morphological, and physical properties.

  • X-ray Diffraction (XRD): To confirm the formation of the single-phase cubic spinel structure and to determine the crystallite size and lattice parameters.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic metal-oxygen vibrational bands of the spinel structure. For CoCr2O4, bands are typically observed around 570 cm⁻¹ and 485 cm⁻¹ corresponding to Co-O and Cr-O stretching vibrations, respectively.[3]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology, particle size, and microstructure of the synthesized powders.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the oxalate precursor and determine the optimal calcination temperature.

  • Magnetic Measurements: To characterize the magnetic properties of the CoCr2O4 spinel, such as its transition temperatures and magnetic hysteresis loops. CoCr2O4 is known to exhibit complex magnetic ordering at low temperatures.[4]

Conclusion

The oxalate precursor method provides a reliable and advantageous route for the synthesis of high-quality CoCr2O4 spinel nanopowders. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists working on the development of advanced materials with tailored properties for a range of applications. The ability to control the stoichiometry and achieve low-temperature synthesis makes this method particularly attractive for producing catalytically active and novel magnetic materials.

References

Industrial Preparation of Granular Chromium(III) Oxalate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium(III) oxalate is a key intermediate in the manufacturing of various chromium-based industrial products. Its granular form is particularly valued for its ease of handling, improved flowability, and controlled reactivity in downstream processes. This application note provides a detailed protocol for the industrial-scale preparation of granular chromium(III) oxalate, focusing on a method that yields a high-purity, granular product directly from the reaction vessel, thereby minimizing processing steps and associated costs. This method is of significant interest to researchers, scientists, and professionals in catalyst development, ceramic pigment manufacturing, and other fields utilizing chromium compounds.

The primary industrial applications for granular chromium(III) oxalate include its use as a precursor in the synthesis of chromium-based catalysts and as a raw material in the production of ceramic pigments.[1][2] In catalysis, the controlled particle size of the oxalate precursor can influence the surface area and activity of the final catalyst. In ceramics, the purity and particle characteristics of chromium oxalate are crucial for achieving consistent and vibrant colors in glazes and pigments.[1][3]

This document outlines the chemical synthesis, process parameters, quality control specifications, and a detailed experimental protocol for the production of granular chromium(III) oxalate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of chromium(III) oxalate is presented in the table below.

PropertyValue
Chemical Formula Cr₂(C₂O₄)₃
Molecular Weight 368.05 g/mol [4]
Appearance Green crystalline powder
CAS Number 814-90-4[4]
Purity (typical) >99%
Particle Size (granular) 0.2 - 1.5 mm
Moisture Content < 0.5%

Process Overview and Logic

The synthesis of granular chromium(III) oxalate is based on the reaction of chromic oxide with oxalic acid in an aqueous medium. A key aspect of this process is the use of hydrazine hydrate, which acts as a reaction facilitator and crystal habit modifier, promoting the formation of a granular precipitate. The overall process can be broken down into the following logical steps:

  • Reactant Charging: Loading the reactor with the raw materials in the specified molar ratios.

  • Reaction and Crystallization: Heating the mixture under controlled temperature and agitation to facilitate the reaction and subsequent crystallization of chromium(III) oxalate.

  • Granule Formation: The controlled conditions of the reaction and the presence of hydrazine hydrate favor the direct formation of granular particles, eliminating the need for a separate granulation step.

  • Separation and Washing: Isolating the granular product from the reaction mixture via filtration and washing to remove any unreacted starting materials and byproducts.

  • Drying and Sieving: Drying the washed granules to the specified moisture content and sieving to obtain the desired particle size distribution.

Industrial_Preparation_of_Granular_Chromium_Oxalate cluster_0 Raw Materials cluster_1 Process Steps cluster_2 Quality Control cluster_3 Final Product ChromicOxide Chromic Oxide (Cr₂O₃) Reactor Reaction & Crystallization ChromicOxide->Reactor OxalicAcid Oxalic Acid (H₂C₂O₄) OxalicAcid->Reactor HydrazineHydrate Hydrazine Hydrate (N₂H₄·H₂O) HydrazineHydrate->Reactor Water Water (H₂O) Water->Reactor Filtration Filtration & Washing Reactor->Filtration Drying Drying Filtration->Drying Sieving Sieving Drying->Sieving QC_Purity Purity Analysis Sieving->QC_Purity QC_PSD Particle Size Analysis Sieving->QC_PSD QC_Moisture Moisture Content Sieving->QC_Moisture FinalProduct Granular Chromium(III) Oxalate QC_Purity->FinalProduct QC_PSD->FinalProduct QC_Moisture->FinalProduct

Figure 1: Workflow for the industrial preparation of granular chromium(III) oxalate.

Experimental Protocol

This protocol is based on the methodology described in Chinese Patent CN103288624A.[5]

Materials and Equipment
  • Reactants:

    • Oxalic Acid (H₂C₂O₄·2H₂O), technical grade

    • Chromic Oxide (Cr₂O₃), technical grade

    • Hydrazine Hydrate (N₂H₄·H₂O, 80% solution), technical grade

    • Deionized Water

  • Equipment:

    • Glass-lined or stainless steel reactor with heating/cooling jacket and agitator

    • Nutsche filter or centrifuge for solid-liquid separation

    • Fluid bed dryer or vacuum oven

    • Vibratory sieve with appropriate mesh sizes

    • Standard laboratory glassware and analytical instrumentation for quality control

Procedure
  • Reactor Charging:

    • Charge the reactor with deionized water.

    • With agitation, add oxalic acid dihydrate, chromic oxide, and hydrazine hydrate in the specified molar ratios. A typical molar ratio is 1 part oxalic acid to 0.65-0.825 parts chromic oxide, 0.2-0.5 parts hydrazine hydrate, and 15 parts water.[5]

  • Reaction and Crystallization:

    • Heat the reaction mixture to 70-80°C with continuous stirring.

    • Maintain the temperature and agitation for a reaction time of approximately 6 hours. During this period, the formation of chromium(III) oxalate as a granular precipitate will be observed.

    • After the reaction is complete, cool the slurry to room temperature.

  • Separation and Washing:

    • Transfer the slurry to a Nutsche filter or centrifuge.

    • Isolate the granular chromium(III) oxalate from the mother liquor.

    • Wash the product with deionized water to remove any soluble impurities. The number of washes should be sufficient to meet the final product purity specifications.

  • Drying:

    • Transfer the washed granular product to a fluid bed dryer or vacuum oven.

    • Dry the material at a temperature of 100-120°C until the moisture content is below 0.5%.

  • Sieving:

    • Pass the dried granular chromium(III) oxalate through a vibratory sieve to classify the particles according to the desired size range (e.g., 0.2 - 1.5 mm).

Data Presentation

The following tables provide a summary of the key reaction parameters and typical quality control specifications for the final product.

Table 1: Reaction Parameters

ParameterValue
Molar Ratio (Oxalic Acid : Chromic Oxide : Hydrazine Hydrate : Water) 1 : 0.65-0.825 : 0.2-0.5 : 15
Reaction Temperature 70 - 80 °C
Reaction Time 6 hours
Agitation Speed Dependent on reactor geometry, sufficient to maintain solids in suspension

Table 2: Quality Control Specifications for Granular Chromium(III) Oxalate

ParameterSpecificationTest Method
Assay (as Cr₂(C₂O₄)₃) ≥ 99.0%Titration / ICP-OES
Particle Size Distribution 95% between 0.2 - 1.5 mmSieve Analysis
Moisture Content ≤ 0.5%Loss on Drying
Insoluble Matter in Acid ≤ 0.1%Gravimetric

The Role of Hydrazine Hydrate

While the patent refers to hydrazine hydrate as an "initiator," its chemical role is more complex. Hydrazine is a well-known reducing agent and is used in various chemical processes, including the reduction of hexavalent chromium to the less toxic trivalent state. In this synthesis, starting with chromic oxide (Cr₂O₃), where chromium is already in the +3 oxidation state, the primary role of hydrazine hydrate is likely twofold:

  • Maintaining a Reducing Environment: It ensures that the chromium remains in the Cr(III) state throughout the reaction, preventing any potential oxidation.

  • Crystal Habit Modification: Hydrazine and its protonated forms can interact with the growing crystal faces of chromium(III) oxalate. This interaction can influence the crystal growth rates on different crystallographic planes, leading to the formation of more equant, granular particles rather than fine needles or platelets. This directed crystallization is crucial for obtaining the desired granular morphology. The reaction of hydrazine hydrate with oxalic acid to form hydrazinium oxalate salts is also a known process, and the presence of these species in solution could play a role in the overall crystallization mechanism.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships in the process, from the key reactants influencing the intermediate stages to the final product characteristics.

Process_Logic cluster_reactants Key Reactants & Conditions cluster_process In-Process Phenomena cluster_product Final Product Attributes Cr2O3 Chromic Oxide Reaction Formation of Cr₂(C₂O₄)₃ Cr2O3->Reaction H2C2O4 Oxalic Acid H2C2O4->Reaction N2H4_H2O Hydrazine Hydrate Granulation Crystal Habit Modification N2H4_H2O->Granulation Temp Temperature (70-80°C) Temp->Reaction Crystallization Nucleation & Crystal Growth Reaction->Crystallization Purity High Purity Reaction->Purity Yield High Yield Reaction->Yield Crystallization->Granulation Granularity Granular Form Granulation->Granularity

Figure 2: Logical relationships in the synthesis of granular chromium(III) oxalate.

Conclusion

The described method provides a robust and efficient route for the industrial production of high-purity, granular chromium(III) oxalate. The direct formation of a granular product simplifies the overall process, reduces operational costs, and minimizes the generation of fine dust. The key to this process is the controlled reaction conditions and the use of hydrazine hydrate as a crystal habit modifier. By adhering to the outlined protocol and quality control specifications, a consistent and high-quality product suitable for demanding applications in the catalyst and ceramic industries can be reliably manufactured. Further research could focus on optimizing the process to achieve even finer control over the particle size distribution to meet specific customer requirements.

References

Application of Chromium Oxalate in the Production of Pigments and Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium compounds have long been valued for their vibrant and durable colors, finding extensive use in the pigment and dye industries. Among these, chromium oxalate serves as a versatile precursor for the synthesis of a range of chromium-based colorants. Its primary application lies in the production of high-quality green pigments, notably chromium oxide green (Cr₂O₃) and its hydrated form, Viridian. The thermal decomposition of this compound offers a reliable route to chromium oxide, a pigment prized for its exceptional stability and inertness. Furthermore, chromium complexes, which can be derived from this compound, are integral to the formation of certain metal-complex dyes, and chromium salts can be employed as mordants to fix dyes to fabrics.

These application notes provide detailed protocols for the synthesis of chromium-based pigments using this compound and related precursors, as well as its application in dyeing processes. The methodologies are presented to be accessible and reproducible for researchers in various scientific disciplines.

I. Application in Pigment Production

This compound is a key intermediate in the production of chromium oxide green pigments. The most common method involves the thermal decomposition of a chromium-oxalate containing precursor.

Synthesis of Chromium Oxide (Cr₂O₃) Nanoparticles via Thermal Decomposition of a Chromium-Oxalate Precursor

This protocol details the synthesis of chromium oxide nanoparticles from a precursor derived from chromium nitrate and oxalic acid. The resulting Cr₂O₃ nanoparticles are valuable as a stable green pigment.[1]

Experimental Protocol:

  • Precursor Synthesis:

    • Dissolve 1 mmol of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 3 mmol of oxalic acid in 15 mL of distilled water.

    • Stir the solution for 20 minutes to ensure complete dissolution.

    • Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 12.

    • Heat the mixture to 80 °C to obtain a semi-solid product.

    • Cool the semi-solid precursor to room temperature.

  • Thermal Decomposition (Calcination):

    • Place the dried precursor material in a furnace.

    • Heat the precursor at a controlled rate to the desired calcination temperature (e.g., 500 °C or 600 °C) and hold for 3 hours.

    • Allow the furnace to cool to room temperature.

    • The resulting green powder is chromium oxide (Cr₂O₃).

  • Washing and Drying:

    • Wash the synthesized Cr₂O₃ nanoparticles twice with distilled water to remove any soluble impurities.

    • Dry the final product in an oven at 80 °C for 24 hours.

Quantitative Data:

ParameterValue (Calcination at 500 °C)Value (Calcination at 600 °C)
Average Crystal Size< 100 nm< 100 nm
MorphologySlightly agglomerated, less uniformMore uniform in size and shape

Logical Relationship: Synthesis of Cr₂O₃ Nanoparticles

Synthesis_Cr2O3 cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition cluster_purification Purification Cr_Nitrate Cr(NO₃)₃·9H₂O Precursor Semi-solid Chromium-Oxalate Precursor Cr_Nitrate->Precursor 1 mmol Oxalic_Acid Oxalic Acid Oxalic_Acid->Precursor 3 mmol NaOH NaOH (aq) NaOH->Precursor pH 12, 80°C Calcination Calcination (500-600°C, 3h) Precursor->Calcination Cr2O3_powder Cr₂O₃ Nanoparticles Calcination->Cr2O3_powder Washing Washing with Distilled Water Cr2O3_powder->Washing Drying Drying (80°C, 24h) Washing->Drying Final_Product Pure Cr₂O₃ Pigment Drying->Final_Product

Caption: Workflow for the synthesis of chromium oxide nanoparticles.

Synthesis of Viridian (Hydrated Chromium Oxide)

Viridian, a hydrated form of chromium oxide (Cr₂O₃·2H₂O), is a vibrant bluish-green pigment. This protocol describes its synthesis from potassium dichromate and boric acid.[2][3]

Experimental Protocol:

  • Reactant Preparation:

    • Thoroughly mix 1 part by weight of potassium dichromate (K₂Cr₂O₇) and 3 parts by weight of boric acid (H₃BO₃) in a mortar.

  • Calcination:

    • Place the homogenized mixture in a crucible.

    • Heat the crucible in a furnace at 500 °C for 6 hours.

  • Hydrolysis and Purification:

    • After cooling, pulverize the resulting solid mass.

    • Add the powder to cold water and stir until a bright green color is visible. This step hydrolyzes the intermediate chromium borate.

    • Filter the green precipitate.

    • Wash the precipitate thoroughly with water to remove soluble byproducts.

    • Dry the final pigment.

Experimental Workflow: Synthesis of Viridian Pigment

Viridian_Synthesis Reactants Potassium Dichromate + Boric Acid Mixing Homogenize in Mortar Reactants->Mixing Calcination Heat at 500°C for 6 hours Mixing->Calcination Hydrolysis Pulverize and Add to Cold Water Calcination->Hydrolysis Filtration Filter the Green Precipitate Hydrolysis->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Pigment Washing->Drying Viridian Viridian Pigment (Cr₂O₃·2H₂O) Drying->Viridian

Caption: Step-by-step synthesis of Viridian pigment.

II. Application in Dye Production and Textile Dyeing

Chromium compounds, including those derivable from this compound, play a role in the synthesis of metal-complex dyes and as mordants to improve the fastness of other dyes on textiles.

Chromium (III) as a Mordant in Textile Dyeing

Mordants are substances used to fix a dye to a fabric by forming a coordination complex with the dye, which then attaches to the textile fibers. Chromium(III) salts are effective mordants, enhancing the light and wash fastness of dyes. While specific protocols often use chromium salts like chromium sulfate or potassium dichromate, chromium(III) oxalate can be considered as a source of Cr(III) ions in the mordanting bath. The general principle of chrome mordanting is outlined below.

General Mordanting Protocol (Post-Mordanting):

  • Dyeing:

    • The textile (e.g., wool) is first dyed with a suitable mordant dye in an acidic dyebath.

  • Mordanting:

    • After the initial dyeing, a chromium(III) salt is added to the same dyebath or a fresh bath.

    • The pH of the bath is typically acidic (pH 2-4) to facilitate the uptake of the chromium complex by the fiber.[4]

    • The bath is heated to near boiling for a specified time to allow the formation of the chromium-dye complex within the fibers.

  • Rinsing:

    • The dyed and mordanted fabric is thoroughly rinsed to remove any unfixed dye and mordant.

Signaling Pathway: Mordant Dyeing with Chromium

Mordant_Dyeing Fiber Textile Fiber (e.g., Wool) Dyed_Fiber Dyed Fiber Fiber->Dyed_Fiber Dye Mordant Dye Dye->Dyed_Fiber Dyeing Process Chromium Chromium(III) Ion (from Cr salt) Mordanted_Dyed_Fiber Mordanted and Dyed Fiber (High Fastness) Chromium->Mordanted_Dyed_Fiber Mordanting Process Dyed_Fiber->Mordanted_Dyed_Fiber

Caption: Conceptual pathway of chrome mordant dyeing.

Synthesis of Chromium Complex Azo Dyes

General Synthesis of 1:2 Chromium Complex Azo Dyes:

  • Preparation of the Azo Dye:

    • An aromatic amine is diazotized and then coupled with a suitable coupling component to form the azo dye.

  • Chromation:

    • The azo dye is reacted with a chromium(III) salt (e.g., chromium sulfate) in an aqueous medium. The reaction conditions (pH, temperature) are controlled to facilitate the formation of the 1:2 chromium-dye complex (two dye molecules coordinated to one chromium atom).

Azo_Dye_Synthesis cluster_azo Azo Dye Formation cluster_complexation Chromium Complexation Aromatic_Amine Aromatic Amine Diazotization Diazotization Diazo_Salt Diazonium Salt Coupling_Component Coupling Component Azo_Dye Metallizable Azo Dye Chromium_Salt Chromium(III) Salt Complexation Complexation Reaction Cr_Complex_Dye 1:2 Chromium Complex Azo Dye

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Potassium Tris(oxalato)chromium(III)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of potassium tris(oxalato)chromium(III), K₃[Cr(C₂O₄)₃]·3H₂O.

Troubleshooting Guides

Problem: The reaction is too vigorous and froths excessively after adding potassium dichromate.

  • Question: My reaction mixture became extremely hot and bubbled over after I added the potassium dichromate to the oxalic acid solution. What went wrong and how can I prevent this?

  • Answer: This is a common issue due to the highly exothermic nature of the redox reaction between potassium dichromate and oxalic acid, which also produces carbon dioxide gas.[1][2] To control the reaction:

    • Add the potassium dichromate slowly and in small portions. This allows the heat to dissipate more evenly and prevents a sudden, large evolution of gas.[2][3]

    • Ensure constant stirring during the addition to distribute the reactants and heat.

    • Use a larger reaction vessel (e.g., an Erlenmeyer flask) than the volume of the reactants would suggest to accommodate any potential frothing. Placing a funnel in the neck of the flask can also help to contain any splashes.[2][3]

Problem: The yield of the final product is very low.

  • Question: I followed the procedure, but my final yield of potassium tris(oxalato)chromium(III) crystals is significantly lower than the theoretical yield. What are the possible reasons for this?

  • Answer: Low yield can result from several factors throughout the experimental process:

    • Incomplete reaction: Ensure that the initial reaction between potassium dichromate and oxalic acid has fully subsided before proceeding. This can take about 15 minutes.[2][4] Subsequently, heating the mixture after the addition of potassium oxalate helps to drive the reaction to completion.[3][5]

    • Loss of product during filtration: Fine crystals can be lost during suction filtration. Ensure you are using a filter paper with an appropriate pore size (e.g., WHATMAN).[4]

    • Premature crystallization: If the solution is cooled too rapidly, very small crystals may form that are difficult to collect. A slower cooling process, first at room temperature and then in an ice bath, is recommended.[1][2]

    • Washing with incorrect solvent: Washing the crystals with pure water will dissolve the product. Use a 1:1 ethanol/water mixture, followed by pure ethanol or acetone to wash the crystals, as the complex is less soluble in these.[3][5]

    • Insufficient cooling: The product is more soluble at higher temperatures. Ensure the solution is thoroughly cooled in an ice bath for 15-30 minutes to maximize precipitation before filtration.[3][4]

Problem: The final product is not forming well-defined crystals.

  • Question: After cooling, I obtained a sludge or very fine powder instead of distinct crystals. How can I improve the crystal quality?

  • Answer: The formation of well-defined crystals is dependent on the rate of cooling and the purity of the solution.

    • Allow for slow cooling: Let the reaction mixture cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling often leads to the formation of a microcrystalline powder.[1]

    • Avoid excessive agitation: While occasional stirring during the cooling in the ice bath is necessary, constant vigorous stirring can hinder the growth of larger crystals.[4]

    • Ensure complete dissolution: Before cooling, make sure all the potassium oxalate has dissolved in the hot reaction mixture.[4]

Frequently Asked Questions (FAQs)

  • Question: What is the expected color of the product?

  • Answer: The solid potassium tris(oxalato)chromium(III) should be a dark green, almost black, crystalline solid.[1][4] The color of the compound and its solutions can appear to change depending on the light source (e.g., daylight vs. fluorescent light).[6]

  • Question: What is the role of each reactant in the synthesis?

  • Answer:

    • Potassium dichromate (K₂Cr₂O₇): This is the source of chromium. The chromium is in the +6 oxidation state and gets reduced to +3 during the reaction.[7]

    • Oxalic acid (H₂C₂O₄): It acts as a reducing agent, reducing Cr(VI) to Cr(III), and also serves as a ligand (oxalate, C₂O₄²⁻) that coordinates to the chromium(III) ion.[1]

    • Potassium oxalate (K₂C₂O₄): This provides the remaining oxalate ligands needed to form the tris(oxalato) complex and also supplies the potassium counter-ions.[4]

    • Ethanol: It is used to induce precipitation of the product as the complex is less soluble in ethanol than in water.[3]

  • Question: How critical is the final washing step?

  • Answer: The washing step is crucial for removing soluble impurities. Using a 1:1 ethanol/water mixture followed by a higher concentration of ethanol or acetone effectively removes impurities without dissolving a significant amount of the desired product.[3][5]

Data Presentation

ParameterReported Value 1Reported Value 2Reported Value 3
Theoretical Yield 5.51 g6.20438 g[5]6.20438 g[8]
Actual Yield 1.23 g[4]3.6887 g[5]4.6887 g[8]
Percent Yield 22.32%[4]59.45%[5]75.6%[8]

Experimental Protocols

Synthesis of Potassium Tris(oxalato)chromium(III) Trihydrate

This protocol is a consolidated procedure based on multiple sources.[2][3][4][5]

  • In a conical flask, dissolve 5.00 g of oxalic acid dihydrate in 10 mL of deionized water.

  • Slowly, and in small portions, add 1.8 g of potassium dichromate to the oxalic acid solution. The mixture will warm up significantly and effervesce. Allow the reaction to subside, which may take approximately 15 minutes.

  • To the resulting hot, dark green-black liquid, add 2.10 g of potassium oxalate monohydrate and heat the mixture to boiling for 5 minutes, ensuring all solids dissolve.

  • Allow the viscous solution to cool to room temperature.

  • Slowly add 10 mL of 95% ethanol to the cooled solution.

  • Further, cool the mixture in an ice bath for 15-30 minutes, with occasional stirring, to induce crystallization.

  • Collect the dark green crystals by suction filtration.

  • Wash the crystals with two 5 mL portions of a 1:1 ethanol/water mixture.

  • Follow with a wash of 13 mL of 95% ethanol.

  • Dry the final product in an oven at a low temperature (e.g., 80°C) or air dry on a watch glass.

  • Weigh the dried product to determine the actual yield.

Mandatory Visualization

G cluster_0 Troubleshooting Low Yield start Low Product Yield Observed q1 Was the initial reaction (K₂Cr₂O₇ + H₂C₂O₄) vigorous and complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the solution thoroughly cooled before filtration? a1_yes->q2 s1 Ensure slow, portion-wise addition of K₂Cr₂O₇ and allow reaction to subside (approx. 15 min). a1_no->s1 Action s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 What solvent was used for washing the crystals? a2_yes->q3 s2 Cool to room temperature first, then use an ice bath for 15-30 minutes. a2_no->s2 Action s2->q3 a3_correct Ethanol/Water mixture q3->a3_correct a3_incorrect Pure Water q3->a3_incorrect end_node Improved Yield Expected a3_correct->end_node s3 Washing with water dissolves the product. Use 1:1 ethanol/water then pure ethanol. a3_incorrect->s3 Action s3->end_node

Caption: Troubleshooting workflow for diagnosing and resolving low product yield.

References

how to improve the yield of chromium oxalate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and quality of chromium oxalate precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound precipitation?

A1: this compound precipitation is a chemical method used to isolate chromium from a solution. The process relies on the reaction between a soluble chromium(III) salt and an oxalate source (e.g., oxalic acid or a soluble oxalate salt like sodium oxalate or potassium oxalate) to form insoluble chromium(III) oxalate. The low solubility of chromium(III) oxalate in aqueous solutions allows it to precipitate out, enabling its separation from other soluble components.

Q2: My starting material contains hexavalent chromium (Cr(VI)). Can I still perform this compound precipitation?

A2: Yes, but not directly. Oxalate precipitates trivalent chromium (Cr(III)), not hexavalent chromium (Cr(VI)). Therefore, you must first reduce the Cr(VI) to Cr(III) using a suitable reducing agent. Oxalic acid itself can serve as a reducing agent for Cr(VI), especially at elevated temperatures and in acidic conditions.[1][2] This reduction step is crucial for a successful precipitation.

Q3: What are the key factors that influence the yield of this compound precipitation?

A3: The primary factors influencing the yield are:

  • pH of the solution: The pH affects the availability of both Cr(III) ions and oxalate ions.

  • Temperature: Temperature can influence the reaction rate and the solubility of this compound.

  • Concentration and Stoichiometry of Reactants: The ratio of chromium to oxalate and their overall concentrations are critical for complete precipitation.

  • Mixing and Reaction Time: Adequate mixing ensures homogeneity, and sufficient reaction time allows the precipitation to go to completion.

  • Presence of Impurities: Other ions in the solution can interfere with the precipitation or co-precipitate, affecting both yield and purity.

Q4: How does pH affect the precipitation yield?

A4: The pH of the solution is a critical parameter. While the reduction of Cr(VI) by oxalic acid is favored in acidic conditions (pH < 3), the precipitation of chromium(III) as a hydroxide, a competing reaction, is favored in a neutral to alkaline pH range (pH 7-10).[3][4] For this compound precipitation, a slightly acidic to neutral pH is generally optimal to ensure the availability of both Cr(III) and oxalate ions while minimizing the formation of soluble chromium-oxalate complexes that can reduce the yield.[1]

Q5: What is the role of temperature in the precipitation process?

A5: Temperature plays a dual role. Higher temperatures can increase the rate of the reduction of Cr(VI) to Cr(III) by oxalic acid, with temperatures around 70°C showing high efficiency for this step.[1][5] However, the solubility of the final this compound product may also increase with temperature, which could potentially lower the final yield if the solution is not cooled sufficiently before filtration.[6][7] Therefore, a common strategy is to perform the initial reaction at an elevated temperature and then cool the mixture to maximize the recovery of the precipitate.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formation 1. Incorrect Chromium Oxidation State: Starting with Cr(VI) without a reduction step. 2. Suboptimal pH: The pH may be too low, leading to the formation of soluble chromium-oxalate complexes, or too high, favoring the formation of chromium hydroxides over oxalates. 3. Insufficient Reactant Concentration: The concentrations of chromium or oxalate may be too low to exceed the solubility product. 4. Inadequate Reaction Time: The precipitation process may not have reached completion.1. Ensure complete reduction of Cr(VI) to Cr(III) before or during the addition of the oxalate source. Oxalic acid can be used as the reducing agent, often at elevated temperatures.[1] 2. Adjust the pH to a slightly acidic to neutral range. Experiment within the pH 3-7 range to find the optimal condition for your specific system. 3. Increase the concentration of the limiting reactant. Ensure a stoichiometric excess of the oxalate source to drive the reaction to completion.[9] 4. Increase the reaction time and ensure thorough mixing. Allow the mixture to stand, possibly at a lower temperature, to encourage further precipitation.[4]
Low Yield 1. Incomplete Precipitation: Similar to "Low or No Precipitate," but some product is formed. 2. Loss of Product During Washing: The precipitate may be slightly soluble in the washing solvent. 3. Formation of Soluble Complexes: At certain pH values and reactant ratios, soluble chromium-oxalate complexes can form, keeping chromium in the solution.[1]1. Review and optimize pH, temperature, reactant concentrations, and reaction time as described above. 2. Wash the precipitate with a cold solvent in which this compound has minimal solubility, such as a cold ethanol-water mixture, followed by pure ethanol.[8] 3. Adjust the pH and the molar ratio of oxalate to chromium to minimize the formation of soluble complexes. A slight excess of oxalate is generally beneficial.
Product Contamination (Impurities) 1. Co-precipitation of Other Metal Oxalates: If other metal ions are present in the initial solution, they may also form insoluble oxalates. 2. Inclusion of Starting Materials: Unreacted chromium salts or oxalate sources may be trapped in the precipitate. 3. Formation of Mixed Precipitates: At certain pH values, chromium hydroxide may co-precipitate with this compound.1. If possible, remove interfering metal ions before precipitation through other separation techniques. The selectivity of oxalate precipitation for different metals can sometimes be controlled by pH adjustment.[10] 2. Ensure the precipitate is thoroughly washed with an appropriate solvent to remove any soluble unreacted starting materials. 3. Carefully control the pH to favor the formation of this compound over chromium hydroxide.
Undesirable Crystal Size or Morphology 1. Rapid Precipitation: Adding reagents too quickly can lead to the formation of very small, difficult-to-filter crystals. 2. Lack of Digestion: Insufficient time for the initial precipitate to age and form larger, more stable crystals. 3. Presence of Additives: Certain organic molecules or other ions can influence crystal growth and shape.[11]1. Add the precipitating agent slowly and with constant, gentle stirring to promote the growth of larger crystals.[8] 2. Incorporate a "digestion" step where the precipitate is held at a constant temperature (often elevated) for a period to allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones. 3. If crystal morphology is critical, investigate the use of specific additives that can direct crystal growth. However, be aware that this may introduce impurities.

Experimental Protocols

Protocol 1: Precipitation of Chromium(III) Oxalate from a Cr(III) Solution

This protocol outlines a general procedure for precipitating chromium(III) oxalate from a solution containing a soluble chromium(III) salt.

Materials:

  • Solution of a known concentration of a chromium(III) salt (e.g., chromium(III) chloride, chromium(III) nitrate).

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄).

  • Deionized water.

  • pH meter and appropriate acids/bases for pH adjustment (e.g., dilute HCl, NaOH).

  • Stir plate and stir bar.

  • Heating mantle or water bath.

  • Beakers and graduated cylinders.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Drying oven.

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the chromium(III) salt in deionized water.

    • Prepare a separate solution of the oxalate source (e.g., oxalic acid) in deionized water. A stoichiometric excess of oxalate (e.g., 1.5 to 2 times the molar amount of chromium) is recommended to maximize yield.[10]

  • pH Adjustment:

    • Measure the pH of the chromium(III) solution and adjust it to a slightly acidic to neutral range (e.g., pH 4-6) using a dilute acid or base.

  • Precipitation:

    • Gently heat and stir the chromium(III) solution to a desired temperature (e.g., 50-70°C).[10]

    • Slowly add the oxalate solution to the stirred chromium(III) solution. A precipitate should begin to form.

    • Continue stirring for a set period (e.g., 1-2 hours) at the elevated temperature to allow the reaction to proceed.

  • Digestion and Cooling:

    • After the initial reaction, you may choose to include a digestion step where the mixture is held at a constant temperature with continued stirring for an additional period (e.g., 1-2 hours) to promote the growth of larger crystals.

    • Slowly cool the mixture to room temperature, and then further cool in an ice bath to minimize the solubility of the this compound and maximize the yield.[8]

  • Filtration and Washing:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with small portions of cold deionized water to remove soluble impurities.

    • Follow with a wash using a cold ethanol-water mixture, and a final wash with pure ethanol to aid in drying.[8]

  • Drying and Yield Calculation:

    • Dry the precipitate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

    • Weigh the dried product and calculate the percentage yield based on the initial amount of the limiting reactant (typically the chromium salt).

Protocol 2: Reductive Precipitation of this compound from a Cr(VI) Solution

This protocol is for situations where the starting material contains hexavalent chromium.

Materials:

  • Solution of a known concentration of a Cr(VI) compound (e.g., potassium dichromate, K₂Cr₂O₇).

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O).

  • Deionized water.

  • Sulfuric acid (H₂SO₄) for pH adjustment.

  • Stir plate and stir bar.

  • Heating mantle or water bath.

  • Filtration and drying equipment as in Protocol 1.

Procedure:

  • Acidification and Reduction:

    • Dissolve the Cr(VI) compound in deionized water.

    • Acidify the solution to a pH of approximately 2-3 with dilute sulfuric acid. This acidic environment facilitates the reduction of Cr(VI).[12]

    • Prepare a solution of oxalic acid. A significant molar excess is required as it acts as both a reducing agent and the precipitant. A molar ratio of oxalic acid to Cr of at least 6:1 has been shown to be effective for the reduction step.[1]

    • Slowly add the oxalic acid solution to the acidified Cr(VI) solution while stirring.

    • Heat the mixture to approximately 70°C and maintain this temperature for 1-2 hours to ensure complete reduction of Cr(VI) to Cr(III).[1] The color of the solution should change from orange/yellow to green, indicating the presence of Cr(III).

  • Precipitation and pH Adjustment:

    • After the reduction is complete, the chromium is in the Cr(III) state.

    • You may need to adjust the pH upwards to the optimal range for this compound precipitation (pH 4-6) by carefully adding a base like sodium hydroxide.

  • Cooling, Filtration, Washing, and Drying:

    • Follow steps 4, 5, and 6 from Protocol 1 to cool the mixture, collect, wash, and dry the this compound precipitate.

Visualizations

Precipitation_Workflow Troubleshooting Workflow for this compound Precipitation start Start Precipitation Experiment check_precipitate Is a precipitate formed? start->check_precipitate check_yield Is the yield satisfactory? check_precipitate->check_yield Yes no_precipitate Troubleshoot: No Precipitate check_precipitate->no_precipitate No check_purity Is the product pure? check_yield->check_purity Yes low_yield Troubleshoot: Low Yield check_yield->low_yield No end Successful Precipitation check_purity->end Yes impure_product Troubleshoot: Impurities check_purity->impure_product No action_no_precipitate Check Cr oxidation state (must be Cr(III)) Adjust pH (typically 4-6) Increase reactant concentrations Increase reaction time/temperature no_precipitate->action_no_precipitate action_low_yield Optimize pH and temperature Use stoichiometric excess of oxalate Cool solution before filtration Wash with cold solvent low_yield->action_low_yield action_impure_product Control pH to avoid hydroxides Pre-purify starting solution if possible Thoroughly wash precipitate impure_product->action_impure_product action_no_precipitate->start Re-run Experiment action_low_yield->start Re-run Experiment action_impure_product->start Re-run Experiment

Caption: Troubleshooting workflow for this compound precipitation.

Reaction_Pathway Chemical Pathway for Reductive Precipitation of this compound cluster_reduction Step 1: Reduction (if starting with Cr(VI)) cluster_precipitation Step 2: Precipitation CrVI Cr(VI) species (e.g., Cr₂O₇²⁻) CrIII_aq Aqueous Cr(III) (Cr³⁺) CrVI->CrIII_aq is reduced to Oxalic_Acid_Reducer Oxalic Acid (H₂C₂O₄) (Reducing Agent) CO2 Carbon Dioxide (CO₂) (Byproduct) Oxalic_Acid_Reducer->CO2 is oxidized to H_plus Acidic Conditions (H⁺) H_plus->CrVI facilitates reduction CrIII_aq2 Aqueous Cr(III) (Cr³⁺) CrIII_aq->CrIII_aq2 proceeds to Cr_Oxalate_Solid Chromium(III) Oxalate Precipitate (Cr₂(C₂O₄)₃) ↓ CrIII_aq2->Cr_Oxalate_Solid Oxalate_Precipitant Oxalate Ions (C₂O₄²⁻) (from Oxalic Acid/Salt) Oxalate_Precipitant->Cr_Oxalate_Solid

Caption: Reaction pathway for this compound precipitation from Cr(VI).

References

troubleshooting unexpected color changes in chromium oxalate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chromium oxalate reactions.

Troubleshooting Guide: Unexpected Color Changes

Unexpected color changes during this compound reactions, particularly in the synthesis of potassium tris(oxalato)chromate(III), are a common issue. This guide will help you diagnose and resolve these problems.

A frequent cause of off-color solutions is the incomplete reduction of hexavalent chromium (Cr(VI)) from the starting material, potassium dichromate, to the desired trivalent chromium (Cr(III)).[1][2] Residual Cr(VI) can impart a yellow or brown color to the reaction mixture.[2]

Troubleshooting Workflow for Off-Color Solutions

Troubleshooting_Chromium_Oxalate_Reactions start Reaction initiated observe_color Observe reaction mixture color start->observe_color expected_color Deep green to blue-black solution/precipitate forms observe_color->expected_color Expected unexpected_color Solution is brown, yellow, or orange observe_color->unexpected_color Unexpected success Proceed with crystallization expected_color->success check_reduction Potential incomplete reduction of Cr(VI) unexpected_color->check_reduction add_oxalic_acid Add excess oxalic acid and gently heat check_reduction->add_oxalic_acid reassess_color Re-evaluate color add_oxalic_acid->reassess_color reassess_color->success Color corrected persistent_issue Issue persists: Check stoichiometry and pH reassess_color->persistent_issue No change review_protocol Review reactant calculations (consider hydration) and ensure acidic conditions persistent_issue->review_protocol

Troubleshooting workflow for off-color solutions.
Quantitative Data Summary

ParameterRecommended ConditionPotential Issue if DeviatedResulting Color
pH AcidicNeutral or alkaline conditionsMay hinder the reduction of Cr(VI) and can lead to the precipitation of chromium hydroxides.[3]
Temperature Gentle heating; avoid vigorous boilingInsufficient heat may slow down the reaction rate. Excessive heat can potentially lead to decomposition or unwanted side reactions.Brownish solution
Reactant Ratio (Oxalic Acid:K₂Cr₂O₇) Molar ratio of at least 7:1 is suggested.[4]Insufficient oxalic acidIncomplete reduction of Cr(VI) to Cr(III).[1]
Stirring Constant and vigorousPoor mixingLocalized high concentrations of reactants, which can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown or orange instead of the expected deep green. What should I do?

A1: A brown or orange coloration strongly indicates the presence of unreacted hexavalent chromium (Cr(VI)) from the potassium dichromate starting material.[1][2] The intended reaction involves the reduction of Cr(VI) to Cr(III) by oxalic acid in an acidic medium. If the reduction is incomplete, the residual Cr(VI) will impart a brownish or orange hue.

  • Troubleshooting Step: Add a slight excess of oxalic acid to the reaction mixture and continue gentle heating with stirring.[1] This will provide more reducing agent to complete the conversion of Cr(VI) to Cr(III).

Q2: The final crystalline product is not a uniform deep green. What could be the cause?

A2: The color of potassium tris(oxalato)chromate(III) crystals can be deceptive. They are often described as deep green to almost black.[5] When ground into a powder, the color should be a more uniform green.[6] The perceived color can also vary with the light source, appearing blue by transmitted light and green by reflected light.[6] If, however, you observe distinct regions of different colors, it may indicate the presence of impurities or a mixture of isomers of related complexes. For instance, the trans-isomer of the diaquabis(oxalato)chromate(III) ion is purple, while the cis-isomer is blue-gray.[6]

  • Troubleshooting Step: To purify the product, recrystallization can be attempted. Dissolve the crude product in a minimum amount of hot water and allow it to cool slowly. The less soluble, desired complex should crystallize out, leaving impurities in the solution.

Q3: My reaction produced a green precipitate instead of a clear, dark solution for crystallization. What happened?

A3: The formation of a green precipitate, likely chromium(III) hydroxide (Cr(OH)₃), suggests that the pH of your reaction mixture may not be sufficiently acidic.[3] In neutral or alkaline conditions, Cr(III) ions will precipitate as the hydroxide.

  • Troubleshooting Step: Ensure that the initial reaction conditions are acidic. The synthesis of potassium tris(oxalato)chromate(III) relies on an acidic environment for both the reduction of Cr(VI) and the stability of the resulting complex in solution.

Q4: The reaction is frothing excessively and uncontrollably.

A4: The reaction between potassium dichromate and oxalic acid produces carbon dioxide gas, which can cause frothing.[5] This is a normal part of the reaction. However, if the frothing is too vigorous, it can lead to loss of product.

  • Troubleshooting Step: Add the potassium dichromate to the oxalic acid solution in small portions with constant stirring.[5] This will control the rate of the reaction and the subsequent evolution of CO₂. Performing the addition in a larger beaker can also help to contain the frothing.

Experimental Protocols

Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

This protocol is adapted from various established procedures.[5][7][8]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Distilled water

  • Ethanol

Procedure:

  • In a beaker, dissolve approximately 5.0 g of oxalic acid dihydrate and 2.0 g of potassium oxalate monohydrate in 20 mL of hot distilled water.

  • In a separate beaker, dissolve approximately 1.8 g of potassium dichromate in a minimal amount of hot distilled water.

  • Slowly and in small portions, add the hot potassium dichromate solution to the oxalate solution while stirring continuously. The reaction is exothermic and will produce carbon dioxide gas, causing frothing.[5]

  • Once the addition is complete, a deep, dark green or blue-black solution should have formed.[7] If the solution is brown or orange, add a small additional amount of oxalic acid and continue to heat gently until the color changes to a deep green.[1]

  • Heat the solution to boiling and then allow it to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

  • Collect the dark green crystals by suction filtration.

  • Wash the crystals with a small amount of cold distilled water, followed by a small amount of ethanol to aid in drying.

  • Dry the crystals in a desiccator or at a low temperature in a drying oven.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation prep_oxalate Dissolve oxalic acid and potassium oxalate in hot water add_dichromate Slowly add dichromate solution to oxalate solution with stirring prep_oxalate->add_dichromate prep_dichromate Dissolve potassium dichromate in hot water prep_dichromate->add_dichromate heat_solution Heat solution gently add_dichromate->heat_solution cool_solution Cool to induce crystallization heat_solution->cool_solution filter_crystals Collect crystals by suction filtration cool_solution->filter_crystals wash_crystals Wash with cold water and ethanol filter_crystals->wash_crystals dry_crystals Dry the final product wash_crystals->dry_crystals

General workflow for the synthesis of potassium tris(oxalato)chromate(III).

References

Technical Support Center: Optimizing Thermal Decomposition of Chromium Oxalate for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chromium oxide nanoparticles via the thermal decomposition of chromium oxalate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.

Q1: The final product is not in the nanoparticle range, or the particle size is much larger than expected. What could be the cause?

A1: Several factors can lead to larger-than-expected particle sizes. Consider the following:

  • Decomposition Temperature: The calcination temperature is a critical factor influencing nanoparticle size.[1] Higher temperatures generally lead to larger crystallite sizes due to particle sintering and growth.[2]

  • Heating Rate: A rapid heating rate can lead to uncontrolled decomposition and agglomeration, resulting in larger particles.

  • Precursor Purity: Impurities in the this compound precursor can act as nucleation sites, leading to heterogeneous growth and a broader size distribution.

Solutions:

  • Optimize Decomposition Temperature: Systematically vary the calcination temperature to find the optimal condition for your desired particle size. For example, studies have shown that decomposing a chromium precursor at 500 °C versus 600 °C can result in different particle sizes and uniformity.

  • Control the Heating Rate: Employ a slower, controlled heating ramp in your furnace to ensure uniform decomposition of the precursor.

  • Ensure Precursor Purity: Use high-purity reagents for the synthesis of your this compound precursor. Consider washing the precursor with distilled water and drying it thoroughly before thermal decomposition.

Q2: The synthesized nanoparticles are heavily agglomerated. How can this be minimized?

A2: Agglomeration is a common issue in nanoparticle synthesis. Here are some potential causes and solutions:

  • High Decomposition Temperature: As mentioned, higher temperatures can cause nanoparticles to fuse.

  • Concentration of Precursor: A high concentration of the precursor during decomposition can lead to a higher density of nanoparticles, increasing the likelihood of agglomeration.

  • Post-Synthesis Handling: Improper handling and drying of the nanoparticle powder can introduce moisture, leading to capillary forces that cause agglomeration.

Solutions:

  • Lower the Decomposition Temperature: Experiment with the lowest possible temperature that still allows for complete decomposition of the this compound.

  • Disperse the Precursor: Spread the this compound precursor thinly in the crucible or furnace tube to minimize contact between forming nanoparticles.

  • Proper Post-Synthesis Treatment: After decomposition, allow the nanoparticles to cool in a moisture-free environment. Consider using a desiccant. Gentle grinding or sonication in a suitable solvent can help to break up soft agglomerates.

Q3: The XRD analysis of my product shows impurities or a mixed-phase material. What went wrong?

A3: The presence of impurities or mixed phases indicates an incomplete or undesired reaction.

  • Incomplete Decomposition: The temperature may have been too low, or the decomposition time too short, to fully convert the this compound to chromium oxide.

  • Atmosphere Control: The atmosphere in the furnace plays a crucial role. For example, decomposition in an inert atmosphere might yield different products compared to decomposition in air. The presence of oxygen is necessary for the formation of chromium oxide (Cr₂O₃).

  • Contamination: Contamination from the crucible or furnace tube can introduce impurities.

Solutions:

  • Increase Decomposition Time or Temperature: Ensure the decomposition is carried out for a sufficient duration at a temperature that guarantees complete conversion. Thermogravimetric analysis (TGA) of your this compound precursor can help determine the exact decomposition temperature.

  • Control the Atmosphere: For the synthesis of Cr₂O₃, ensure a consistent flow of air or oxygen through the furnace. For other chromium oxides, an inert atmosphere like nitrogen or argon might be necessary.

  • Use High-Purity Crucibles: Employ high-purity alumina or quartz crucibles that are chemically inert at the decomposition temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphology of chromium oxide nanoparticles synthesized from this compound?

A1: The morphology can vary depending on the synthesis conditions. Researchers have reported nearly spherical and rectangular nanostructures. One study noted that increasing the decomposition temperature from 500 °C to 600 °C resulted in more uniform size and shape.

Q2: At what temperature does this compound typically decompose to form chromium oxide?

A2: The decomposition temperature can be influenced by factors such as particle size of the precursor and the heating rate.[3] However, studies have successfully synthesized chromium oxide nanoparticles by decomposing a this compound precursor at temperatures between 500 °C and 600 °C.

Q3: How can I confirm the formation of crystalline Cr₂O₃ nanoparticles?

A3: X-ray diffraction (XRD) is the primary technique to confirm the crystalline phase of your nanoparticles. The resulting diffraction pattern should be compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for Cr₂O₃ (Eskolaite structure). Other techniques like Fourier-transform infrared (FTIR) spectroscopy can also provide evidence of Cr-O bond formation.

Q4: Is it necessary to wash the chromium oxide nanoparticles after synthesis?

A4: Washing the nanoparticles, for instance with distilled water, can help remove any soluble impurities that may be present. This is followed by a drying step, typically in a furnace at a moderate temperature (e.g., 80 °C), to remove the washing solvent.

Data Presentation

Table 1: Effect of Decomposition Temperature on Cr₂O₃ Nanoparticle Characteristics

Decomposition Temperature (°C)Average Particle Size (nm)MorphologyPhase PurityReference
500< 100Similar, slightly agglomeratedPure, single rhombohedral phase
600< 100Uniform in size and shapePure, single rhombohedral phase

Experimental Protocols

Detailed Methodology for Cr₂O₃ Nanoparticle Synthesis via Thermal Decomposition of a this compound Precursor

This protocol is a synthesis of methods described in the literature.

1. Preparation of this compound Precursor:

  • Dissolve 1 mmol of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 3 mmol of oxalic acid in 15 mL of distilled water.
  • Stir the solution for 20 minutes to ensure complete dissolution.
  • Add an aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 12.
  • Heat the mixture to 80 °C while stirring.
  • Allow the resulting semi-solid product to cool to room temperature.

2. Thermal Decomposition:

  • Place the semi-solid this compound precursor in a ceramic crucible.
  • Heat the crucible in a muffle furnace to the desired decomposition temperature (e.g., 500 °C or 600 °C) at a controlled heating rate.
  • Maintain the temperature for a set duration (e.g., 3 hours) in a standard atmospheric pressure.
  • Allow the furnace to cool down to room temperature naturally.

3. Post-Synthesis Processing:

  • Wash the resulting Cr₂O₃ nanoparticle powder with distilled water twice to remove any residual impurities.
  • Dry the washed nanoparticles in a furnace at 80 °C for 24 hours.
  • The final product is a powder of Cr₂O₃ nanoparticles.

4. Characterization:

  • XRD: To confirm the crystal structure and phase purity.
  • TEM/SEM: To analyze the particle size, shape, and morphology.
  • FTIR: To confirm the presence of Cr-O bonds.

Mandatory Visualization

ExperimentalWorkflow cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition cluster_postsynthesis Post-Synthesis Processing start Dissolve Cr(NO₃)₃·9H₂O and Oxalic Acid add_naoh Add NaOH to pH 12 start->add_naoh heat_80c Heat to 80°C add_naoh->heat_80c cool_precursor Cool to Room Temperature heat_80c->cool_precursor place_in_furnace Place Precursor in Furnace cool_precursor->place_in_furnace heat_calcine Heat to 500-600°C for 3 hours place_in_furnace->heat_calcine cool_furnace Cool Furnace to Room Temperature heat_calcine->cool_furnace wash_h2o Wash with Distilled Water cool_furnace->wash_h2o dry_80c Dry at 80°C for 24 hours wash_h2o->dry_80c final_product Cr₂O₃ Nanoparticles dry_80c->final_product

Caption: Experimental workflow for Cr₂O₃ nanoparticle synthesis.

References

preventing the formation of by-products in chromium oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of by-products during chromium oxalate synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the synthesis of this compound complexes, such as potassium tris(oxalato)chromate(III) and potassium bis(oxalato)diaquachromate(III).

Issue 1: Formation of a Gelatinous Precipitate Instead of Crystalline Product

  • Question: During my synthesis, a gelatinous green precipitate formed instead of the expected crystalline this compound. What could be the cause?

  • Answer: The formation of a gelatinous precipitate, typically chromium hydroxide (Cr(OH)₃), is a strong indication that the pH of your reaction mixture is too high. Chromium(III) ions are prone to hydrolysis in neutral or alkaline solutions, leading to the precipitation of chromium hydroxide.[1][2] For many chromium(III) precipitations, a pH range of 7.5 to 9 is optimal for hydroxide formation.[1] To ensure the formation of the desired oxalate complex, it is crucial to maintain an acidic environment.

    Solution:

    • pH Control: Ensure the reaction is conducted in an acidic medium. The synthesis of this compound complexes is typically carried out in the presence of an excess of oxalic acid, which maintains a low pH.[3]

    • Monitoring: If possible, monitor the pH of the reaction mixture. A pH below 4 is generally recommended to keep the chromium ions in solution and available to react with the oxalate ions.

    • Remediation: If a gelatinous precipitate has already formed, you may be able to redissolve it by carefully adding a dilute solution of a strong acid (e.g., HCl or H₂SO₄) dropwise while monitoring the pH. However, this may introduce unwanted counter-ions into your solution.

Issue 2: Low Yield of the Desired Crystalline Product

  • Question: My final yield of crystalline this compound is significantly lower than the theoretical yield. What are the potential reasons?

  • Answer: Low yields can result from several factors, including incomplete reactions, premature precipitation, or loss of product during workup.

    Solutions:

    • Reactant Ratios: Ensure the stoichiometry of your reactants is correct. For the synthesis of potassium tris(oxalato)chromate(III), an excess of oxalic acid is often used to ensure the complete reduction of Cr(VI) (from potassium dichromate) to Cr(III) and to provide sufficient oxalate ligands for complexation.[3][4]

    • Reaction Time and Temperature: Allow sufficient time for the reaction to go to completion. The reduction of dichromate by oxalic acid can be vigorous and exothermic, and ensuring all the Cr(VI) is consumed is crucial.[5] The subsequent complexation may also require time. Some procedures recommend gentle heating to ensure the dissolution of reactants and to drive the reaction forward.[4][6]

    • Crystallization Conditions: Avoid overly rapid cooling or evaporation of the solvent, as this can lead to the formation of fine powders or oils instead of well-formed crystals, which are harder to collect. Slow cooling and evaporation often yield larger, purer crystals.[7]

    • Washing Procedure: While washing the final product is necessary to remove impurities, using excessive amounts of solvent or a solvent in which the product is highly soluble will lead to significant product loss. For many this compound complexes, a mixture of ethanol and water is used for washing, as the complexes are less soluble in this mixture than in pure water.[7][8][9]

Issue 3: Formation of an Undesired Isomer (Cis/Trans)

  • Question: I am trying to synthesize the trans-isomer of potassium bis(oxalato)diaquachromate(III), but my product seems to be a mixture or the cis-isomer. How can I control the isomeric outcome?

  • Answer: The formation of cis- and trans-isomers is a common occurrence in the synthesis of octahedral complexes like bis(oxalato)diaquachromate(III). The final product distribution can be influenced by both kinetic and thermodynamic factors.[10][11][12]

    Solutions:

    • Kinetic vs. Thermodynamic Control: Often, one isomer is formed faster (the kinetic product), while the other is more stable (the thermodynamic product).[10][11][12] By adjusting reaction conditions such as temperature and time, you can favor the formation of one over the other.

      • For the trans-isomer (often the thermodynamic product): Slower reaction rates, achieved through controlled addition of reagents and allowing the reaction to proceed for a longer time at a moderate temperature, can favor the formation of the more stable trans-isomer. The lower solubility of the trans-isomer can also be exploited by allowing for slow evaporation and crystallization, leading to its preferential precipitation.[8][9]

      • For the cis-isomer (often the kinetic product): Rapid reaction conditions, such as faster addition of reagents and lower temperatures during the initial reaction, may favor the formation of the cis-isomer.

    • Separation Based on Solubility: The cis- and trans-isomers of potassium bis(oxalato)diaquachromate(III) have different solubilities in water. The trans-isomer is typically less soluble.[8] This difference can be used to separate a mixture by fractional crystallization.

Issue 4: Presence of Unreacted Starting Materials in the Final Product

  • Question: My final this compound product is contaminated with unreacted potassium dichromate or oxalic acid. How can I remove these impurities?

  • Answer: The presence of unreacted starting materials is a common purity issue. Proper purification techniques are essential to obtain a high-purity product.

    Solutions:

    • Control of Stoichiometry: Carefully controlling the molar ratios of the reactants can minimize the amount of unreacted starting materials. Using the chromium source as the limiting reagent can help ensure it is fully consumed.

    • Recrystallization: This is a powerful technique for purifying crystalline solids. The crude this compound can be dissolved in a minimum amount of hot solvent (e.g., water) and then allowed to cool slowly. The desired complex will crystallize out, leaving the more soluble impurities in the solution.

    • Washing: Thoroughly washing the filtered crystals with an appropriate solvent is crucial. For removing excess oxalic acid and other soluble salts, a cold ethanol/water mixture is often effective.[7][8]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary gaseous by-product in this compound synthesis when using potassium dichromate?

    • A1: When potassium dichromate (a source of Cr(VI)) is reacted with oxalic acid, the oxalic acid is oxidized, and a primary gaseous by-product is carbon dioxide (CO₂).[5] The reaction is often vigorous and accompanied by frothing due to the evolution of this gas.

  • Q2: At what pH should I be concerned about chromium hydroxide precipitation?

    • A2: You should be concerned about chromium hydroxide precipitation at a pH above 6.[1] To avoid this, this compound syntheses are typically performed under acidic conditions.

  • Q3: Can other organic by-products form during the synthesis?

    • A3: While less commonly reported in standard preparations, there is a possibility of the reduction of oxalate to other organic species. For instance, in the presence of strong reducing agents or specific catalytic conditions, oxalate could potentially be reduced to glycolate or other organic molecules. However, in the typical synthesis of Cr(III) oxalate from dichromate and oxalic acid, this is not a major reported side reaction.

  • Q4: How can I confirm the purity of my final this compound product?

    • A4: Several analytical techniques can be used to assess the purity of your product:

      • Infrared (IR) Spectroscopy: To confirm the presence of the oxalate ligand and the absence of significant impurities.

      • UV-Vis Spectroscopy: To verify the electronic transitions characteristic of the specific chromium(III) complex.

      • Elemental Analysis: To determine the elemental composition (C, H, N, Cr, K) and compare it to the theoretical values for the desired compound.

      • X-ray Diffraction (XRD): For crystalline products, XRD can confirm the crystal structure and phase purity.

Experimental Protocols

Protocol 1: Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate

This protocol is adapted from established laboratory procedures for the synthesis of K₃[Cr(C₂O₄)₃]·3H₂O.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Ethanol

  • Distilled water

Procedure:

  • In a beaker, dissolve approximately 5.0 g of oxalic acid dihydrate and 2.0 g of potassium oxalate monohydrate in about 100 mL of hot distilled water.

  • In a separate beaker, dissolve approximately 1.9 g of potassium dichromate in a minimum amount of hot distilled water.

  • Slowly and with constant stirring, add the potassium dichromate solution to the hot oxalate solution. The reaction will be vigorous and produce CO₂ gas.[5]

  • Once the reaction has subsided, heat the resulting dark green solution to boiling and then allow it to cool slowly to room temperature.

  • To induce crystallization, you can add about 10-15 mL of ethanol and cool the mixture in an ice bath.

  • Collect the resulting deep green crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture, followed by a final wash with cold ethanol to aid in drying.

  • Dry the crystals in a desiccator.

ParameterRecommended Value/ConditionPurpose
Reactant Ratio Excess oxalic acid relative to dichromateEnsures complete reduction of Cr(VI) to Cr(III) and provides sufficient ligand.
Temperature Initial reaction in hot solution, then coolingPromotes reaction rate and then crystallization.
pH Acidic (maintained by oxalic acid)Prevents precipitation of chromium hydroxide.
Washing Solvent 1:1 Ethanol/Water, then pure ethanolRemoves soluble impurities without significant product loss.

Protocol 2: Purification by Recrystallization

  • Transfer the crude this compound crystals to a clean beaker.

  • Add a minimum amount of hot distilled water to just dissolve the crystals. Stir gently to aid dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature. Covering the beaker with a watch glass will slow the cooling process and promote the formation of larger crystals.

  • For further crystallization, the beaker can be placed in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash with a small amount of cold ethanol/water mixture and then cold ethanol.

  • Dry the purified crystals.

Visualizations

Diagram 1: Key Chemical Pathways in this compound Synthesis

SynthesisPathways Synthesis of Potassium Tris(oxalato)chromate(III) cluster_reactants Reactants cluster_products Products & By-products K2Cr2O7 K₂Cr₂O₇ (Potassium Dichromate) Cr3_aq Cr³⁺ (aq) K2Cr2O7->Cr3_aq Reduction CO2 CO₂ (gas) (By-product) K2Cr2O7->CO2 H2C2O4 H₂C₂O₄ (Oxalic Acid) H2C2O4->Cr3_aq H2C2O4->CO2 Oxidation K2C2O4 K₂C₂O₄ (Potassium Oxalate) Cr_ox K₃[Cr(C₂O₄)₃] (Desired Product) K2C2O4->Cr_ox Cr3_aq->Cr_ox Complexation CrOH3 Cr(OH)₃ (s) (By-product) Cr3_aq->CrOH3 Hydrolysis acidic Acidic Conditions (Low pH) high_pH High pH (>6) TroubleshootingYield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions check_stoichiometry->check_conditions Correct adjust_ratios Adjust Reactant Ratios (e.g., excess oxalic acid) check_stoichiometry->adjust_ratios Incorrect check_workup Examine Workup Procedure check_conditions->check_workup Optimal optimize_temp_time Optimize Temperature and Reaction Time check_conditions->optimize_temp_time Suboptimal slow_crystallization Ensure Slow Cooling/ Evaporation check_workup->slow_crystallization Rapid Cooling minimize_wash_loss Use Minimal Cold Washing Solvent check_workup->minimize_wash_loss Excessive Washing end Improved Yield adjust_ratios->end optimize_temp_time->end slow_crystallization->end minimize_wash_loss->end

References

Technical Support Center: Scaling Up Chromium Oxalate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the production of chromium oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from a laboratory to a pilot or industrial scale?

A1: The main challenges include maintaining consistent product quality, managing heat and mass transfer, controlling crystal size and morphology, ensuring process safety, and minimizing impurities. Direct scale-up based on simple geometric similarity often fails because reaction kinetics, mixing efficiency, and heat dissipation do not scale linearly.[1][2]

Q2: Why does the crystal size of my this compound change unpredictably during scale-up?

A2: Crystal size is highly dependent on local supersaturation, which is influenced by mixing efficiency.[1] In larger reactors, achieving uniform mixing is more difficult, leading to localized zones of high supersaturation and rapid nucleation, which typically results in smaller, less uniform crystals.[3] Conventional scale-up criteria like maintaining constant power input per unit volume are often insufficient to reproduce the mixing conditions of a smaller reactor.[1]

Q3: What are the key safety concerns for large-scale this compound production?

A3: Key safety concerns include the handling of oxalic acid, which is corrosive, and the management of the reaction temperature, especially if the reaction is exothermic. The generation of fine dust during drying and handling of the final product also poses an inhalation risk.[4] It is crucial to have robust containment, proper personal protective equipment (PPE), and well-designed ventilation systems.

Q4: How can I control impurities in my scaled-up production?

A4: Impurity control at scale requires careful selection of raw materials and purification of the final product. A Chinese patent suggests a method that avoids by-products by reacting chromic oxide directly with oxalic acid, resulting in a high-purity product.[4] Additionally, methods for separating impurities from chromium matrices, such as using anion exchangers, can be adapted for larger-scale purification processes.[5]

Q5: What impact does the choice of reactants have on the scalability of the process?

A5: The choice of reactants significantly impacts scalability. For instance, a patented method for industrial production of this compound uses chromic oxide and oxalic acid. This process is advantageous as it reportedly produces no by-products, leading to a high-purity, granular product that is easier to dry and handle, thus reducing production costs and dust formation.[4]

Troubleshooting Guide

Issue 1: Low Yield

Q: We are experiencing a significant drop in yield when moving from a 1L lab reactor to a 100L pilot reactor. What are the potential causes and solutions?

A: A drop in yield during scale-up is a common problem in precipitation reactions. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Reaction - Optimize Mixing: Ensure adequate mixing to maintain homogeneity. Conventional scale-up criteria (e.g., constant power per unit volume) may not be sufficient. Consider using Computational Fluid Dynamics (CFD) modeling to better understand and optimize mixing in the larger vessel.[1][3] - Increase Residence Time: Allow more time for the reaction to go to completion in the larger volume.
Product Loss During Isolation - Inefficient Filtration: Fine or needle-like crystals can be difficult to filter. Evaluate different filtration techniques (e.g., filter press, centrifuge) suitable for the larger scale. - Optimize Washing: Ensure wash steps are effective at removing impurities without dissolving a significant amount of the product.
Side Reactions - Precise Temperature Control: Implement robust temperature control to prevent decomposition or the formation of by-products at elevated temperatures. Heat removal is more challenging in larger reactors.
Issue 2: Inconsistent Crystal Size and Morphology

Q: The this compound crystals produced in our pilot plant are much smaller and more varied in size compared to the lab-scale product. How can we improve crystal consistency?

A: Controlling crystal size and morphology is crucial for downstream processing and product performance. Here are some common causes and solutions for inconsistency.

Potential CauseRecommended Solution
Uncontrolled Nucleation - Implement Seeding: Introduce seed crystals to control the nucleation process and promote the growth of larger, more uniform crystals. - Control Supersaturation: Maintain a consistent and controlled level of supersaturation. This can be achieved through controlled addition of reactants and precise temperature regulation.
Poor Mixing - Optimize Agitator Design and Speed: The design and speed of the agitator are critical for maintaining uniform supersaturation. The feed point location should also be optimized to ensure rapid dispersion of reactants.[1][2]
Temperature Fluctuations - Improve Heat Transfer: Ensure the reactor's heating/cooling system can handle the larger volume to maintain a stable temperature profile, as this affects both solubility and nucleation/growth kinetics.
Issue 3: Product Impurities

Q: Our scaled-up this compound product contains unacceptably high levels of unreacted starting materials and other contaminants. What steps can we take to improve purity?

A: Product purity is paramount, especially for applications in drug development. The following table addresses common causes of impurities and suggests corrective actions.

Potential CauseRecommended Solution
Incomplete Removal of Starting Materials - Optimize Stoichiometry and Reaction Time: Ensure the reaction goes to completion by using the correct ratio of reactants and allowing sufficient reaction time. - Improve Washing and Purification: Implement more efficient washing of the filter cake. Consider recrystallization of the final product if high purity is required.
Formation of By-products - Use High-Purity Reactants: The purity of the starting materials (e.g., chromic oxide, oxalic acid) is critical.[4] - Control Reaction Conditions: Tightly control temperature and pH to minimize the formation of unwanted side products.
Contamination from Equipment - Ensure Equipment Cleanliness: Thoroughly clean reactors and downstream processing equipment between batches. - Material Compatibility: Verify that the materials of construction for the reactor and other equipment are compatible with the reactants and products to prevent leaching of contaminants.

Data Presentation

Table 1: Key Parameters for Scaling Up this compound Production

This table presents a hypothetical comparison of key parameters between a laboratory-scale and a pilot-scale process to illustrate the challenges of scaling up.

ParameterLaboratory Scale (1L Reactor)Pilot Scale (100L Reactor)Key Scale-Up Challenge
Yield (%) 9580Maintaining high yield due to mixing and heat transfer inefficiencies.
Average Crystal Size (µm) 5020Achieving consistent crystal size due to non-uniform supersaturation.[1]
Purity (%) 99.598.0Controlling impurities from incomplete reactions and less efficient purification.[4]
Reaction Time (hours) 46Longer reaction times may be needed to ensure complete conversion in a larger volume.
Cooling Time (hours) 18Slower cooling rates in larger vessels can affect crystal structure and size.

Experimental Protocols

Pilot-Scale Synthesis of Granular this compound

This protocol is adapted from a patented industrial method for producing high-purity, granular this compound.[4]

1. Materials and Equipment:

  • 100L jacketed glass reactor with a variable-speed agitator and temperature control unit

  • Chromic oxide (Cr₂O₃)

  • Oxalic acid (H₂C₂O₄)

  • Hydrazine hydrate (initiator)

  • Deionized water

  • Vertically breathable drying screen or equivalent drying oven

  • Filtration unit (e.g., Nutsche filter-dryer)

2. Procedure:

  • Charging the Reactor: In the 100L reactor, add 150 moles of deionized water.

  • With agitation, add 10 moles of oxalic acid, 6.5 moles of chromic oxide, and 2-4 moles of hydrazine hydrate.

  • Reaction:

    • Heat the mixture to 70-80°C while stirring continuously.

    • Maintain this temperature for approximately 6 hours. Carbon dioxide will be evolved during the reaction.

    • After 6 hours, stop heating and allow the mixture to cool.

  • Crystallization and Separation:

    • Cool the reactor contents to promote crystallization of the this compound.

    • Separate the granular product from the mother liquor using a suitable filtration method.

  • Drying:

    • Wash the product with deionized water to remove any residual soluble impurities.

    • Dry the granular product in a vertically breathable drying screen or a vacuum oven at an appropriate temperature until a constant weight is achieved.

  • Screening: Sieve the dried product to obtain the desired particle size distribution.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing charge_reactor Charge Reactor with Water, Oxalic Acid, Chromic Oxide, Initiator heat_stir Heat to 70-80°C and Stir for 6h charge_reactor->heat_stir cool_down Cool Down Mixture heat_stir->cool_down crystallize Crystallization cool_down->crystallize filtrate Filtration and Washing crystallize->filtrate dry Drying filtrate->dry screen Screening dry->screen final_product Final Chromium Oxalate Product screen->final_product

Caption: Experimental workflow for pilot-scale this compound synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_crystals Inconsistent Crystals cluster_purity High Impurities start Problem Encountered During Scale-Up incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield poor_mixing Poor Mixing? start->poor_mixing Inconsistent Crystals byproducts By-products Formed? start->byproducts High Impurities optimize_mixing Optimize Mixing & Increase Residence Time incomplete_reaction->optimize_mixing Yes control_supersaturation Control Supersaturation & Implement Seeding poor_mixing->control_supersaturation Yes improve_purification Improve Washing & Consider Recrystallization byproducts->improve_purification Yes

References

instability of chromium(II) oxalate and its effect on synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromium(II) Oxalate Synthesis

Welcome to the technical support center for chromium(II) oxalate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the synthesis and handling of this highly unstable compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in chromium(II) oxalate?

A1: The primary cause of instability is the chromium(II) (Cr²⁺) ion itself. The divalent chromous ion is a powerful reducing agent and is readily oxidized to the more stable trivalent chromium(III) (Cr³⁺) state, especially in the presence of atmospheric oxygen.[1] While the hydrated form of chromium(II) oxalate is considered one of the most stable chromous salts, it is still highly susceptible to oxidation.[1]

Q2: What color should pure chromium(II) oxalate dihydrate be?

A2: Pure chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O) is a light green crystalline solid.[2] Any deviation from this color, such as a shift to gray, brown, or dark green, typically indicates oxidation and the presence of Cr(III) impurities.

Q3: Can I handle chromium(II) oxalate in the open air?

A3: No. Due to the rapid oxidation of Cr(II) to Cr(III) in the presence of air, all manipulations of chromium(II) oxalate and its synthesis precursors must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) using specialized equipment like a Schlenk line or a glovebox.[1][3]

Q4: What happens when chromium(II) oxalate is heated?

A4: The thermal decomposition is a multi-stage process. When heated in an inert atmosphere, the dihydrate loses its two water molecules above 140 °C to form the anhydrous salt.[2] Further heating above 320 °C results in decomposition to a mixture of chromium oxides.[2]

Q5: Why is it important to use degassed solvents for the synthesis?

A5: Solvents, particularly water, contain dissolved oxygen. This dissolved oxygen is sufficient to oxidize the sensitive Cr(II) starting materials and the final product. Degassing the solvents (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles) is a critical step to remove dissolved oxygen and prevent unwanted side reactions.[3][4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of chromium(II) oxalate.

Problem 1: The final product is not light green. It appears gray, brown, or a muddy dark green.

  • Question: My synthesized chromium(II) oxalate is off-color. What went wrong?

  • Answer: This is the most common issue and almost certainly indicates that your Cr(II) has been oxidized to Cr(III). The troubleshooting workflow below can help you pinpoint the source of the contamination.

Troubleshooting Workflow for Product Oxidation

G start Problem: Product is not light green q1 Was the entire synthesis performed under an inert atmosphere? start->q1 a1_yes Were all solvents thoroughly degassed? q1->a1_yes Yes a1_no Root Cause: Oxygen Exposure Solution: Use Schlenk line or glovebox for all steps. q1->a1_no No q2 Was the Cr(II) starting material (e.g., CrSO₄·5H₂O) pure and blue? a1_yes->q2 Yes a3_no Root Cause: Dissolved Oxygen Solution: Degas all solvents via sparging or freeze-pump-thaw cycles. a1_yes->a3_no No a2_no Root Cause: Oxidized Starting Material Solution: Use fresh or properly stored Cr(II) precursor. q2->a2_no No a2_yes Was the reaction mixture acidic for a prolonged period? q2->a2_yes Yes a4_yes Root Cause: Cr(II) reduces oxalate in acidic solution. Solution: Minimize reaction time in acidic conditions as per protocol. a2_yes->a4_yes Yes a4_no Review handling and storage of final product for post-synthesis oxidation. a2_yes->a4_no No G prep 1. Preparation (Inert Atmosphere) sol_a Solution A: CrSO₄·5H₂O in degassed H₂O prep->sol_a sol_b Solution B: Na₂C₂O₄ + H₂C₂O₄ in degassed H₂O prep->sol_b mix Add Solution A to B with stirring sol_a->mix sol_b->mix react 2. Reaction (Inert Atmosphere) react->mix precip Light green precipitate of CrC₂O₄·2H₂O forms mix->precip filter Filter via cannula or Schlenk filtration precip->filter isolate 3. Isolation (Inert Atmosphere) isolate->filter wash Wash with degassed H₂O and Ethanol filter->wash vac Dry under high vacuum wash->vac dry 4. Drying & Storage (Inert Atmosphere) dry->vac store Store in a sealed container under N₂ or Ar vac->store

References

Technical Support Center: Refining the Crystallization Process of Chromium Oxalate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the crystallization process of chromium oxalate complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound complexes I am likely to be crystallizing?

A1: The most commonly synthesized and studied this compound complexes are potassium tris(oxalato)chromate(III) trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O) and the cis- and trans- isomers of potassium diaquadioxalatochromate(III) (K[Cr(C₂O₄)₂(H₂O)₂]). The trans- isomer is noted to be less soluble than the cis- isomer, which is a key factor in its preferential crystallization.[1][2]

Q2: Why is the slow cooling of the solution important for crystal growth?

A2: Slow cooling is crucial for obtaining large, high-quality single crystals. Rapid cooling leads to high supersaturation, which causes a high nucleation rate, resulting in the formation of many small crystals.[3] Slower cooling allows for a lower nucleation rate and a higher growth rate, enabling fewer crystals to grow to a larger size.[3]

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" is when a compound comes out of solution as a liquid or oil instead of a solid crystal upon cooling. This often happens if the solution is too concentrated. To prevent this, you can reheat the solution to redissolve the oil and add more solvent to decrease the concentration. Allowing the solution to cool more slowly can also help prevent oiling out.[4]

Q4: Can the choice of solvent affect the quality of my crystals?

A4: Absolutely. The solvent plays a critical role in the crystallization process. For growing single crystals by slow evaporation, the compound should be readily soluble in the chosen solvent, but the solvent should not be overly volatile. Highly volatile solvents like diethyl ether or dichloromethane tend to evaporate too quickly, which can lead to the formation of smaller, lower-quality crystals. Ethanol is a commonly used solvent for growing single crystals.[1]

Troubleshooting Guide

Issue 1: No crystals are forming in my solution.

  • Problem: The solution may not be sufficiently supersaturated, or nucleation has not been initiated.

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[4]

    • Seeding: Introduce a small, well-formed crystal from a previous successful batch (a seed crystal) into the solution. This provides a template for new crystal growth.[4]

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[4]

    • Anti-Solvent Addition: If your complex is soluble in the current solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the complex is insoluble) to induce precipitation.[4]

Issue 2: The crystals are very small, needle-shaped, or have precipitated as a fine powder.

  • Problem: This is often a result of rapid nucleation and crystal growth due to high supersaturation or rapid cooling.

  • Solutions:

    • Control the Rate of Supersaturation:

      • Slower Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment. Using an insulated container can also slow the cooling process.[4]

      • Vapor Diffusion: Dissolve your compound in a less volatile solvent and place it in a larger chamber containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into your solution will gradually decrease the solubility and promote slow crystal growth.[4]

    • Reduce the Initial Concentration: Start with a slightly more dilute solution to slow down the rate at which supersaturation is achieved upon cooling.

Issue 3: An oil or amorphous solid has formed instead of crystals.

  • Problem: The solution is likely too concentrated, or the cooling was too rapid.

  • Solutions:

    • Increase Solvent Volume: Re-heat the solution until the oil redissolves and add more solvent. Then, allow the solution to cool more slowly.[4]

    • Slower Cooling Rate: Ensure a gradual decrease in temperature to allow sufficient time for the molecules to arrange into a crystal lattice.[4]

    • Change the Solvent System: The choice of solvent can significantly impact crystal formation. Experiment with different solvents or solvent mixtures.[4]

Quantitative Data Summary

Table 1: Reagent Specifications for the Synthesis of this compound Complexes

ComplexReagentChemical FormulaMolar Mass ( g/mol )Moles (approx.)Quantity UsedReference
trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O Oxalic Acid DihydrateH₂C₂O₄·2H₂O126.070.09512.0 g[1]
Potassium DichromateK₂Cr₂O₇294.180.01364.0 g[1]
cis-K[Cr(C₂O₄)₂(H₂O)₂] Potassium DichromateK₂Cr₂O₇294.18-2.0 g[3]
Oxalic Acid DihydrateH₂C₂O₄·2H₂O126.07-6.0 g[3]
K₃[Cr(C₂O₄)₃]·3H₂O Oxalic AcidH₂C₂O₄90.03-5.00 g[5]
Potassium DichromateK₂Cr₂O₇294.18--[5]
Potassium Oxalate MonohydrateK₂C₂O₄·H₂O184.23-2.10 g[5]

Experimental Protocols

Protocol 1: Synthesis of trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O [1]

  • Dissolve Oxalic Acid: In a beaker, dissolve 12.0 g of oxalic acid dihydrate in a minimum amount of boiling deionized water.

  • Prepare Potassium Dichromate Solution: In a separate beaker, dissolve 4.0 g of potassium dichromate in a small amount of hot deionized water.

  • React the Solutions: Slowly and carefully add the hot potassium dichromate solution to the boiling oxalic acid solution. The reaction is vigorous and should be done in a fume hood.

  • Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Let the solution stand for 1-2 days for crystals to form.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a final wash with 95% ethanol to aid in drying.

  • Drying: Allow the crystals to air-dry completely on the filter paper.

Protocol 2: Synthesis of cis-K[Cr(C₂O₄)₂(H₂O)₂] [3]

  • Mixing Reactants: Accurately weigh 2.0 g of potassium dichromate and 6.0 g of oxalic acid dihydrate and transfer them to a clean, dry mortar.

  • Grinding: Gently grind the mixture with a pestle to form a fine, homogenous powder.

  • Reaction Initiation: Transfer the powder to a china dish and add a single drop of water to the center of the heap.

  • Precipitation: Once the initial vigorous reaction subsides, add about 20 mL of ethanol to the mixture and triturate (stir and grind) the contents to induce precipitation of the complex.

  • Isolation and Washing: Decant the supernatant liquid. Wash the solid product by adding fresh ethanol, stirring, and decanting again. Collect the crystalline product by vacuum filtration.

  • Drying: Allow the product to air-dry.

Visualizations

experimental_workflow_trans cluster_prep Solution Preparation cluster_reaction Reaction cluster_crystallization Crystallization & Isolation prep_oxalic Dissolve 12.0 g Oxalic Acid in boiling DI water react Slowly add K₂Cr₂O₇ solution to boiling Oxalic Acid solution prep_oxalic->react prep_dichromate Dissolve 4.0 g K₂Cr₂O₇ in hot DI water prep_dichromate->react cool Cool to room temperature and stand for 1-2 days react->cool filtrate Vacuum filtrate to collect crystals cool->filtrate wash Wash with cold DI water and then 95% Ethanol filtrate->wash dry Air-dry crystals wash->dry experimental_workflow_cis cluster_mixing Reactant Preparation cluster_reaction_precip Reaction and Precipitation cluster_isolation Isolation and Drying mix Weigh and mix 2.0 g K₂Cr₂O₇ and 6.0 g Oxalic Acid grind Grind to a fine powder mix->grind initiate Add 1 drop of water to initiate reaction grind->initiate precipitate Add ~20 mL Ethanol and triturate to precipitate initiate->precipitate decant Decant supernatant precipitate->decant wash Wash with fresh Ethanol decant->wash filtrate Vacuum filtrate to collect solid wash->filtrate dry Air-dry product filtrate->dry

References

Technical Support Center: Overcoming Solubility Issues of Chromium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of chromium oxalate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the actual solubility of this compound in water?

A1: There are conflicting reports regarding the solubility of this compound. While some older sources may cite a high solubility for chromium(II) oxalate, the general consensus in recent literature and from chemical suppliers is that both chromium(II) oxalate (CrC₂O₄) and chromium(III) oxalate (Cr₂(C₂O₄)₃) are sparingly soluble to insoluble in pure water.[1][2][3][4] The apparent high solubility value is likely erroneous or refers to a specific soluble complex rather than the simple salt. For practical purposes, consider this compound as poorly soluble in water under neutral pH conditions.

Q2: Why is my this compound not dissolving in water?

A2: The low solubility of this compound in neutral aqueous solutions is due to the strong ionic bonds between the chromium cations and oxalate anions, forming a stable crystal lattice. To dissolve it effectively, the equilibrium must be shifted towards the formation of soluble species. This is typically achieved by altering the pH or by adding an excess of oxalate ions to form soluble complex ions.[5][6]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of chromium(III) oxalate is significantly influenced by pH. In acidic solutions (low pH), the oxalate anion (C₂O₄²⁻) is protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This decrease in the concentration of free oxalate ions shifts the dissolution equilibrium of this compound to the right, favoring its dissolution.[7] Conversely, in neutral to slightly alkaline conditions, chromium(III) can precipitate as chromium hydroxide (Cr(OH)₃), which is also poorly soluble.[6] Therefore, controlling the pH is a critical factor in managing the solubility of this compound.

Q4: Can adding more oxalic acid help dissolve this compound?

A4: Yes, adding an excess of oxalic acid or a soluble oxalate salt (like potassium oxalate) can increase the solubility of chromium(III) oxalate. This is due to the formation of soluble tris(oxalato)chromate(III) complex ions, such as [Cr(C₂O₄)₃]³⁻.[5][8][9] The excess oxalate ions act as ligands, coordinating with the chromium(III) ions to form these stable, soluble complexes.

Q5: What is the difference in solubility between chromium(II) and chromium(III) oxalate?

A5: Both chromium(II) and chromium(III) oxalate are poorly soluble in water. However, their reactivity and the nature of their soluble complexes differ. Chromium(II) is a reducing agent and can be unstable in solution, potentially reacting with the oxalate ion itself under acidic conditions.[8] Chromium(III) is more stable and readily forms soluble octahedral complexes with excess oxalate, which is the basis for most dissolution protocols.[5][8][9]

Troubleshooting Guide

This guide addresses common problems encountered during the preparation of aqueous this compound solutions.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve, even with stirring. - Neutral pH of the water.- Insufficient time for dissolution.- Acidify the solution by adding a small amount of a dilute acid (e.g., sulfuric acid or oxalic acid) to lower the pH.[7]- Gently heat the solution while stirring to increase the rate of dissolution.
A green/violet solution is formed, but a precipitate remains. - Incomplete complexation.- Insufficient excess oxalate.- Add more oxalic acid or a soluble oxalate salt (e.g., potassium oxalate) to the solution to ensure the formation of the soluble tris(oxalato)chromate(III) complex.[8][9]- Continue stirring and gentle heating.
The solution color is inconsistent or changes over time. - Presence of different this compound complexes (e.g., cis- and trans-isomers of diaquadioxalatochromate(III)).[10]- Oxidation of Cr(II) to Cr(III) if working with chromium(II) oxalate.- For reproducible results, follow a standardized dissolution protocol consistently. The final color should be a deep green or violet, characteristic of the tris(oxalato)chromate(III) complex.- If starting with Cr(II) oxalate, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
A precipitate forms after the solution has been prepared and stored. - Change in pH due to absorption of atmospheric CO₂ (if the solution is alkaline).- Evaporation of the solvent, leading to supersaturation.- Temperature fluctuations affecting solubility.- Store the solution in a tightly sealed container.- If the solution was prepared at an elevated temperature, some precipitation upon cooling may be normal. Reheat gently to redissolve before use.- Ensure the storage container is well-sealed to prevent evaporation.
The solution appears cloudy or hazy. - Presence of suspended insoluble impurities from the starting material.- Formation of insoluble chromium hydroxide at near-neutral or alkaline pH.[6]- Filter the solution through a fine filter paper (e.g., Whatman No. 42) to remove suspended particles.- Ensure the pH of the final solution is in the acidic range to prevent the precipitation of chromium hydroxide.

Experimental Protocols

Protocol 1: Dissolution of Chromium(III) Oxalate using Excess Oxalic Acid

This protocol is suitable for preparing a stock solution of soluble chromium(III) oxalate complex for various experimental applications.

Materials:

  • Chromium(III) oxalate (Cr₂(C₂O₄)₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beaker and graduated cylinder

  • Filter paper and funnel

Procedure:

  • Determine the required concentrations: Decide on the final desired concentration of chromium(III) in your solution. A common starting point is to use a molar ratio of oxalic acid to chromium of at least 7:1 to ensure complete complexation.[8][9]

  • Prepare the oxalic acid solution: In a beaker, dissolve the calculated amount of oxalic acid dihydrate in a portion of the final volume of distilled water.

  • Add this compound: While stirring the oxalic acid solution, slowly add the powdered chromium(III) oxalate.

  • Heat and stir: Gently heat the mixture to approximately 60-80°C while continuing to stir. Do not boil. The solution should gradually turn into a deep green or violet color as the soluble tris(oxalato)chromate(III) complex forms.[5]

  • Cool and adjust volume: Once the this compound has completely dissolved, remove the beaker from the heat and allow it to cool to room temperature.

  • Filter if necessary: If any cloudiness or suspended particles are visible, filter the solution.

  • Final volume adjustment: Transfer the clear solution to a volumetric flask and add distilled water to reach the final desired volume.

Protocol 2: Synthesis and in-situ Dissolution of Potassium Tris(oxalato)chromate(III)

This protocol is adapted from synthesis procedures and results in a solution of the stable potassium salt of the tris(oxalato)chromate(III) complex.[8][9]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers and graduated cylinders

Procedure:

  • Prepare solutions:

    • In one beaker, dissolve oxalic acid dihydrate in a minimal amount of hot water.

    • In a separate beaker, dissolve potassium dichromate in a minimal amount of hot water.

  • Reaction: Slowly and carefully add the potassium dichromate solution to the hot oxalic acid solution with constant stirring. The reaction can be vigorous.

  • Complexation: After the initial reaction subsides, add potassium oxalate monohydrate to the hot, dark-colored solution and stir until it dissolves.

  • Cooling and Isolation (Optional for solid): If the solid complex is desired, the solution can be cooled to induce crystallization.

  • For Solution Use: For direct use as a solution, cool the reaction mixture to room temperature. The resulting deep green/violet solution contains the soluble potassium tris(oxalato)chromate(III) complex. Dilute as needed for your application.

Visualizations

Experimental Workflow for Chromium(III) Oxalate Dissolution

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization A Weigh this compound & Oxalic Acid B Add Oxalic Acid to Water C Add this compound to Solution B->C D Heat and Stir (60-80°C) C->D E Formation of Soluble [Cr(C₂O₄)₃]³⁻ Complex D->E F Cool to Room Temperature E->F G Filter if Necessary F->G H Adjust to Final Volume G->H I Clear Solution of This compound Complex H->I

Caption: Workflow for the dissolution of chromium(III) oxalate.

Logical Relationship for Enhancing Chromium(III) Oxalate Solubility

solubility_logic cluster_problem Problem cluster_solutions Solutions cluster_mechanism Mechanism cluster_outcome Outcome Problem Insoluble Chromium(III) Oxalate (Cr₂(C₂O₄)₃) pH_adjust Decrease pH (Add Acid) Problem->pH_adjust Shifts Equilibrium excess_oxalate Add Excess Oxalate (e.g., H₂C₂O₄ or K₂C₂O₄) Problem->excess_oxalate Drives Reaction protonation Protonation of Oxalate: C₂O₄²⁻ + H⁺ ⇌ HC₂O₄⁻ pH_adjust->protonation Leads to complexation Formation of Soluble Complex: Cr³⁺ + 3C₂O₄²⁻ ⇌ [Cr(C₂O₄)₃]³⁻ excess_oxalate->complexation Leads to Outcome Soluble Chromium(III) Oxalate Complex in Solution protonation->Outcome Results in complexation->Outcome Results in

Caption: Factors and mechanisms for increasing chromium(III) oxalate solubility.

Chromium(III) and Insulin Signaling Pathway

insulin_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR_kinase IR Kinase Domain (Activated) IR->IR_kinase Activates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake Facilitates Cr3 Chromium(III) ApoChromodulin Apochromodulin Cr3->ApoChromodulin Binds AMPK AMPK Activation Cr3->AMPK Activates HoloChromodulin Holochromodulin ApoChromodulin->HoloChromodulin HoloChromodulin->IR_kinase Potentiates IRS IRS Phosphorylation IR_kinase->IRS PI3K PI3K → Akt IRS->PI3K GLUT4_vesicle GLUT4 Vesicle PI3K->GLUT4_vesicle Promotes Translocation AMPK->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocates to

References

Technical Support Center: Optimizing CO2 Reduction with Chromium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing pH and potential during CO2 reduction experiments using chromium-based catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of a proton source in the catalytic cycle, and how does its pKa affect the reaction?

A1: A proton source is crucial for the electrochemical reduction of CO2 using homogeneous chromium catalysts. The catalytic response is often observed only upon the addition of a weak acid, such as phenol.[1] The proton source participates in the formation of key intermediates and the cleavage of C-OH bonds en route to CO formation.[1] The pKa of the proton source is a critical parameter. If the acid is too strong, it can lead to a higher rate of the competing hydrogen evolution reaction (HER), reducing the Faradais efficiency for CO2 reduction. If it's too weak, it may not effectively protonate the necessary intermediates, slowing down the catalytic rate.

Q2: I am observing very low Faradaic efficiency (FE) for CO production. What are the potential causes and solutions?

A2: Low Faradaic efficiency for CO can stem from several factors:

  • Competing Hydrogen Evolution Reaction (HER): The reduction of protons from the solvent or proton source to H2 is a major competitive reaction.[2][3]

    • Solution: Optimize the choice and concentration of the proton source. A weaker acid might be preferable. Additionally, operating in alkaline or neutral electrolytes can suppress HER compared to acidic conditions.[3][4][5]

  • Inappropriate Applied Potential: The applied potential directly influences the reaction rate and selectivity.[6][7][8] An incorrect potential may favor H2 evolution or lead to catalyst degradation.

    • Solution: Perform cyclic voltammetry (CV) to identify the catalyst's reduction potentials.[1] Conduct controlled potential electrolysis (CPE) at various potentials around the catalytic wave to find the optimal value for CO production.

  • Catalyst Deactivation: The catalyst may become deactivated over time due to processes like unproductive metal-metal bond formation.[2]

    • Solution: Investigate the catalyst's stability through long-term electrolysis experiments. Modifying the ligand framework of the catalyst can sometimes improve stability.

Q3: How does the applied potential affect the product selectivity and turnover frequency (TOF)?

A3: The applied potential is a key determinant of both catalyst activity and selectivity. Generally, a more negative potential leads to a higher catalytic current density, which can correlate with a higher turnover frequency (TOF).[9] However, excessively negative potentials can have undesirable effects:

  • They can increase the rate of the competing hydrogen evolution reaction, thus lowering the Faradaic efficiency for CO.[2]

  • They may lead to catalyst degradation or alternative reaction pathways, potentially forming different products or deactivating the catalyst.

It is crucial to find an optimal potential that maximizes the TOF for the desired product (e.g., CO) while maintaining high Faradaic efficiency. This is typically slightly more negative than the catalyst's first reduction potential where catalysis is observed.

Q4: What is the effect of electrolyte pH on the overall reaction?

A4: The pH of the electrolyte, particularly the local pH near the catalyst surface, significantly impacts the CO2 reduction reaction.[10][11]

  • Product Selectivity: Alkaline conditions can favor the formation of CO by suppressing the competing hydrogen evolution reaction.[3][4][5] In acidic or neutral electrolytes, the higher concentration of H+ can lead to increased H2 production.[3]

  • CO2 Availability: In aqueous solutions, pH affects the equilibrium between CO2(aq), bicarbonate (HCO3-), and carbonate (CO3^2-). High local pH generated during electrolysis can consume the CO2 reactant near the electrode surface by converting it to bicarbonate or carbonate, which can become a limiting factor.[10]

Q5: My catalyst appears to be inactive. What are some initial troubleshooting steps?

A5: If your chromium-based catalyst shows no activity, consider the following:

  • Check for Essential Components: Ensure that a suitable proton source (e.g., phenol) has been added to the electrolyte, as many chromium complexes are inactive without one.[1]

  • Verify CO2 Saturation: The electrolyte must be continuously saturated with CO2. Ensure your gas dispersion tube is functioning correctly and that the CO2 is of high purity.

  • Confirm Electrical Connections: Double-check all connections to the potentiostat, including the working, counter, and reference electrodes.

  • Examine the Catalyst's Redox Behavior: Run a cyclic voltammogram of your catalyst without CO2 and the proton source. You should observe the characteristic reduction peaks of your chromium complex. If these are absent, there may be an issue with the catalyst itself or the solvent/electrolyte system.

Data Presentation

Table 1: Performance of Molecular Chromium-Based Catalysts for CO2 Reduction to CO

CatalystApplied Potential (V vs. Fc+/Fc)Faradaic Efficiency for CO (%)Turnover Frequency (TOF) (s⁻¹)Overpotential (mV)Conditions
Cr(tbudhbpy)Cl(H2O) (Complex 1)-2.194 ± 20.24900.1 M PhOH, 0.1 M TBAPF6/DMF, CO2 saturated
Cr(tbudhphen)Cl(H2O) (Complex 3)Not specified101 ± 34.90Not specifiedPhOH, CO2 saturated
Cr(tbudhtbubpy)Cl(H2O) (Complex 4)Not specifiedQuantitative9.29Not specifiedPhOH, CO2 saturated
Molecular Chromium Complex (Hooe et al.)Not specified96 ± 85.7 ± 0.1110Phenol as proton donor
Cr-based complex with DBTD Redox MediatorNot specifiedQuantitative56.3Not specifiedCo-electrocatalysis with PhOH and CO2 saturation
Cr-based complex with Ph2DBTD Redox MediatorNot specifiedQuantitative126Not specifiedCo-electrocatalysis with PhOH and CO2 saturation

Data compiled from multiple sources.[1][9][12] Conditions can vary between studies, affecting direct comparability.

Experimental Protocols

Protocol 1: Electrochemical Evaluation of a Chromium-Based Catalyst for CO2 Reduction

This protocol outlines a general procedure for evaluating the performance of a molecular chromium catalyst using cyclic voltammetry (CV) and controlled potential electrolysis (CPE).

1. Materials and Equipment:

  • Catalyst: Chromium complex of interest.

  • Solvent: Anhydrous dimethylformamide (DMF).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Proton Source: 0.1 M Phenol (PhOH).

  • Electrodes: Glassy carbon disc (working electrode), platinum wire or glassy carbon rod (counter electrode), Ag/AgCl or Ag/AgNO3 (pseudo-reference electrode).

  • Internal Standard: Ferrocene (Fc).

  • Gases: High-purity CO2 and an inert gas (N2 or Ar).

  • Equipment: Potentiostat, electrochemical cell, gas dispersion tube.

2. Procedure:

  • Cell Preparation:

    • Thoroughly clean and dry the electrochemical cell and electrodes.

    • Assemble the cell with the working, counter, and reference electrodes.

    • Prepare the electrolyte solution by dissolving the catalyst (e.g., 1 mM), TBAPF6 (0.1 M), and phenol (0.1 M) in anhydrous DMF.

  • Cyclic Voltammetry (CV):

    • Purge the solution with an inert gas (N2 or Ar) for at least 15 minutes to remove oxygen.

    • Record a CV scan under the inert atmosphere to observe the catalyst's redox behavior in the absence of CO2.

    • Switch the gas to CO2 and purge the solution for at least 20 minutes to ensure saturation.

    • Record CV scans under the CO2 atmosphere. An increase in the catalytic current at a specific reduction potential compared to the inert atmosphere scan indicates electrocatalytic CO2 reduction.[1]

    • Add a small amount of ferrocene as an internal standard and record another CV to reference the potentials to the Fc+/Fc couple.

  • Controlled Potential Electrolysis (CPE):

    • Prepare a fresh, larger volume of the electrolyte solution and saturate it with CO2.

    • Apply a constant potential, determined from the CV (typically at the peak of the catalytic wave), for a set period (e.g., 1-2 hours).

    • During electrolysis, continuously bubble CO2 through the solution and monitor the charge passed over time.

    • Collect the headspace gas at regular intervals for product analysis.

  • Product Analysis:

    • Analyze the collected gas samples using Gas Chromatography (GC) to quantify the amount of CO and H2 produced.

    • Calculate the Faradaic Efficiency (FE) for each product based on the total charge passed and the moles of product detected.

Visualizations

Catalytic Pathway

G cluster_0 A Cr(III) Precatalyst B [Cr(II)]⁻ Active Catalyst A->B + 2e⁻ C [Cr(II)-CO₂]⁻ CO₂ Adduct B->C + CO₂ D [Cr(III)-CO₂H]⁻ Hydroxycarbonyl Intermediate C->D + H⁺ E [Cr(I)-CO] CO-bound Intermediate D->E + e⁻, + H⁺ - H₂O (Rate Determining Step) F Cr(I) Species E->F - CO F->B - e⁻ (regenerates active catalyst)

Caption: Proposed catalytic cycle for CO2 reduction to CO by a molecular chromium complex.[1]

Experimental Workflow

G cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_results Results prep_sol Prepare Electrolyte: Catalyst + Solvent + Proton Source cv Cyclic Voltammetry (CV) (Under N₂ then CO₂) prep_sol->cv prep_cell Assemble & Clean Cell prep_cell->cv cpe Controlled Potential Electrolysis (CPE) cv->cpe Determine Optimal Potential gc Gas Chromatography (Quantify CO, H₂) cpe->gc Collect Headspace Gas calc Calculate: - Faradaic Efficiency - Turnover Frequency gc->calc

Caption: General experimental workflow for evaluating chromium-based CO2 reduction catalysts.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Oxalate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of oxalate is crucial in various fields, from clinical diagnostics in nephrology to quality control in the pharmaceutical and food industries. Elevated oxalate levels are a significant risk factor for kidney stone formation, and its presence can impact the stability and efficacy of drug formulations.[1][2] This guide provides a comprehensive comparison of common analytical methods for oxalate determination, focusing on their validation parameters to aid researchers in selecting the most appropriate technique for their specific needs.

Overview of Analytical Techniques

Several methods are employed for the determination of oxalate, each with its own set of advantages and limitations. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), enzymatic methods, and spectrophotometry.[3] Classical methods like titration are also used, though they may lack the sensitivity and specificity of modern techniques.[1][4]

Comparative Analysis of Method Validation Parameters

The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. Key validation parameters are summarized below for various oxalate determination methods.

Method Linearity Range Precision (%RSD/%CV) Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Key Advantages Key Limitations
HPLC-MS 0.5 - 450 mg/L[5][6]Within-day: 6%, Between-day: <15%[5]0.56 mg/L[5][7]0.56 mg/L[5]98.4 ± 4.4[7]High sensitivity and specificity.[6]High cost and complexity.[1]
HPLC-UV 0.0625 - 2.0 mmol/L[8]≤7.73%[8]Not explicitly statedNot explicitly statedGood[8]Reliable and economical.[8]Requires derivatization step.[8]
Ion Chromatography (IC) 0.5 - 10 µg/mL[9]Within-run: <5%, Total: <10%[10]0.02 µg/mL[9]Not explicitly stated~100%[10]Good for anion analysis.[11]High equipment cost, potential for column "poisoning".[10][12]
Enzymatic Method 0.11 - 1.17 mmol/L[13]<5.0%[13]Not explicitly stated<0.12 mmol/L[13]~98%[12]High specificity, faster analysis time.[1][3]Potential for interference from other substances.[3]
Spectrophotometry 2 - 8 µg/mL[14]Not explicitly stated0.5 µg/mL[14]Not explicitly statedFairly good correlation with HPLC[15]Simple, cost-effective.[12]Lower sensitivity and specificity compared to other methods.[12]
Titration (KMnO4) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedSimple, low cost.[1]Less sensitive, prone to interference from other reducing agents.[1][16]

Experimental Protocols and Workflows

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the most common techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers high sensitivity and specificity for the simultaneous measurement of oxalate and other organic acids in complex matrices like urine.[5][6]

Experimental Protocol:

  • Sample Preparation:

    • Centrifuge urine samples.[5]

    • Acidify the supernatant to pH ≤1 with 6N HCl.[5]

    • Perform liquid-liquid extraction with ethyl acetate.[5]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: C18 column.[5][6]

    • Mobile Phase: Gradient elution with methanol and a formate buffer.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Temperature: 35°C.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative-ion mode.[5]

    • Monitor the specific mass-to-charge ratio (m/z) transitions for oxalate.[12]

Workflow Diagram:

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Acidify Acidification (HCl) Centrifuge->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate HPLC HPLC Separation (C18 Column) Evaporate->HPLC MS MS Detection (ESI Negative Mode) HPLC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification

HPLC-MS Workflow for Oxalate Determination
Enzymatic Method

Enzymatic assays are widely used due to their high specificity and relatively simple protocols. These methods typically involve the oxidation of oxalate by oxalate oxidase, leading to the formation of hydrogen peroxide, which is then quantified colorimetrically.[13][17][18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).[12]

    • Prepare solutions of oxalate oxidase, peroxidase, and a chromogen (e.g., 4-aminophenazone and phenol).[12]

  • Sample Preparation:

    • Acidify urine samples with HCl to dissolve any calcium oxalate crystals.[10]

    • Adjust the pH to the optimal range for the enzyme (e.g., pH 5-7).[12]

    • Add sodium nitrite to prevent interference from ascorbic acid.[12]

  • Enzymatic Reaction:

    • Mix the sample with the enzyme reagent mixture.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement:

    • Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 520 nm or 590 nm).[12][13]

  • Quantification:

    • Determine the oxalate concentration using a standard curve prepared with known concentrations of oxalate.

Workflow Diagram:

Enzymatic_Workflow Sample Sample (e.g., Urine) Preparation Sample Preparation (Acidification, pH Adjustment) Sample->Preparation Reaction Enzymatic Reaction (Oxalate Oxidase, Peroxidase, Chromogen) Preparation->Reaction Add Reagents Measurement Spectrophotometric Measurement (e.g., 590 nm) Reaction->Measurement Incubation Quantification Quantification (Standard Curve) Measurement->Quantification

Enzymatic Assay Workflow for Oxalate
Ion Chromatography (IC)

Ion chromatography is a powerful technique for separating and quantifying ions, making it well-suited for oxalate analysis in various matrices.[11]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the sample (e.g., urine) with deionized water. A high dilution factor (e.g., 100-fold) may be necessary to avoid interference.[9]

    • Filter the diluted sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Anion exchange column (e.g., Metrohm Metrosep A Supp 1).[11]

    • Mobile Phase: A solution of sodium carbonate and sodium bicarbonate.[11]

    • Flow Rate: 1.0 mL/min.[11]

  • Detection:

    • Conductivity detector.[11]

  • Quantification:

    • Calculate the oxalate concentration based on the peak area and a calibration curve.

Workflow Diagram:

IC_Workflow Sample Sample Dilute Dilution Sample->Dilute Filter Filtration Dilute->Filter Inject Injection into IC System Filter->Inject Separate Anion Exchange Separation Inject->Separate Detect Conductivity Detection Separate->Detect Quantify Quantification Detect->Quantify

References

A Comparative Guide to the Thermal Decomposition of Transition Metal Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal decomposition of common transition metal oxalates, including those of iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The thermal decomposition of these compounds is a critical process in the synthesis of metal oxides, which have diverse applications in catalysis, materials science, and pharmaceutical development. Understanding the decomposition pathways and the influence of the metal cation is essential for controlling the properties of the final oxide product.

Comparative Thermal Decomposition Data

The thermal decomposition of transition metal oxalates typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous oxalate to the corresponding metal oxide. The decomposition temperatures and the nature of the final product can vary significantly depending on the transition metal and the atmospheric conditions. The data summarized below is collated from various thermogravimetric (TGA) and differential thermal analysis (DTA) studies. It is important to note that the exact temperatures can vary with experimental conditions such as heating rate and atmosphere.

Transition Metal OxalateDehydration Temperature Range (°C)Anhydrous Decomposition Onset (°C)Anhydrous Decomposition Peak (°C)Final Product (in Air/Inert Atmosphere)
Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O) 118 - 230[1][2]~250~453 - 493[3]Fe₂O₃ / Fe₃O₄, Fe[2][3][4][5]
Cobalt(II) Oxalate Dihydrate (CoC₂O₄·2H₂O) 118 - 196[1]~248[1]~310[6]Co₃O₄ / Co[1]
Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O) 110 - 300[7]~300[7]~322[7]NiO / Ni[7][8]
Copper(II) Oxalate (CuC₂O₄) (Anhydrous)~264[9]~295[9]CuO / Cu, Cu₂O[9][10]
Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) ~200[11]~380[12]~400[13]ZnO[13][14][15]

Note: The final product can be influenced by the presence of oxygen. In an inert atmosphere (e.g., nitrogen or argon), the decomposition may yield the pure metal or a lower oxide, while in air, higher oxides are typically formed.

Experimental Protocols

The data presented in this guide is primarily derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are fundamental in studying the thermal decomposition of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[16][17]

  • Procedure:

    • A small amount of the metal oxalate sample (typically 5-20 mg) is placed in the sample pan (e.g., platinum, alumina).[16]

    • The furnace is sealed, and the desired atmosphere (e.g., nitrogen, air) is purged through the system.[16]

    • The sample is heated at a constant rate (e.g., 10 °C/min).

    • The mass of the sample is continuously recorded as the temperature increases.

    • The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures of dehydration and decomposition.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique identifies exothermic and endothermic processes.

  • Apparatus: A DTA instrument has a furnace containing both a sample and a reference holder with thermocouples to measure their respective temperatures.

  • Procedure:

    • The metal oxalate sample and an inert reference material (e.g., alumina) are placed in their respective holders.

    • The furnace is heated at a constant rate.

    • The temperature difference (ΔT) between the sample and the reference is recorded.

    • An endothermic peak on the DTA curve indicates a process that absorbs heat (e.g., dehydration, decomposition), while an exothermic peak indicates a heat-releasing process (e.g., oxidation).[6]

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition (e.g., H₂O, CO, CO₂), TGA instruments can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[18]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for studying the thermal decomposition of transition metal oxalates.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample Transition Metal Oxalate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DTA Differential Thermal Analysis (DTA) Sample->DTA EGA Evolved Gas Analysis (EGA-MS/FTIR) TGA->EGA WeightLoss Weight Loss vs. Temperature TGA->WeightLoss ThermalEvents Endothermic/Exothermic Peaks DTA->ThermalEvents GasID Identification of Gaseous Products EGA->GasID DecompPath Decomposition Pathway WeightLoss->DecompPath ThermalEvents->DecompPath GasID->DecompPath Kinetics Kinetic Parameters DecompPath->Kinetics ProductChar Product Characterization (XRD, SEM) DecompPath->ProductChar G M_Oxalate_Hydrate M-C₂O₄·nH₂O (Hydrated Metal Oxalate) M_Oxalate_Anhydrous M-C₂O₄ (Anhydrous Metal Oxalate) M_Oxalate_Hydrate->M_Oxalate_Anhydrous  Δ (Dehydration) Gases1 nH₂O (g) M_Oxalate_Hydrate->Gases1 M_Oxide MO (Metal Oxide) M_Oxalate_Anhydrous->M_Oxide  Δ (Decomposition) Gases2 CO (g) + CO₂ (g) M_Oxalate_Anhydrous->Gases2

References

A Comparative Guide to Phase Identification of Chromium Oxalate Products via XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis for the phase identification of common chromium oxalate products. Understanding the distinct crystallographic phases of these compounds is critical for ensuring material purity, controlling synthesis outcomes, and meeting regulatory standards in research and pharmaceutical development. This document presents supporting experimental data, detailed methodologies, and visual aids to facilitate the accurate identification of this compound phases.

Comparison of XRD Data for this compound Phases

Precise phase identification of this compound products relies on the unique powder XRD patterns of each crystalline structure. The following table summarizes the key diffraction data for two common phases: potassium tris(oxalato)chromium(III) trihydrate and chromium(II) oxalate dihydrate. These compounds are frequently encountered in the synthesis and application of chromium-based materials. For comparative purposes, the diffraction data for chromium(III) oxide is also included, as it represents a common impurity or decomposition product.

Compound Name Chemical Formula Crystal System Key XRD Peaks (2θ) Reference
Potassium Tris(oxalato)chromium(III) TrihydrateK₃[Cr(C₂O₄)₃]·3H₂OMonoclinic12.8°, 18.2°, 20.5°, 24.7°, 25.8°[Calculated from crystallographic data][1]
Chromium(II) Oxalate DihydrateCrC₂O₄·2H₂OOrthorhombic15.5°, 23.8°, 28.9°, 31.2°, 37.5°[Representative data based on isostructural compounds]
Chromium(III) Oxide (Eskolaite)Cr₂O₃Rhombohedral24.5°, 33.6°, 36.2°, 41.5°, 50.2°, 54.9°[JCPDS-ICDD #84-0312]

Note: The 2θ values are based on Cu Kα radiation (λ = 1.5406 Å). Experimental values may vary slightly depending on the instrument and sample preparation.

Experimental Protocols

Accurate phase identification is contingent on rigorous experimental procedures. Below are detailed methodologies for the synthesis of the target this compound compounds and the subsequent XRD analysis.

Synthesis of Potassium Tris(oxalato)chromium(III) Trihydrate

This protocol is adapted from established laboratory procedures.[2][3]

Materials:

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Potassium dichromate (K₂Cr₂O₇)

  • Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 5.5 g of oxalic acid dihydrate in a minimal amount of hot distilled water.

  • In a separate beaker, dissolve 1.9 g of potassium dichromate in a small volume of hot distilled water.

  • Slowly add the hot potassium dichromate solution to the oxalic acid solution while stirring continuously. The solution will turn a deep green-black color.

  • To the resulting solution, add 2.0 g of potassium oxalate monohydrate and stir until dissolved.

  • Heat the mixture gently to reduce the volume by about half, then allow it to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystallization.

  • Collect the dark green crystals by vacuum filtration.

  • Wash the crystals with a cold 1:1 ethanol/water mixture, followed by pure ethanol.

  • Dry the crystals in a desiccator.

Synthesis of Chromium(II) Oxalate Dihydrate

This synthesis requires an inert atmosphere to prevent the oxidation of chromium(II).[4]

Materials:

  • Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Oxalic acid (H₂C₂O₄)

  • Degassed distilled water

Procedure:

  • Prepare a degassed aqueous solution of sodium oxalate and oxalic acid.

  • In a separate container, dissolve chromium(II) sulfate pentahydrate in degassed distilled water.

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add the chromium(II) sulfate solution to the oxalate solution with stirring.

  • A light green precipitate of chromium(II) oxalate dihydrate will form.

  • Allow the precipitate to settle, then carefully decant the supernatant.

  • Wash the precipitate with degassed distilled water.

  • Collect the product by filtration under an inert atmosphere and dry it under vacuum.

X-ray Diffraction (XRD) Analysis

Instrumentation:

  • A standard powder X-ray diffractometer equipped with a Cu Kα radiation source.

Sample Preparation:

  • Grind a small amount of the dried this compound product to a fine powder using an agate mortar and pestle.

  • Mount the powdered sample onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface.

Data Collection:

  • Set the diffractometer to collect data over a 2θ range of 10-80°.

  • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • The collected diffraction pattern can then be compared to standard diffraction patterns from databases (e.g., JCPDS-ICDD) or reference materials for phase identification.

Logical Workflow for Synthesis and Phase Identification

The following diagram illustrates the logical workflow from the synthesis of this compound to its phase identification using XRD.

XRD Analysis Workflow Experimental Workflow for this compound Phase Identification cluster_synthesis Synthesis cluster_analysis XRD Analysis start Starting Materials (e.g., K₂Cr₂O₇, H₂C₂O₄) reaction Chemical Reaction (Precipitation/Crystallization) start->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying product Crystalline Product drying->product sample_prep Sample Preparation (Grinding and Mounting) product->sample_prep Sample for Analysis xrd_measurement XRD Data Acquisition sample_prep->xrd_measurement data_processing Data Processing (Peak Identification) xrd_measurement->data_processing phase_id Phase Identification data_processing->phase_id conclusion conclusion phase_id->conclusion Final Report

Caption: Workflow from synthesis to XRD-based phase identification.

Potential Synthesis Outcomes and Phase Relationships

The synthesis of this compound can yield different products or contain impurities depending on the reaction conditions. The following diagram illustrates the relationship between synthesis parameters and potential products.

Phase Relationships Influence of Synthesis Parameters on this compound Phases cluster_conditions Synthesis Conditions cluster_products Potential Products reactants Reactants (Cr(VI) vs Cr(II) source) k3cr_ox K₃[Cr(C₂O₄)₃]·3H₂O reactants->k3cr_ox K₂Cr₂O₇ cr_ox CrC₂O₄·2H₂O reactants->cr_ox CrSO₄ atmosphere Atmosphere (Air vs. Inert) atmosphere->cr_ox Inert cr2o3 Cr₂O₃ (Impurity/Decomposition) atmosphere->cr2o3 Air (at high temp) temperature Temperature temperature->cr2o3 High Temp ph pH other Other Complexes/ Side Products ph->other Varies

Caption: Synthesis parameters influencing the resulting this compound phase.

By utilizing the provided XRD data and experimental protocols, researchers can confidently identify the phase of their this compound products, ensuring the quality and reproducibility of their scientific work.

References

A Comparative Guide to the Catalytic Activity of Chromium Compounds: Chromium Oxalate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of chromium oxalate complexes against other common chromium compounds in key organic transformations. The selection of a catalyst is critical, influencing reaction efficiency, product selectivity, and overall process sustainability. This document collates available experimental data to offer insights into their respective performances in olefin oligomerization and alcohol oxidation, highlighting areas where this compound has been studied and placing its performance in the context of more conventional chromium catalysts.

Section 1: Catalysis in Olefin Oligomerization

Chromium-based catalysts are pivotal in industrial processes such as ethylene oligomerization to produce valuable linear alpha-olefins. The performance of these catalysts is highly dependent on the ligand environment, co-catalyst, and reaction conditions. Here, we compare the activity of a well-defined this compound complex with other chromium(III) catalysts in the oligomerization of a functionalized olefin, 2-chloroallyl alcohol, and provide context with data from ethylene oligomerization.

Data Presentation: Oligomerization of 2-Chloroallyl Alcohol

The following table summarizes the catalytic performance of various chromium(III) complexes in the oligomerization of 2-chloroallyl alcohol. This reaction is of interest for producing functionalized polyolefins. The data demonstrates that chromium(III) oxalate complexes are highly active catalysts for this transformation.

CatalystCatalyst Amount (µmol)MonomerCo-catalystReaction Time (min)Product Yield (g)Source
trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O32-chloroallyl alcoholMMAO-12203.49[1][2]
cis-K[Cr(C₂O₄)₂(H₂O)₂]32-chloroallyl alcoholMMAO-12202.17[1][2]
[Cr(2-pic)₂(OH₂)₂]NO₃ (2-pic = 2-pyridinecarboxylate)Not specified2-chloroallyl alcoholMMAO-1245Not specified (Oligomer of 11 monomers)[3]
Experimental Protocol: Oligomerization of 2-Chloroallyl Alcohol

This protocol is adapted from the study on bis(oxalato)diaquochromates(III) catalysts.[2]

1. Catalyst Preparation:

  • trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O and cis-K[Cr(C₂O₄)₂(H₂O)₂] are synthesized according to established literature methods. The purity and composition are confirmed by elemental analysis.

2. Oligomerization Procedure:

  • A solution of the chromium(III) complex (3 µmol) in toluene is prepared in a glass reaction cell under an inert atmosphere (e.g., argon).

  • Modified methylaluminoxane (MMAO-12) solution (3 mL) is added to the catalyst solution.

  • The monomer, 2-chloroallyl alcohol (3 mL), is then introduced into the mixture.

  • The reaction is allowed to proceed at room temperature with stirring for a specified time (e.g., 20 minutes).

  • The reaction is quenched, and the resulting oligomer is isolated and weighed.

  • Product characterization is performed using techniques such as MALDI-TOF mass spectrometry and NMR spectroscopy to determine molecular weight and tacticity.

Visualizations: Oligomerization Workflow and Catalytic Cycle

Oligomerization_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Product Analysis cat_sol Prepare Cr(III) Oxalate Solution in Toluene inert Maintain Inert Atmosphere (Argon) add_mmao Add MMAO-12 Co-catalyst cat_sol->add_mmao Transfer to Reaction Cell add_monomer Add 2-Chloroallyl Alcohol Monomer add_mmao->add_monomer react Stir at Room Temp (20 min) add_monomer->react quench Quench Reaction react->quench isolate Isolate & Weigh Oligomer Product quench->isolate char Characterize Product (MALDI-TOF, NMR) isolate->char

Caption: Experimental workflow for the oligomerization of 2-chloroallyl alcohol.

Catalytic_Cycle Cr_complex [Cr(III)-Oxalate] Active_Cr Active Cr Species Cr_complex->Active_Cr Activation (MMAO) Coordination Olefin-Cr Complex Active_Cr->Coordination + Monomer Insertion Chain Growth (Monomer Insertion) Coordination->Insertion π-complexation Insertion->Active_Cr Re-coordination of Monomer Termination Polymer Chain Termination Insertion->Termination β-hydride elimination Termination->Active_Cr Regeneration Polymer Oligomer Product Termination->Polymer

Caption: Proposed Ziegler-Natta type catalytic cycle for olefin oligomerization.

Section 2: Catalysis in Alcohol Oxidation

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. While chromium(VI) reagents like Pyridinium Chlorochromate (PCC) are well-known, there is a growing interest in developing catalysts based on less toxic chromium(III) species.

Data Presentation: Oxidation of Benzyl Alcohol

Direct experimental data on the catalytic use of this compound for alcohol oxidation is sparse in the reviewed literature. However, to provide a benchmark for chromium-based catalysts, the table below compares the performance of various supported and complexed chromium(III) catalysts in the selective oxidation of benzyl alcohol.

CatalystOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)Source
Cr₂O₃ on SepioliteTBHP805~85>99[1]
Cr(III)-Schiff Base on Layered Double HydroxideTBHP80483.478.1
Sulphonato-salphen–Cr(III) on MCM-41H₂O₂80560.3100[4][5]
Cr(III)-imine complexesH₂O₂804Up to 72High (unquantified)

TBHP = tert-Butyl hydroperoxide

This data indicates that various forms of chromium(III) can effectively catalyze the selective oxidation of benzyl alcohol. The choice of support and ligand structure significantly impacts both conversion and selectivity.

Experimental Protocol: Representative Oxidation of Benzyl Alcohol

This protocol is a general representation for the oxidation of benzyl alcohol using a heterogeneous chromium catalyst with a peroxide oxidant.

1. Catalyst Loading:

  • The supported chromium catalyst (e.g., Cr₂O₃ on Sepiolite, 50 mg) is added to a round-bottom flask.

2. Reaction Setup:

  • Benzyl alcohol (1 mmol) and a solvent (if required) are added to the flask.

  • The mixture is heated to the desired reaction temperature (e.g., 80 °C) with stirring.

3. Reaction Initiation and Monitoring:

  • The oxidant (e.g., tert-Butyl hydroperoxide, 3 mmol) is added to the mixture to initiate the reaction.

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

4. Product Isolation:

  • Upon completion, the catalyst is separated by filtration.

  • The filtrate is then subjected to extraction and purification procedures (e.g., column chromatography) to isolate the pure benzaldehyde product.

  • The yield and selectivity are determined by GC analysis.

Visualization: Logical Relationship in Catalyst Development

Catalyst_Development_Logic Cr_Source Chromium Precursor (e.g., CrCl₃, Cr-Oxalate) Catalyst Active Catalyst (e.g., Cr(III) Complex) Cr_Source->Catalyst Ligand Ligand / Support (e.g., Salen, Sepiolite) Ligand->Catalyst Performance Catalytic Performance (Conversion, Selectivity) Catalyst->Performance Influences

Caption: Factors influencing the performance of chromium catalysts.

Summary and Conclusion

This guide provides a comparative overview of the catalytic activity of this compound and other chromium compounds.

  • In Olefin Oligomerization: Experimental data confirms that potassium bis(oxalato)diaquochromate(III) complexes are highly active catalysts for the oligomerization of the functionalized olefin 2-chloroallyl alcohol, with the trans-isomer showing superior product yield compared to the cis-isomer under the studied conditions.[1][2] Its performance is notable when compared to other specialized chromium(III) complexes for the same reaction.

  • In Alcohol Oxidation: While specific data for this compound in alcohol oxidation is limited, the broader context of chromium(III) catalysis shows significant potential. Supported chromium(III) oxide and various chromium(III) complexes demonstrate high conversion and selectivity for the oxidation of benzyl alcohol.[1][4][5] This suggests that chromium(III) oxalate, as a stable and accessible Cr(III) source, warrants further investigation as a potential catalyst in this domain.

For researchers, the choice of chromium catalyst will depend on the specific application. This compound complexes represent a promising, highly active system for the polymerization of functionalized olefins. Further research is needed to fully explore their potential in other catalytic transformations, such as alcohol oxidation, and to draw direct quantitative comparisons with more common chromium compounds like chromium chloride and chromium oxide in a wider range of reactions.

References

A Comparative Guide to the Electrochemical Characterization of Chromium Oxalate Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of chromium oxalate films against alternative conversion coatings. The information is compiled from various experimental studies to assist in the selection and evaluation of corrosion-resistant films for diverse applications.

Comparative Electrochemical Performance

The following table summarizes key quantitative data from electrochemical studies on this compound and alternative conversion coatings. It is important to note that the data has been collated from different sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Coating TypeSubstrateTest SolutionCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (A/cm²)Polarization Resistance (Rp) (Ω·cm²)Reference(s)
This compound (Inferred) Steel/AluminumNaCl / H₂SO₄Passive regionLower than bare substrateHigher than bare substrate
Trivalent Chromium Conversion (TCP) Aluminum Alloy0.05 M NaClMore noble than untreated~1 order of magnitude lower than untreated10⁵ - 10⁶[1][2]
Zinc Oxalate Galvanized Steel0.1 M NaCl-Lower than untreatedSignificantly higher than untreated[3][4]
Phosphate Conversion Coating Electrogalvanized Steel0.3 M Na₂SO₄-Initially low, increases over timeInitially acceptable, decreases over time[5][6]
Hexavalent Chromium Conversion (CCC) Aluminum AlloyNaClMore noble than untreatedLower than TCP and other alternativesVery High[7][8][9]

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below. These protocols are synthesized from established practices for the characterization of conversion coatings.

Potentiodynamic Polarization

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential of the coated substrate.

Methodology:

  • Electrode Setup: A three-electrode cell is used, comprising the coated sample as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[10]

  • Electrolyte: A 3.5 wt% NaCl solution is a commonly used electrolyte to simulate a corrosive saline environment.[11]

  • Procedure:

    • The open-circuit potential (OCP) is monitored for a period (e.g., 60 minutes) to allow the system to stabilize.

    • The potential is then scanned from a cathodic potential relative to the OCP to an anodic potential at a slow scan rate (e.g., 0.167 mV/s).[12]

    • The resulting current is recorded as a function of the applied potential.

  • Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves.[11]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the barrier properties and corrosion resistance of the coating by modeling the electrochemical interface.

Methodology:

  • Electrode Setup: The same three-electrode cell configuration as for potentiodynamic polarization is used.[13]

  • Electrolyte: The choice of electrolyte depends on the intended application and corrosive environment (e.g., 3.5 wt% NaCl).[13]

  • Procedure:

    • The system is allowed to stabilize at the OCP.

    • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[13][14]

    • The resulting current and phase angle are measured.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (Rs), polarization resistance (Rp), and coating capacitance (Cc), which provide insights into the coating's protective properties.[14]

Cyclic Voltammetry (CV)

Objective: To study the redox behavior of the film and assess its stability and formation characteristics.

Methodology:

  • Electrode Setup: A standard three-electrode system is employed.

  • Electrolyte: The electrolyte is chosen to be relevant to the formation or performance of the coating.

  • Procedure:

    • The potential is scanned linearly from a starting potential to a vertex potential and then back to the starting potential.

    • The scan rate can be varied to investigate the kinetics of the electrochemical processes.

    • The resulting current is plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The positions and magnitudes of the anodic and cathodic peaks provide information about the redox reactions occurring at the electrode surface.

Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Interpretation start Substrate Cleaning & Degreasing coating This compound Film Deposition start->coating drying Drying/Curing coating->drying cell Assemble 3-Electrode Cell (Working, Counter, Reference) drying->cell ocp OCP Stabilization cell->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pd Potentiodynamic Polarization ocp->pd cv Cyclic Voltammetry (CV) ocp->cv eis_analysis EIS Data Fitting (Equivalent Circuit) eis->eis_analysis pd_analysis Tafel Extrapolation (Ecorr, icorr) pd->pd_analysis cv_analysis Peak Analysis (Redox Behavior) cv->cv_analysis comparison Performance Comparison eis_analysis->comparison pd_analysis->comparison cv_analysis->comparison corrosion_inhibition cluster_environment Corrosive Environment cluster_coating This compound Film cluster_substrate Metal Substrate Cl_ion Cl⁻ Ions metal Metal (e.g., Steel, Al) Cl_ion->metal Attacks O2 O₂ O2->metal Oxidizes H2O H₂O H2O->metal Electrolyte CrOx_film Cr₂(C₂O₄)₃ Film passive_layer Passive Cr₂O₃ Layer CrOx_film->passive_layer Forms stable passive_layer->metal Blocks ion/electron transfer corrosion Corrosion (Oxidation) metal->corrosion

References

A Comparative Guide to the Synthesis of Chromium Oxalate: Established vs. Novel Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of coordination compounds is paramount. This guide provides a detailed comparison of an established method for synthesizing chromium oxalate, specifically potassium tris(oxalato)chromate(III), with a novel procedure that utilizes different starting materials. The objective is to offer a clear validation of the new synthesis route by comparing experimental protocols, performance metrics, and procedural workflows.

Experimental Protocols

A thorough understanding of the methodologies is crucial for reproducibility and validation. Below are the detailed experimental protocols for both the established and a novel synthesis procedure for this compound.

Established Procedure: Synthesis of Potassium Tris(oxalato)chromate(III) from Potassium Dichromate

This widely used method involves the reduction of hexavalent chromium in potassium dichromate by oxalic acid in an aqueous solution.

  • Preparation of Reactant Solution : Dissolve 5.0 g of oxalic acid dihydrate and 2.1 g of potassium oxalate monohydrate in 10 mL of deionized water in a conical flask.

  • Reaction Initiation : To the prepared oxalate solution, slowly add 1.9 g of potassium dichromate in small portions while stirring continuously. The reaction is exothermic and will warm up, potentially close to boiling, with the evolution of carbon dioxide gas.

  • Reaction Completion and Cooling : After the addition of potassium dichromate is complete and the initial vigorous reaction has subsided (approximately 15-20 minutes), allow the dark green solution to cool to room temperature.

  • Crystallization : To induce crystallization, add 10 mL of 95% ethanol to the cooled solution. Further cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation and Purification : Collect the dark green crystals of potassium tris(oxalato)chromate(III) trihydrate by suction filtration. Wash the crystals with a 1:1 ethanol/water mixture, followed by a final wash with pure ethanol to remove any soluble impurities.

  • Drying : Dry the purified crystals in a desiccator or in a low-temperature oven to obtain the final product.

Novel Procedure: Synthesis of this compound from Chromic Oxide

This newer method, adapted from patent literature, utilizes chromium(III) oxide as the chromium source, avoiding the use of hexavalent chromium.[1]

  • Reactant Slurry Preparation : In a reaction kettle equipped with a stirrer, heating mantle, and temperature controller, add 100 moles of oxalic acid, 65 moles of chromic oxide (Cr₂O₃), an initiator such as 20-40 moles of hydrazine hydrate, and 1500 moles of water.[1]

  • Controlled Reaction : Stir the mixture and heat it to a temperature of 70-80 °C. Maintain this temperature for approximately 6 hours to ensure the reaction goes to completion.[1] Carbon dioxide gas will be evolved during the reaction.

  • Crystallization and Separation : After the 6-hour reaction period, stop the heating and allow the solution to cool, promoting the crystallization of this compound. The granular product can then be separated by filtration.

  • Drying : Dry the resulting granular this compound product in a vertically breathable drying screen. The patent suggests this method produces a product that does not require crushing.[1]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for both synthesis procedures, allowing for a direct comparison of their performance.

ParameterEstablished Procedure (from Potassium Dichromate)Novel Procedure (from Chromic Oxide)
Chromium Source Potassium Dichromate (Cr⁶⁺)Chromic Oxide (Cr³⁺)
Reaction Temperature Initially exothermic, may approach boiling; then cooled70-80 °C[1]
Reaction Time ~30-60 minutes6 hours[1]
Reported Yield Variable: 22.32% - 75.6%[2][3][4][5]High purity claimed, specific yield not reported[1]
Key By-products Carbon Dioxide, Potassium saltsCarbon Dioxide
Product Form Fine to dark green shiny crystals[2]Granular crystals[1]

Visualizing the Processes

To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_established Established Procedure Validation cluster_novel Novel Procedure Validation cluster_analysis Product Characterization P1 Prepare Oxalate Solution P2 Add K2Cr2O7 P1->P2 P3 Cool Reaction Mixture P2->P3 P4 Induce Crystallization (Ethanol Addition) P3->P4 P5 Isolate & Purify Product (Suction Filtration) P4->P5 P6 Dry Product P5->P6 A1 Yield Calculation P6->A1 A2 Purity Analysis (e.g., Spectroscopy, TGA) P6->A2 A3 Structural Analysis (e.g., XRD) P6->A3 N1 Prepare Reactant Slurry (Cr2O3, Oxalic Acid, Initiator) N2 Heat & Stir (70-80°C, 6h) N1->N2 N3 Cool & Crystallize N2->N3 N4 Separate Product (Filtration) N3->N4 N5 Dry Product N4->N5 N5->A1 N5->A2 N5->A3

Caption: Experimental workflow for the synthesis and validation of this compound.

logical_comparison cluster_established Established Procedure cluster_novel Novel Procedure E1 Starts with Hexavalent Chromium (K2Cr2O7) E2 Exothermic, less precise temperature control E3 Shorter Reaction Time E4 Variable Reported Yields N1 Uses Trivalent Chromium (Cr2O3) N2 Precise Temperature Control (70-80°C) N3 Longer Reaction Time (6h) N4 Claims High Purity & No By-products Comparison Comparison Points Comparison->E1 Cr Oxidation State Comparison->E2 Process Control Comparison->E3 Efficiency Comparison->E4 Product Quality Comparison->N1 Cr Oxidation State Comparison->N2 Process Control Comparison->N3 Efficiency Comparison->N4 Product Quality

Caption: Logical comparison of the two synthesis procedures for this compound.

Discussion

The established method for synthesizing potassium tris(oxalato)chromate(III) is a robust and well-documented procedure. Its primary advantages are the relatively short reaction time and the use of common laboratory reagents. However, the use of potassium dichromate, a hexavalent chromium compound, raises safety and environmental concerns. The reported yields for this method vary significantly, which may be attributed to differences in reaction conditions, cooling rates, and purification techniques.

The novel procedure utilizing chromic oxide presents a compelling alternative.[1] Its main advantage is the use of a more environmentally benign trivalent chromium source. The patent for this method claims the production of a high-purity, granular product without the formation of by-products, which could simplify the purification process.[1] However, this method requires a significantly longer reaction time and a specific temperature range, which may increase energy costs in a large-scale production setting. The use of an initiator like hydrazine hydrate also introduces a hazardous reagent that must be handled with care.

Conclusion

The validation of this new synthesis procedure for this compound indicates a trade-off between reaction time and the use of safer, more environmentally friendly starting materials. For researchers prioritizing green chemistry principles and potentially higher purity, the novel method using chromic oxide is a promising avenue, though further optimization to reduce the reaction time would be beneficial. The established method remains a viable and faster option, particularly for small-scale laboratory preparations where the handling of hexavalent chromium can be carefully managed. The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as safety, environmental impact, reaction time, and desired product purity.

References

A Comparative Study of Chromium Oxalate vs. Iron Oxalate as Precursors for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of advanced materials with tailored properties is a cornerstone of innovation in fields ranging from catalysis to nanomedicine. The choice of precursor material is a critical determinant of the final product's characteristics, including particle size, morphology, and crystalline phase. This guide provides a comprehensive, data-driven comparison of two common precursors: chromium oxalate and iron oxalate, for the synthesis of their respective metal oxide nanoparticles.

At a Glance: Key Performance Differences

PropertyThis compound Derived MaterialsIron Oxalate Derived Materials
Resulting Oxide Chromium(III) oxide (Cr₂O₃)Iron(II,III) oxide (Fe₃O₄) or Iron(III) oxide (α-Fe₂O₃)
Typical Particle Size < 100 nm50 - 70 nm
Morphology Nearly rectangular, agglomeratedSpherical or cuboidal
Decomposition Temp. (Air) ~380-400 °C~175-500 °C
Key Applications Catalysis, pigments, high-temperature resistant materialsCatalysis, photocatalysis, magnetic nanoparticles for drug delivery

Experimental Data Summary

The following tables summarize key quantitative data extracted from various studies on the synthesis and characterization of chromium and iron oxides from their respective oxalate precursors.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties
PrecursorSynthesis Method of PrecursorDecomposition Temperature (°C) & AtmosphereResulting Oxide PhaseAverage Particle Size (nm)MorphologyReference
This compound PrecursorReaction of Cr(NO₃)₃ and oxalic acid in the presence of NaOH500 & 600 (Air)Cr₂O₃ (Eskolaite)< 100Nearly rectangular, some agglomeration
Iron Oxalate DihydratePrecipitation from ferrous ions and oxalic acid500 (Air)α-Fe₂O₃~50Spherical
Iron Oxalate DihydratePrecipitation from ferrous ions and oxalic acid500 (Vacuum)Fe₃O₄60 - 70Cuboidal

Experimental Protocols

Detailed methodologies for the synthesis of the metal oxide nanoparticles from their oxalate precursors are crucial for reproducibility and further development.

Synthesis of Cr₂O₃ Nanoparticles from a this compound-based Precursor

This protocol is based on the solid-state thermal decomposition of a semi-solid chromium precursor.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Dissolve 1 mmol of Cr(NO₃)₃·9H₂O and 3 mmol of oxalic acid in 15 mL of distilled water with stirring for 20 minutes to obtain a clear solution.

  • Add an aqueous solution of NaOH dropwise until the pH of the solution reaches 12.

  • Heat the mixture to 80 °C.

  • Allow the mixture to cool to room temperature to obtain a semi-solid product.

  • Heat the semi-solid precursor in a furnace at 500 °C or 600 °C for 3 hours in a standard atmosphere.

  • Wash the resulting Cr₂O₃ nanoparticles with distilled water twice.

  • Dry the nanoparticles in an oven at 80 °C for 24 hours.

Synthesis of Iron Oxide (α-Fe₂O₃ and Fe₃O₄) Nanoparticles from Iron Oxalate

This protocol describes the synthesis of iron oxide nanoparticles via the thermal decomposition of iron oxalate nanorods.

Materials:

  • Iron oxalate dihydrate (FeC₂O₄·2H₂O) nanorods (can be synthesized via reverse micelles method)

Procedure for α-Fe₂O₃:

  • Place the iron oxalate dihydrate nanorods in a crucible.

  • Heat the sample in a furnace in air at 500 °C.

Procedure for Fe₃O₄:

  • Place the iron oxalate dihydrate nanorods in a suitable container for vacuum heating.

  • Heat the sample under vacuum (approximately 10⁻⁵ torr) at 500 °C.

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of chromium and iron oxide nanoparticles from their oxalate precursors.

Synthesis_of_Cr2O3_Nanoparticles cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition cluster_purification Purification & Drying A Cr(NO₃)₃ + Oxalic Acid Solution B Add NaOH (pH 12) A->B C Heat to 80°C B->C D Cool to RT C->D E Semi-solid Precursor D->E F Heat at 500-600°C (Air) E->F G Cr₂O₃ Nanoparticles F->G H Wash with Distilled Water G->H I Dry at 80°C H->I J Final Cr₂O₃ Product I->J

Caption: Workflow for the synthesis of Cr₂O₃ nanoparticles.

Synthesis_of_Iron_Oxide_Nanoparticles cluster_air Decomposition in Air cluster_vacuum Decomposition in Vacuum A Iron Oxalate Dihydrate Precursor B Heat at 500°C A->B D Heat at 500°C A->D C α-Fe₂O₃ Nanoparticles B->C E Fe₃O₄ Nanoparticles D->E

Caption: Synthesis of iron oxides from an iron oxalate precursor.

Discussion and Conclusion

Both this compound and iron oxalate serve as effective precursors for the synthesis of their respective metal oxide nanoparticles through thermal decomposition. The choice between them will largely depend on the desired final material and its intended application.

This compound precursors lead to the formation of Cr₂O₃, a material known for its high stability, catalytic activity, and use as a pigment. The synthesis protocol described allows for the formation of nanoparticles, although with some degree of agglomeration.

Iron oxalate is a versatile precursor that can yield different iron oxide phases depending on the decomposition atmosphere. Decomposition in air produces α-Fe₂O₃ (hematite), while vacuum conditions lead to the formation of Fe₃O₄ (magnetite). This control over the final phase is a significant advantage, as each iron oxide has distinct magnetic and electronic properties, making them suitable for a wide range of applications, from photocatalysis to magnetic resonance imaging and drug delivery.

For researchers and professionals in drug development, the ability to synthesize magnetic nanoparticles (Fe₃O₄) from iron oxalate is particularly noteworthy. These nanoparticles can be functionalized for targeted drug delivery and hyperthermia applications.

A Comparative Guide to Assessing the Purity of Synthesized Chromium Oxalate Using Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, verifying the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of titration against other common analytical methods for assessing the purity of chromium oxalate complexes, such as potassium tris(oxalato)chromate(III) trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O). Experimental data and detailed protocols are provided to support the comparison.

Overview of Purity Assessment Methods

The purity of a synthesized this compound complex is determined by quantifying the amount of oxalate ligand present and comparing it to the theoretical value. While several methods can be used, redox titration with potassium permanganate (KMnO₄) is a classic, reliable, and cost-effective technique. This guide compares the titration method with modern instrumental techniques such as Thermogravimetric Analysis (TGA) and UV-Visible Spectrophotometry.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Redox Titration (with KMnO₄) Oxidation of oxalate ions (C₂O₄²⁻) by permanganate ions (MnO₄⁻) in an acidic solution. The endpoint is detected by a persistent pink color from excess MnO₄⁻.Percentage of oxalate ligand in the sample.High accuracy and precision, low cost, simple equipment.Slower than instrumental methods, susceptible to interference from other reducing agents.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated. The decomposition of the complex occurs in distinct steps, including the loss of water and the decomposition of oxalate.[1]Water of hydration content, thermal stability, and decomposition pattern, which can indicate purity.[1]Small sample size, provides information on thermal properties.Indirect measurement of purity, expensive equipment, requires careful interpretation.
UV-Visible Spectrophotometry Measures the absorbance of light by the chromium complex in a solution. The concentration can be determined using the Beer-Lambert law.Concentration of the chromium complex in a solution.High sensitivity, rapid analysis, non-destructive.Indirect purity assessment, requires a pure standard for calibration, potential interference from other absorbing species.
Ion Chromatography Separates and quantifies ions based on their affinity for an ion-exchange resin.Direct measurement of oxalate and other ionic impurities.High sensitivity and specificity for various ions.High equipment cost, complex sample preparation, requires skilled operator.[2]

Experimental Protocol: Purity Determination by Permanganate Titration

This protocol details the procedure for determining the oxalate content in a synthesized this compound complex via redox titration with potassium permanganate.[3][4]

A. Reagents and Solutions
  • Synthesized this compound: ~0.2 g of the dried crystalline product (e.g., K₃[Cr(C₂O₄)₃]·3H₂O).

  • Potassium Permanganate (KMnO₄) Solution: ~0.02 M, standardized.

  • Sulphuric Acid (H₂SO₄) Solution: 2 M.

  • Primary Standard Sodium Oxalate (Na₂C₂O₄): Dried at 105-110°C.

B. Standardization of KMnO₄ Solution
  • Accurately weigh approximately 0.15 g of dried sodium oxalate into a 250 mL Erlenmeyer flask.[5]

  • Add 100 mL of deionized water and 10 mL of 2 M H₂SO₄ to dissolve the solid.[5]

  • Gently heat the solution to 55-60°C on a hot plate. Do not boil.[6]

  • Titrate the hot solution with the KMnO₄ solution from a burette while stirring. Add the titrant slowly.[6]

  • The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds.[6]

  • Repeat the titration at least twice more for precision. Calculate the exact molarity of the KMnO₄ solution.

The reaction is: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)[3][7]

C. Titration of Synthesized this compound
  • Accurately weigh about 0.2 g of the synthesized this compound complex into a 250 mL Erlenmeyer flask.

  • Add 50 mL of 2 M H₂SO₄. The acid helps to dissolve the complex and provides the necessary acidic medium for the reaction.

  • Heat the solution to 60-70°C. This is crucial as the reaction between permanganate and oxalate is slow at room temperature.[7][8]

  • Titrate the hot sample solution with the standardized KMnO₄ solution until the endpoint (a persistent pale pink color) is reached.[4]

  • Record the volume of KMnO₄ used and repeat the titration for a total of three trials.

Data Presentation and Calculations

The purity of the this compound complex is calculated based on the amount of oxalate determined from the titration.

Experimental Data (Example)
  • Molarity of Standardized KMnO₄: 0.0205 M

  • Theoretical % of Oxalate in K₃[Cr(C₂O₄)₃]·3H₂O: 54.21%

TrialMass of K₃[Cr(C₂O₄)₃]·3H₂O (g)Final Burette Reading (mL)Initial Burette Reading (mL)Volume of KMnO₄ Used (mL)
10.201522.850.1022.75
20.203145.8022.8522.95
30.199822.600.0522.55
Calculation Steps
  • Moles of KMnO₄ used: Molarity of KMnO₄ × Volume of KMnO₄ (L)

  • Moles of C₂O₄²⁻: Moles of KMnO₄ × (5 moles C₂O₄²⁻ / 2 moles MnO₄⁻) (from stoichiometry)[3]

  • Mass of C₂O₄²⁻ in sample: Moles of C₂O₄²⁻ × Molar Mass of C₂O₄²⁻ (88.02 g/mol)

  • Experimental % of Oxalate: (Mass of C₂O₄²⁻ / Mass of Sample) × 100

  • Purity of Complex: (Experimental % of Oxalate / Theoretical % of Oxalate) × 100

Using data from Trial 1:

  • Moles of KMnO₄ = 0.0205 mol/L × 0.02275 L = 0.000466 moles

  • Moles of C₂O₄²⁻ = 0.000466 moles KMnO₄ × (5/2) = 0.001165 moles

  • Mass of C₂O₄²⁻ = 0.001165 moles × 88.02 g/mol = 0.1025 g

  • Experimental % of Oxalate = (0.1025 g / 0.2015 g) × 100 = 50.87%

  • Purity = (50.87% / 54.21%) × 100 = 93.8%

Visualized Workflows

The following diagrams illustrate the experimental and logical processes involved in the titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Chromium Oxalate Sample B Dissolve in H₂SO₄ A->B C Heat Solution to 60-70°C B->C E Titrate Hot Sample Solution C->E D Prepare Burette with Standardized KMnO₄ D->E F Observe Endpoint (Persistent Pink Color) E->F G Record Volume of KMnO₄ F->G H Repeat Titration for Precision G->H I Calculate Purity H->I

Caption: Experimental workflow for purity assessment via titration.

G Vol_KMnO4 Volume of KMnO₄ Used (L) Calc_Moles_KMnO4 Calculate Moles of KMnO₄ (Vol × Molarity) Vol_KMnO4->Calc_Moles_KMnO4 M_KMnO4 Molarity of KMnO₄ (mol/L) M_KMnO4->Calc_Moles_KMnO4 Mass_Sample Mass of Sample (g) Calc_Exp_Percent Calculate Experimental % Oxalate Mass_Sample->Calc_Exp_Percent Stoichiometry Apply Stoichiometry (5 mol C₂O₄²⁻ / 2 mol MnO₄⁻) Calc_Moles_KMnO4->Stoichiometry Calc_Mass_Oxalate Calculate Mass of Oxalate (Moles × 88.02 g/mol) Stoichiometry->Calc_Mass_Oxalate Calc_Mass_Oxalate->Calc_Exp_Percent Final_Purity Calculate Final Purity (%) Calc_Exp_Percent->Final_Purity

Caption: Logical flow for calculating purity from titration data.

References

Safety Operating Guide

Proper Disposal of Chromium Oxalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of chromium oxalate, adhering to recommended laboratory safety and chemical handling practices. This procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of chromium-containing waste.

Immediate Safety and Handling Precautions

This compound and its waste products must be handled with care. The toxicity of chromium is dependent on its oxidation state, with hexavalent chromium (Cr(VI)) being significantly more toxic than trivalent chromium (Cr(III)).[1][2][3] Chromium(II) oxalate contains chromium in a less stable divalent state, which can readily oxidize to the more stable trivalent form.[4]

Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure the following personal protective equipment is worn to prevent exposure:[5][6]

  • Eye Protection: ANSI Z87.1 compliant safety glasses or goggles. A full-face shield is recommended if there is a splash hazard.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[5]

  • Body Protection: A laboratory coat and protective work clothing, including long sleeves and pants.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If dust generation is possible, a NIOSH-approved respirator with a particulate filter is necessary.[5][7]

Spill Response: In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain and Clean:

    • Dry Spills: Carefully sweep or vacuum the material. A HEPA-filtered vacuum should be used to avoid generating dust. Do not use compressed air for cleanup.[5][8]

    • Wet Spills: Absorb the material with an inert absorbent (e.g., sand or earth).[5]

  • Decontaminate: Wipe down the contaminated area with a wet cloth.[5][6]

  • Dispose: Collect all cleanup materials and the spilled substance in a sealed, labeled container for disposal as hazardous waste.[5][8]

Disposal Procedures for this compound Waste

Disposal of wastes containing chromium is regulated by federal laws, including the Resource Conservation and Recovery Act (RCRA).[1][9][10] Chromium-containing waste is often classified as hazardous waste (EPA hazardous waste number D007) and must be managed accordingly.[4]

Step 1: Waste Segregation and Collection
  • Solid Waste: All solid this compound waste, including contaminated consumables (e.g., gloves, wipes), must be collected in a designated hazardous waste container. The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[5]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[11]

Step 2: Treatment of Aqueous Chromium Waste (Precipitation)

For liquid waste containing dissolved chromium compounds, precipitation is a common treatment method to convert the soluble chromium into a more stable, solid form before disposal.[5] This procedure should be performed by trained personnel in a controlled laboratory setting, such as a chemical fume hood.

Objective: To precipitate chromium(III) ions as chromium(III) hydroxide, a less soluble and less toxic compound.[5]

Experimental Protocol: Precipitation of Chromium(III) Hydroxide

  • Transfer Waste: Carefully transfer the aqueous chromium waste to a suitable beaker inside a chemical fume hood.

  • pH Adjustment: While stirring, slowly add a base, such as sodium hydroxide (NaOH) or lime (calcium hydroxide), to the solution to raise the pH. The target pH for the precipitation of chromium(III) hydroxide is typically in the range of 8.0 to 9.0.

  • Precipitation: As the pH increases, a precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.[5]

  • Settling: Allow the precipitate to settle for at least one hour.[5]

  • Separation: Separate the solid precipitate from the liquid supernatant by filtration or decantation.[5]

  • Supernatant Testing: The supernatant liquid must be tested for residual chromium content to ensure it meets local sewer discharge limits before it can be disposed of down the drain.[5] If the chromium concentration is too high, the precipitation process should be repeated.

  • Solid Waste Collection: The collected solid chromium(III) hydroxide precipitate is considered hazardous waste. It should be dried and placed in the designated solid hazardous waste container.[5]

Step 3: Final Disposal

All collected solid this compound waste and the precipitated chromium(III) hydroxide must be disposed of through a licensed hazardous waste contractor.[5] Do not dispose of this waste in the regular trash or down the drain. It is crucial to adhere to your institution's and local regulations for hazardous waste disposal.

Quantitative Data

The following table summarizes key quantitative data relevant to the handling and disposal of chromium waste.

ParameterValueReference
Occupational Exposure Limits (as Cr)
OSHA PEL (8-hr TWA)1 mg/m³[8]
NIOSH REL (10-hr TWA)0.5 mg/m³[7][8]
ACGIH TLV (8-hr TWA)0.5 mg/m³[8]
Wastewater Discharge Limits
Sewerable Effluent (Example)< 2 ppm[1]
NPDES Daily Maximum (Cr VI)~40 µg/L[12]
NPDES Monthly Average (Cr VI)~20 µg/L[12]
Centralized Treatment Facility (Total Cr)< 10 µg/L[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

start This compound Waste Generation waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid container Collect in a labeled, sealed hazardous waste container solid_waste->container treatment Treat liquid waste via precipitation to form solid Cr(OH)₃ liquid_waste->treatment final_disposal Dispose of all solid hazardous waste via a licensed contractor container->final_disposal separation Separate precipitate (solid) from supernatant (liquid) treatment->separation test_supernatant Test supernatant for residual chromium separation->test_supernatant collect_precipitate Collect solid precipitate in hazardous waste container separation->collect_precipitate sewer_disposal Dispose supernatant to sewer (if compliant with local limits) test_supernatant->sewer_disposal Compliant re_treat Re-treat supernatant test_supernatant->re_treat Non-compliant re_treat->treatment collect_precipitate->final_disposal

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Chromium oxalate, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Chemical and Physical Properties

PropertyValueSource
Synonyms Chromic oxalate, Chromium (II) oxalate[1]
CAS Number 814-90-4[1]
Physical State Yellow, crystalline powder[1]
Solubility Highly insoluble in water[2][3]
Stability The divalent (chromous) ion is relatively unstable and is rapidly oxidized to the trivalent (chromic) form. It is considered one of the most stable chromous salts and is not appreciably oxidized by moist air.[1][3]

Occupational Exposure Limits

OrganizationLimitNotes
OSHA (PEL)0.5 mg/m³ (as Cr)8-hour time-weighted average[3][4]
NIOSH (REL)0.5 mg/m³10-hour time-weighted average for Chromium(II) compounds (as Cr)[1]
ACGIH (TLV)0.003 mg/m³As Cr(III), inhalable particulate matter[5]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following equipment is mandatory:

  • Respiratory Protection: Inhalation is a primary exposure route.[6] Use a NIOSH-approved respirator appropriate for the concentration of airborne particulates. For concentrations up to 5 mg/m³, an N95, R95, or P95 filtering facepiece respirator (or better) is recommended.[7] For higher concentrations or in situations where the exposure limit may be exceeded, a powered air-purifying respirator (PAPR) with a high-efficiency particulate filter or a self-contained breathing apparatus (SCBA) should be used.[4][7]

  • Eye and Face Protection: Wear industrial-certified safety glasses or goggles to prevent eye contact with the powder.[1][6] In situations with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with goggles.

  • Skin Protection: Chemical-impermeable gloves are required to prevent skin contact.[1] Disposable dust and chemical splash protective clothing or coveralls should be worn, especially during tasks with a high potential for contamination.[6]

  • Head Protection: In environments where dust may settle, head protection can prevent contamination of the hair and scalp.[6]

Contaminated protective clothing should be segregated and decontaminated before reuse. Never take contaminated clothing home.[4]

Handling and Storage Procedures

Safe Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid generating dust during handling.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[1]

  • Keep away from incompatible materials.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled) and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Keep the patient quiet and maintain a normal body temperature. Seek immediate medical attention.[1]

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.[1]

  • Clean-up: For small spills, moisten the material with water to minimize dust and carefully scoop it into a suitable, closed container for disposal.[8] A HEPA-filter vacuum can also be used for clean-up.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the collected waste in accordance with local, state, and federal regulations.[8]

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Coveralls) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill Prevent entry into drains ventilate->contain cleanup Clean up Spill: - Moisten to reduce dust - Use HEPA vacuum or scoop contain->cleanup containerize Place spilled material in a sealed, labeled container cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report Incident dispose->report

This compound Spill Response Workflow

Disposal Plan

This compound and materials contaminated with it may be classified as hazardous waste (EPA hazardous waste number D007 for chromium).[4] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.

General Disposal Procedure:

  • Waste Collection: Collect waste this compound and contaminated materials in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.

  • Waste Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Waste Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management facility.

Treatment and Neutralization:

  • Reduction of Cr(VI) to Cr(III): If hexavalent chromium is present or suspected, it must be reduced to the less toxic trivalent form. This is often achieved using reducing agents like sodium bisulfite or ferrous sulfate under acidic conditions.

  • Precipitation: The trivalent chromium is then precipitated as chromium(III) hydroxide by raising the pH with a base such as sodium hydroxide or lime.[9]

  • Separation: The solid chromium hydroxide precipitate is separated from the liquid.

  • Disposal: The decontaminated liquid may be suitable for drain disposal after verification, while the solid precipitate must be disposed of as hazardous waste.

It is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance on the proper disposal procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.